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Core Science & Biosynthesis

Foundational

Technical Guide: Endogenous Biosynthesis and Characterization of 10(S)-PAHSA

The following technical guide details the endogenous biosynthesis, regulation, and analytical characterization of 10(S)-PAHSA. Executive Summary 10(S)-PAHSA (10-(S)-Palmitoyloxy-octadecanoic acid) is a bioactive lipid be...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the endogenous biosynthesis, regulation, and analytical characterization of 10(S)-PAHSA.

Executive Summary

10(S)-PAHSA (10-(S)-Palmitoyloxy-octadecanoic acid) is a bioactive lipid belonging to the FAHFA (Fatty Acid esters of Hydroxy Fatty Acids) class.[1][2][3][4] While 9-PAHSA is the most widely characterized isomer, 10-PAHSA represents a distinct regioisomer with unique biosynthetic origins and signaling potential.

Recent advances have shifted the paradigm of FAHFA biosynthesis from a purely "lipogenic" model to a transacylation-dependent mechanism driven by Adipose Triglyceride Lipase (ATGL). Furthermore, the specific stereochemistry—10(S) —implicates a convergent biosynthetic origin involving both mammalian epoxide hydrolase activity and a gut-adipose axis where microbial hydration of oleic acid provides the hydroxy-fatty acid (HFA) precursor.

This guide provides a comprehensive technical breakdown of the biosynthetic machinery, regulatory checkpoints, and the chiral LC-MS/MS protocols required for precise identification.

Biosynthetic Mechanism: The ATGL Transacylation Pathway[5]

The biosynthesis of 10(S)-PAHSA is a two-step biological process:

  • Generation of the Precursor: Synthesis of 10(S)-Hydroxy Stearic Acid (10-HSA).

  • Esterification: Transacylation of Palmitic Acid onto 10-HSA.

Step 1: Origin of the 10(S)-HFA Precursor

Unlike the 9-isomer, which is often derived from glucose via de novo lipogenesis, the 10(S)-HFA moiety arises through two primary distinct pathways:

  • Pathway A: The Gut-Adipose Axis (Microbial Hydration)

    • Mechanism: Gut microbiota (specifically Lactobacillus and Stenotrophomonas spp.) express oleate hydratase (EC 4.2.1.53) . This enzyme stereoselectively hydrates dietary oleic acid across the

      
       double bond.
      
    • Product: 10-hydroxy-stearic acid (predominantly the 10(R) enantiomer in bacteria, but host processing or specific strains can yield 10(S)).

    • Transport: The HFA is absorbed, packaged into chylomicrons, and delivered to white adipose tissue (WAT).

  • Pathway B: Mammalian Epoxide Hydrolysis (Endogenous)

    • Mechanism: Endogenous oleic acid is epoxidized by cytochrome P450s to form 9,10-epoxystearic acid.

    • Stereo-inversion: Soluble Epoxide Hydrolase (sEH) opens the epoxide ring via an

      
       backside attack.
      
    • Result: This hydrolysis can invert the stereocenter, yielding 10(S)-hydroxy stearic acid from a 9(R),10(R)-epoxide precursor.

Step 2: ATGL-Mediated Transacylation

Historically, acyltransferases like AAT-1 were suspected. However, definitive proteomic and chemical biology studies (Patel et al., Nature) have identified Adipose Triglyceride Lipase (ATGL/PNPLA2) as the primary biosynthetic enzyme.

  • The Paradigm Shift: ATGL is not solely a lipase.[5][6] In the presence of high HFA concentrations, it functions as a transacylase .

  • Reaction: ATGL cleaves a palmitic acid residue from a Triglyceride (TG) stored in the lipid droplet and directly transfers it to the hydroxyl group of the 10(S)-HSA acceptor.

  • Stoichiometry:

    
    
    
Pathway Visualization

The following diagram illustrates the convergence of microbial and host pathways into the ATGL transacylation node.

G cluster_gut Gut Lumen / Microbiota cluster_adipocyte Adipocyte (White Adipose Tissue) DietaryOleic Dietary Oleic Acid OleateHydratase Oleate Hydratase (Microbial) DietaryOleic->OleateHydratase Hydration HSA_Gut 10-Hydroxy Stearic Acid (Precursor) OleateHydratase->HSA_Gut HSA_Pool Intracellular 10(S)-HSA Pool HSA_Gut->HSA_Pool Absorption & Transport TG_Droplet Lipid Droplet (Triglyceride-Palmitate) ATGL ATGL / PNPLA2 (Transacylase Activity) TG_Droplet->ATGL Acyl Donor HSA_Pool->ATGL Acyl Acceptor PAHSA 10(S)-PAHSA (Bioactive Lipid) ATGL->PAHSA Esterification ChREBP ChREBP (Transcriptional Regulator) ChREBP->TG_Droplet Lipogenesis ChREBP->ATGL Regulates Expression

Figure 1: Biosynthetic pathway of 10(S)-PAHSA highlighting the Gut-Adipose axis and ATGL transacylation.

Regulation and Signaling

ChREBP Control

The Carbohydrate Response Element Binding Protein (ChREBP) is the master regulator of FAHFA synthesis.

  • Mechanism: ChREBP activation (via glucose/fructose metabolism) upregulates de novo lipogenesis (DNL) genes (Fasn, Scd1).

  • Effect: While ChREBP does not directly transcribe ATGL, it increases the pool of palmitate-rich triglycerides (the donor) and potentially the endogenous HFA precursors, thereby driving mass action synthesis of PAHSAs.

  • Clinical Insight: In insulin-resistant states, adipose ChREBP expression is downregulated, correlating with the observed reduction in serum 10-PAHSA levels.

GPR120 Activation

10(S)-PAHSA functions as an agonist for GPR120 (FFAR4) .

  • Downstream: Activation recruits

    
    -arrestin-2, inhibiting the NF-
    
    
    
    B pathway and reducing adipose inflammation (lowering TNF-
    
    
    , IL-6).
  • Metabolic: Enhances GLUT4 translocation to the plasma membrane, improving insulin-stimulated glucose uptake.

Analytical Methodology: Chiral LC-MS/MS

Distinguishing 10(S)-PAHSA from its regioisomer (9-PAHSA) and enantiomer (10(R)-PAHSA) is the critical analytical challenge. Standard C18 chromatography cannot separate these species.

Protocol Overview

Objective: Quantify endogenous 10(S)-PAHSA in adipose tissue. Validation: Must use synthetic internal standards (e.g.,


-9-PAHSA) and authentic 10(S) vs 10(R) standards.
Sample Preparation (Solid Phase Extraction)
  • Homogenization: Homogenize 50-100 mg adipose tissue in PBS/methanol (1:1) containing antioxidant (BHT).

  • Extraction: Perform lipid extraction using the modified Folch method (Chloroform:Methanol 2:1).

  • SPE Enrichment:

    • Cartridge: Strata-X or Silica.

    • Load: Lipid extract in Hexane.

    • Wash: Hexane (removes neutral lipids/TGs).

    • Elute: Ethyl Acetate (elutes FAHFAs).

    • Note: Removing TGs is crucial to prevent source saturation in MS.

Chiral LC-MS/MS Parameters
ParameterSpecificationRationale
LC System UHPLC (Agilent 1290 or equiv)High pressure required for chiral stationary phases.
Column YMC Chiralart Amylose-SA (3 µm, 150 x 2.1 mm)Amylose-based phases are required to separate R/S enantiomers.
Mobile Phase A 90:10 Hexane:Ethanol + 0.1% Acetic AcidNormal phase conditions favor chiral recognition.
Mobile Phase B 100% Ethanol + 0.1% Acetic AcidModifier to elute polar species.
Flow Rate 0.3 mL/minOptimized for resolution over speed.
MS Mode Negative Electrospray Ionization (ESI-)FAHFAs ionize best in negative mode (carboxylate).
MRM Transition 537.5

255.2
Precursor [M-H]

to Palmitate fragment [C16:0]

.
Differentiation Retention Time (RT)10(S) and 10(R) will have distinct RTs on Amylose-SA.
Analytical Workflow Diagram

Workflow Sample Adipose Tissue (Flash Frozen) LLE Liquid-Liquid Extraction (CHCl3/MeOH) Sample->LLE SPE SPE Enrichment (Remove TGs) LLE->SPE LC Chiral LC Separation (Amylose-SA Column) SPE->LC MS MS/MS Detection (MRM 537->255) LC->MS Data Quantification (vs 13C-Internal Std) MS->Data

Figure 2: Workflow for the extraction and chiral quantification of 10(S)-PAHSA.

References

  • Yore, M. M., et al. (2014). "Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects."[5][7][8][9][10] Cell. Link

  • Patel, R., et al. (2022).[5][11] "ATGL is a biosynthetic enzyme for fatty acid esters of hydroxy fatty acids."[5][7] Nature.[12] Link

  • Nelson, A. T., et al. (2017). "Stereochemistry of Endogenous Palmitic Acid Ester of 9-Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation." Journal of the American Chemical Society.[10] Link

  • Kishino, S., et al. (2013). "Polyunsaturated fatty acid saturation by gut lactic acid bacteria affecting host lipid metabolism." Proceedings of the National Academy of Sciences. Link

  • Brejchova, K., et al. (2020). "Distinct roles of adipose triglyceride lipase and hormone-sensitive lipase in the catabolism of triacylglycerol estolides." Proceedings of the National Academy of Sciences. Link

Sources

Foundational

natural sources and distribution of 10(S)-PAHSA in tissues

An In-depth Technical Guide to the Natural Sources and Distribution of 10(S)-PAHSA in Tissues Introduction Palmitic acid esters of hydroxy stearic acids (PAHSAs) represent a class of endogenous lipids with significant th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Natural Sources and Distribution of 10(S)-PAHSA in Tissues

Introduction

Palmitic acid esters of hydroxy stearic acids (PAHSAs) represent a class of endogenous lipids with significant therapeutic potential. These molecules, belonging to the broader family of fatty acid esters of hydroxy fatty acids (FAHFAs), have garnered considerable attention for their anti-diabetic and anti-inflammatory properties.[1][2][3] Among the various PAHSA regioisomers, 10(S)-PAHSA is a key subject of research. This guide provides a comprehensive overview of the natural sources, tissue distribution, and biosynthesis of 10(S)-PAHSA, intended for researchers, scientists, and professionals in drug development.

Natural Sources of 10(S)-PAHSA

The presence of 10(S)-PAHSA and other FAHFAs in biological systems is a result of both endogenous synthesis and dietary intake.

Endogenous Production

The primary sites of PAHSA synthesis in mammals are adipose tissues.[2] These lipids were first identified in the white adipose tissue of glucose-tolerant mice that overexpress the glucose transporter GLUT4.[4] The endogenous production of PAHSAs is closely linked to metabolic health, with lower levels observed in the serum and subcutaneous adipose tissue of insulin-resistant humans and mice.[3]

Dietary Sources

FAHFAs, including PAHSAs, have been identified in a variety of plant-based foods.[5][6] However, the distribution and concentration of specific isomers like 10(S)-PAHSA can be highly variable. One study that analyzed a range of plant foods found that while some, like oats, clementines, garlic, and pineapple, contained measurable levels of FAHFAs, PAHSAs were not detected in others, such as radishes, avocados, and mangos.[6] Human breast milk is another significant natural source of PAHSAs, suggesting a role for these lipids in early-life nutrition and development.[7][8] The diet can influence circulating FAHFA levels; for instance, omnivores have been found to have higher serum FAHFA levels than vegetarians and vegans.[5]

Tissue Distribution of PAHSAs

PAHSAs are distributed throughout various mammalian tissues, with the highest concentrations typically found in adipose tissue.

TissueRelative PAHSA ConcentrationReference
White Adipose Tissue (WAT)High[8]
Brown Adipose Tissue (BAT)High[8]
LiverLow[8]
PancreasLow[8]
Serum/PlasmaVariable[5][8]
Human Breast MilkVariable[7][8]

Note: The table reflects the relative concentrations of total PAHSAs. Specific quantitative data for the 10(S)-PAHSA isomer in ng/g or similar units are limited in the current literature.

The concentration of PAHSAs in adipose tissue is significantly higher than in other tissues like the liver and pancreas.[8] This elevated level in fat depots underscores the role of adipose tissue as a primary site for both the synthesis and storage of these important signaling lipids.

Biosynthesis of 10(S)-PAHSA

The biosynthesis of 10(S)-PAHSA is a multi-step process involving the formation of its precursor, 10-hydroxystearic acid, followed by its esterification with palmitic acid.

Formation of 10-Hydroxystearic Acid

The precursor molecule, 10-hydroxystearic acid, can be synthesized from oleic acid. Evidence suggests that this conversion can be catalyzed by bacterial hydratases.[9][10] This indicates a potential role for the gut microbiota in influencing the host's pool of this key precursor.

Esterification to 10-PAHSA

The final step in the biosynthesis of 10-PAHSA is the esterification of 10-hydroxystearic acid with palmitic acid. A key enzyme responsible for this reaction in mammals is Adipose Triglyceride Lipase (ATGL).[11][12] ATGL facilitates a transacylation reaction, where it transfers a fatty acid from a triglyceride or diglyceride to the hydroxyl group of the hydroxy fatty acid, forming the FAHFA.[11][12]

Biosynthesis of 10(S)-PAHSA cluster_precursor Precursor Formation cluster_esterification Esterification Oleic Acid Oleic Acid 10-Hydroxystearic Acid 10-Hydroxystearic Acid Oleic Acid->10-Hydroxystearic Acid Bacterial Hydratase ATGL ATGL 10-Hydroxystearic Acid->ATGL Triglyceride Triglyceride Palmitic Acid Palmitic Acid Triglyceride->Palmitic Acid Lipolysis Palmitic Acid->ATGL 10(S)-PAHSA 10(S)-PAHSA ATGL->10(S)-PAHSA Transacylation

Caption: Biosynthetic pathway of 10(S)-PAHSA.

Analytical Methodology for Quantification of 10(S)-PAHSA in Adipose Tissue

Accurate quantification of 10(S)-PAHSA in biological matrices is crucial for understanding its physiological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.[13][14]

Step-by-Step Protocol
  • Sample Homogenization:

    • Weigh approximately 50-100 mg of frozen adipose tissue.

    • Add the tissue to a tube containing ceramic beads and an appropriate volume of a cold solvent mixture (e.g., 1:1 chloroform/methanol).

    • Homogenize the tissue using a bead beater until a uniform suspension is achieved.

  • Lipid Extraction:

    • Perform a Bligh-Dyer or a similar liquid-liquid extraction to separate the lipid-containing organic phase from the aqueous phase.

    • Briefly, add chloroform and water to the homogenate, vortex thoroughly, and centrifuge to induce phase separation.

    • Carefully collect the lower organic phase containing the lipids.

  • Solid-Phase Extraction (SPE) for FAHFA Enrichment:

    • Dry the collected organic phase under a stream of nitrogen.

    • Reconstitute the lipid extract in a small volume of a non-polar solvent (e.g., hexane).

    • Load the reconstituted sample onto a silica-based SPE cartridge pre-conditioned with the same solvent.

    • Wash the cartridge with non-polar solvents to remove neutral lipids like triglycerides.

    • Elute the FAHFA fraction using a more polar solvent mixture (e.g., diethyl ether/acetic acid).

  • LC-MS/MS Analysis:

    • Dry the eluted FAHFA fraction and reconstitute it in the initial mobile phase of the LC system.

    • Inject the sample onto a reverse-phase C18 or a similar analytical column.

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile/isopropanol).

    • Perform detection using a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).

    • The MRM transition for 10-PAHSA would typically be the precursor ion [M-H]⁻ to a specific product ion.

Analytical Workflow for 10(S)-PAHSA Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis Adipose Tissue Adipose Tissue Homogenization Homogenization Adipose Tissue->Homogenization Lipid Extraction Lipid Extraction Homogenization->Lipid Extraction SPE Enrichment SPE Enrichment Lipid Extraction->SPE Enrichment LC Separation LC Separation SPE Enrichment->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis

Caption: Workflow for 10(S)-PAHSA quantification.

Conclusion and Future Directions

10(S)-PAHSA is an endogenous lipid with promising therapeutic implications, particularly in the context of metabolic diseases. Its synthesis is predominantly in adipose tissue, with levels influenced by diet and metabolic status. While our understanding of its biosynthesis and tissue distribution has advanced significantly, further research is needed to fully elucidate the specific enzymes and regulatory pathways involved. The development of standardized and high-throughput analytical methods will be critical for large-scale clinical studies to explore the potential of 10(S)-PAHSA as a biomarker and a therapeutic agent.

References

  • Aryal, P., Syed, I., Lee, J., et al. (2021). Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs). J. Lipid Res. 62, 100108. [Link]

  • Brezinova, M., Kuda, O., Hansikova, J., et al. (2018). Levels of palmitic acid ester of hydroxystearic acid (PAHSA) are reduced in the breast milk of obese mothers. Biochim Biophys Acta Mol Cell Biol Lipids. 1863(2):126-131. [Link]

  • Kellerer, M., Ketscher, L., Kverkova, K., et al. (2021). Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age. Frontiers in Endocrinology. 12. [Link]

  • Kuda, O., Brezinova, M., Rombaldova, M., et al. (2016). Docosahexaenoic acid-derived fatty acid esters of hydroxy fatty acids are anti-inflammatory and PPARγ activating lipids. The FASEB Journal. 30(5):1848-57. [Link]

  • Lee, J., et al. (2024). Beneficial metabolic effects of PAHSAs depend on the gut microbiota in diet-induced obese mice but not in chow-fed mice. PNAS. 121 (28) e2318691121. [Link]

  • Liberati-Čizmek, A. M., Kolar, M. J., & Saghatelian, A. (2019). Analysis of Fatty Acid Esters of Hydroxyl Fatty Acid in Selected Plant Food. ResearchGate.[Link]

  • Patel, R., et al. (2022). ATGL is a biosynthetic enzyme for fatty acid esters of hydroxy fatty acids. Nature. 606, 968–973. [Link]

  • Spiteller, G. (2000). 10-Hydroxystearic Acid--Identified After Homogenization of Tissue--Is Derived From Bacteria. Zeitschrift für Naturforschung C. 55(11-12), 965-970. [Link]

  • Syed, I., Lee, J., Peroni, O. D., & Kahn, B. B. (2018). Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects. Cell metabolism, 28(3), 349–351. [Link]

  • Tan, D., et al. (2023). The Metabolomic Characteristics and Dysregulation of Fatty Acid Esters of Hydroxy Fatty Acids in Breast Cancer. MDPI.[Link]

  • Wang, J., Liang, G., & Zhao, T. J. (2022). Adipose triglyceride lipase: the first transacylase for FAHFAs. Trends in endocrinology and metabolism: TEM, 33(10), 661–663. [Link]

  • Yore, M. M., Syed, I., Moraes-Vieira, P. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 318–332. [Link]

  • Z-Q. Liu, et al. (2025). Sustainable Biosynthesis of Diverse Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) for Industrial Production. ACS Sustainable Chemistry & Engineering.[Link]

  • Kuda, O., et al. (2016). A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. Nature protocols, 11(4), 848–862. [Link]

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 318-332. [Link]

  • Avanti Polar Lipids. (n.d.). PAHSA. [Link]

  • Brejchova, K., et al. (2021). The effects of saturated fatty acid supplements on plasma and milk concentration of fatty acid esters of hydroxy fatty acids in dairy cows. Journal of Dairy Science.[Link]

  • Kolar, M. J., et al. (2022). Tissue-specific sex difference in the metabolism of fatty acid esters of hydroxy fatty acids. Journal of Lipid Research.[Link]

  • Kuda, O., et al. (2022). The Measurement, Regulation, and Biological Activity of FAHFAs. Chemical reviews.[Link]

  • Kuda, O., et al. (2017). Levels of palmitic acid ester of hydroxystearic acid (PAHSA) are reduced in the breast milk of obese mothers. ResearchGate.[Link]

  • Murphy, R. C. (2020). Fatty Acyl Esters of Hydroxy Fatty Acid (FAHFA) Lipid Families. Metabolites, 10(10), 414. [Link]

  • Syed, I., et al. (2018). Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects. Cell Metabolism.[Link]

  • Syed, I., et al. (2022). PAHSAs reduce cellular senescence and protect pancreatic beta cells from metabolic stress through regulation of Mdm2/p53. PNAS.[Link]

  • Wallert, M., et al. (2017). (S)-10-hydroxystearic acid from oleic acid. ResearchGate.[Link]

  • Lee, J., et al. (2024). Beneficial metabolic effects of PAHSAs depend on the gut microbiota in diet-induced obese mice but not in chow-fed. eScholarship.[Link]

  • Zhang, H., et al. (2024). S-9-PAHSA Protects Against High-Fat Diet-Induced Diabetes-Associated Cognitive Impairment via Gut Microbiota Regulation. Molecular Neurobiology.[Link]

Sources

Exploratory

A Technical Guide to 10(S)-PAHSA: A Novel Endogenous Lipid Mediator

For Researchers, Scientists, and Drug Development Professionals Abstract Fatty acid esters of hydroxy fatty acids (FAHFAs) represent a recently identified class of endogenous lipids with significant therapeutic potential...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty acid esters of hydroxy fatty acids (FAHFAs) represent a recently identified class of endogenous lipids with significant therapeutic potential.[1] Among these, palmitic acid esters of hydroxy stearic acids (PAHSAs) have garnered substantial attention for their anti-diabetic and anti-inflammatory properties.[2][3] This guide provides an in-depth technical overview of a specific and potent stereoisomer, 10(S)-PAHSA. We will explore its discovery, biosynthesis, and mechanism of action, with a focus on its role as a signaling molecule. Furthermore, this guide will detail robust analytical methodologies for its quantification and provide insights into its therapeutic applications, serving as a critical resource for researchers in lipid biology and drug development.

Introduction: The Discovery of a New Lipid Class

The FAHFA lipid family was first identified in 2014 through a comparative lipidomics approach in the adipose tissue of insulin-sensitive mice (AG4OX) that overexpress the glucose transporter GLUT4.[4][5] These mice, despite being obese, exhibited enhanced glucose tolerance and insulin sensitivity, suggesting the presence of beneficial, secreted molecules.[4] Mass spectrometry analysis revealed a novel class of lipids, FAHFAs, with levels significantly elevated in these mice.[1]

PAHSAs are a prominent subfamily of FAHFAs, characterized by a palmitic acid molecule ester-linked to a hydroxy stearic acid.[6] The position of this ester bond along the stearic acid chain creates numerous regioisomers (e.g., 5-PAHSA, 9-PAHSA, 10-PAHSA), each with potentially distinct biological activities.[7][8] 10-PAHSA, specifically the (S)-stereoisomer, is an endogenous lipid with demonstrated potential in modulating metabolic and inflammatory pathways.[5]

Biosynthesis and Metabolism of 10(S)-PAHSA

The precise biosynthetic pathway for each FAHFA isomer is an active area of research. However, key enzymes involved in their general formation and degradation have been identified.

2.1. Biosynthesis: An Emerging Pathway The formation of the ester bond in FAHFAs is catalyzed by an acylglycerol transacylase. Adipose triglyceride lipase (ATGL), traditionally known for its role in triglyceride breakdown, has been identified as a key FAHFA biosynthetic enzyme.[4] ATGL can catalyze the esterification of a fatty acid to a hydroxy fatty acid.[4] Overexpression of ATGL leads to increased FAHFA synthesis, while its inhibition reduces their production.[4]

It is also understood that FAHFAs can be incorporated into triglycerides, forming FAHFA-TGs. These molecules are found at concentrations over 100-fold higher than free FAHFAs in adipose tissue, suggesting they serve as a major storage reservoir.[4] Lipolytic enzymes, including ATGL and hormone-sensitive lipase (HSL), can then release the free, active FAHFA from this storage pool.[4][8]

2.2. Degradation and Turnover The biological activity of FAHFAs is terminated by hydrolysis, which breaks the ester bond to release the constituent fatty acid and hydroxy fatty acid. Several transmembrane hydrolases have been implicated in this process, including androgen-induced gene 1 (AIG1), androgen-dependent TFPI-regulating protein (ADTRP), and carboxyl ester lipase (CEL).[7][9] The differential expression and activity of these hydrolases in various tissues likely contribute to the tissue-specific regulation of FAHFA levels.

Mechanism of Action: Signaling Through G-Protein Coupled Receptors

PAHSAs and other FAHFAs exert many of their biological effects by acting as signaling ligands for G-protein coupled receptors (GPCRs), particularly GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4).[2][9][10]

3.1. GPR120 Activation and Downstream Signaling GPR120 is a receptor for medium and long-chain fatty acids, including omega-3 fatty acids, and is highly expressed in adipose tissue and pro-inflammatory macrophages.[10][11] Upon binding of a ligand like a PAHSA, GPR120 activates downstream signaling cascades.

  • Anti-Inflammatory Effects: In macrophages, ligand-activated GPR120 recruits β-arrestin2.[11] This complex then interacts with TAB1, effectively inhibiting the activation of key pro-inflammatory pathways like NF-κB and JNK.[11] This mechanism underlies the potent anti-inflammatory effects observed with FAHFA administration, such as the reduction of LPS-induced cytokine production.[2]

  • Metabolic Effects: In adipocytes, GPR120 activation is coupled to Gαq/11 proteins.[10][11] This leads to the activation of the PI3K/Akt pathway, which promotes the translocation of GLUT4 to the cell surface, thereby enhancing glucose uptake.[10][11] PAHSAs have also been shown to augment glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells, an effect partially mediated by GPR120.[12][13]

Below is a diagram illustrating the GPR120 signaling pathway initiated by PAHSA binding.

GPR120_Signaling cluster_membrane Cell Membrane cluster_macrophage Macrophage (Anti-inflammatory) cluster_adipocyte Adipocyte (Metabolic) GPR120 GPR120 beta_arrestin β-arrestin2 GPR120->beta_arrestin recruits Gaq11 Gαq/11 GPR120->Gaq11 activates PAHSA 10(S)-PAHSA PAHSA->GPR120 binds TAB1 TAB1 beta_arrestin->TAB1 interacts NFkB NF-κB / JNK Activation TAB1->NFkB | inhibits Inflammation Inflammation NFkB->Inflammation PI3K_Akt PI3K-Akt Pathway Gaq11->PI3K_Akt activates GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: GPR120 signaling pathways activated by 10(S)-PAHSA.

Therapeutic Potential of 10(S)-PAHSA

The dual action of PAHSAs as both insulin-sensitizing and anti-inflammatory agents makes them attractive therapeutic candidates for a range of metabolic and autoimmune diseases.

4.1. Type 2 Diabetes and Metabolic Syndrome Levels of PAHSAs are reduced in the serum and adipose tissue of insulin-resistant humans.[3] Oral administration of PAHSAs to obese, insulin-resistant mice improves glucose tolerance and insulin sensitivity.[3] These effects are driven by enhanced insulin-stimulated glucose uptake into fat and skeletal muscle, augmented insulin secretion, and reduced inflammation in adipose tissue.[9][12]

4.2. Type 1 Diabetes In the non-obese diabetic (NOD) mouse model of type 1 diabetes, daily oral administration of PAHSAs delayed disease onset and significantly reduced its incidence.[2][14] The treatment worked whether it was started before or after the onset of immune cell infiltration into the pancreas (insulitis).[14] Mechanistically, PAHSAs reduced the infiltration and activation of pathogenic T cells in the pancreas and promoted the survival and function of insulin-producing β-cells.[2][14]

Table 1: Summary of Preclinical Efficacy of PAHSAs

Disease Model Key Findings References
Diet-Induced Obesity (T2D) Improved glucose tolerance and insulin sensitivity. Reduced adipose tissue inflammation. [3]
Type 1 Diabetes (NOD Mice) Delayed onset and reduced incidence of diabetes. Decreased pancreatic immune infiltration. Protected β-cells from autoimmune destruction. [2][12][14]

| Colitis | Reduced severity of intestinal inflammation. |[13] |

Analytical Methodologies for 10(S)-PAHSA Quantification

The analysis of FAHFAs in biological matrices is challenging due to their low abundance and the existence of numerous regio-isomers.[1][15] Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for robust and sensitive quantification.[1][16]

5.1. Sample Preparation: Lipid Extraction and Enrichment A robust extraction protocol is critical for accurate lipid analysis. The choice of method depends on the tissue type.

Step-by-Step Protocol: Lipid Extraction from Adipose Tissue

  • Rationale: Adipose tissue requires a method that can efficiently extract lipids from a complex matrix. The Bligh and Dyer method, or modifications thereof, is commonly used.[17] Using a deuterated internal standard (e.g., 10-PAHSA-d31) is essential for accurate absolute quantification.[4]

  • Homogenization: Homogenize ~50 mg of frozen adipose tissue in a 2:1 (v/v) mixture of chloroform:methanol. Use a sufficient volume to ensure complete immersion and disruption (e.g., 3 mL).

  • Phase Separation: Add 0.25 volumes of water (e.g., 0.75 mL) to the homogenate to induce phase separation. Vortex thoroughly.

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes to pellet tissue debris and separate the aqueous and organic layers.

  • Collection: Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette, bypassing the protein disk at the interface.

  • Drying: Dry the collected lipid extract under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid film in a small volume of a solvent compatible with the LC mobile phase (e.g., 100 µL of 90:10 methanol:water).

5.2. Enrichment via Solid-Phase Extraction (SPE)

  • Causality: Due to the low endogenous concentrations of FAHFAs, an enrichment step is often necessary to remove more abundant, interfering lipid classes.[4] Silica-based SPE is effective for this purpose.[18]

  • Column Conditioning: Condition a silica SPE cartridge (e.g., 100 mg) with a non-polar solvent like hexane.

  • Sample Loading: Load the reconstituted lipid extract onto the cartridge.

  • Washing: Wash the cartridge with a non-polar solvent (e.g., hexane/diethyl ether) to elute neutral lipids like triglycerides.

  • Elution: Elute the more polar FAHFAs using a solvent mixture with higher polarity, such as ethyl acetate or methanol.

  • Drying and Reconstitution: Dry the eluate under nitrogen and reconstitute for LC-MS analysis.

5.3. LC-MS/MS Analysis

  • Rationale: Tandem mass spectrometry (MS/MS) provides the specificity needed to distinguish between isomers and quantify the target analyte accurately. FAHFAs are typically analyzed in negative electrospray ionization (ESI) mode due to their free carboxyl group.[1]

  • Chromatography: Reversed-phase chromatography using a C18 column is used to separate FAHFA isomers.[1][4] A gradient of water and acetonitrile/methanol (often with a weak acid like formic acid) is employed.

  • Mass Spectrometry: A triple quadrupole (QqQ) mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for targeted quantification.[4] Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For 10-PAHSA (C34H66O4, MW: 538.9), the precursor ion would be [M-H]⁻ at m/z 537.9.[5] Fragmentation yields characteristic product ions that confirm the identity and allow for quantification.[16]

The following diagram outlines the complete analytical workflow.

Analytical_Workflow Tissue Adipose Tissue (+ Internal Standard) Homogenize Homogenization (Chloroform:Methanol) Tissue->Homogenize Extract Liquid-Liquid Extraction Homogenize->Extract Enrich Solid-Phase Extraction (SPE) Extract->Enrich LC LC Separation (C18 Column) Enrich->LC MS MS/MS Detection (MRM) LC->MS Data Data Analysis & Quantification MS->Data

Caption: Workflow for the quantification of 10(S)-PAHSA from tissue.

Chemical Synthesis

Access to pure, stereochemically-defined 10(S)-PAHSA is crucial for biological studies and drug development. While numerous synthetic routes exist for various PAHSAs, they generally involve the esterification of a protected hydroxy stearic acid with palmitic acid (or its activated form, like palmitoyl chloride).[19][20] Asymmetric synthesis methods are required to produce the specific (S)- or (R)-stereoisomers, which can exhibit different biological activities and metabolic fates.[21]

Conclusion and Future Directions

10(S)-PAHSA and the broader FAHFA family represent a new frontier in lipid signaling with profound implications for metabolic and inflammatory diseases. Their endogenous nature and beneficial biological profile make them highly promising therapeutic leads. Future research should focus on elucidating the complete biosynthetic and degradative pathways, identifying all relevant receptors and signaling partners, and conducting clinical studies to translate the compelling preclinical findings into novel therapies for conditions like type 2 diabetes and autoimmune disorders. The robust analytical methods described herein will be foundational to these efforts, enabling accurate measurement and a deeper understanding of this fascinating class of lipid molecules.

References

  • Yore, M.M., Syed, I., Moraes-Vieira, P.M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 318-332. [Link]

  • Kokotou, M.G. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Biomolecules, 10(7), 1066. [Link]

  • The Measurement, Regulation, and Biological Activity of FAHFAs. (2023). Journal of Lipid Research. [Link]

  • Kahn, B.B., & Saghatelian, A. (2022). The Measurement, Regulation, and Biological Activity of FAHFAs. bioRxiv. [Link]

  • Lee, J., & Kim, J. (2020). Fatty Acyl Esters of Hydroxy Fatty Acid (FAHFA) Lipid Families. Biomolecules, 10(12), 1693. [Link]

  • Branched fatty acid esters of hydroxy fatty acids (FAHFA). FGU. [Link]

  • Kuda, O., et al. (2016). Docosahexaenoic Acid–Derived Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) With Anti-inflammatory Properties. Diabetes, 65(9), 2580-2590. [Link]

  • Kokotou, M.G. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. ResearchGate. [Link]

  • Ulmer, C.Z., et al. (2022). Evaluation of tissue-specific extraction protocols for comprehensive lipid profiling. Analytical and Bioanalytical Chemistry, 414(1), 329-341. [Link]

  • Yore, M.M., et al. (2016). A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. Nature Protocols, 11(4), 708-719. [Link]

  • FAHFAs - Siegel Lab. UC San Diego. [Link]

  • Syed, I., et al. (2019). PAHSAs attenuate immune responses and promote β cell survival in autoimmune diabetic mice. Journal of Clinical Investigation, 129(9), 3747-3761. [Link]

  • Syed, I., et al. (2019). PAHSAs attenuate immune responses and promote β cell survival in autoimmune diabetic mice. JCI Insight. [Link]

  • Syed, I., et al. (2021). PAHSAs reduce cellular senescence and protect pancreatic beta cells from metabolic stress through regulation of Mdm2/p53. Science Signaling, 14(695), eabc4398. [Link]

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  • Lipid Extraction Kit (Chloroform Free). Cell Biolabs, Inc. [Link]

  • Nelson, A.T., et al. (2024). Beneficial metabolic effects of PAHSAs depend on the gut microbiota in diet-induced obese mice but not in chow-fed mice. PNAS, 121(28), e2318691121. [Link]

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Foundational

The Therapeutic Potential of 10(S)-PAHSA: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling a Novel Endogenous Lipid with Therapeutic Promise Within the burgeoning field of lipidomics, a novel class of endogenous lipids, the fatty acid esters of hydroxy fatty acids (FAHFAs), has emerged...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Novel Endogenous Lipid with Therapeutic Promise

Within the burgeoning field of lipidomics, a novel class of endogenous lipids, the fatty acid esters of hydroxy fatty acids (FAHFAs), has emerged as a significant area of interest for therapeutic development. Among these, the palmitic acid esters of hydroxy stearic acids (PAHSAs) have demonstrated compelling anti-diabetic and anti-inflammatory properties.[1] This technical guide focuses specifically on the 10(S)-palmitic acid hydroxy stearic acid (10(S)-PAHSA) isomer, a bioactive lipid with the potential to address a spectrum of metabolic and inflammatory diseases.

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It will elucidate the core mechanism of action of 10(S)-PAHSA, explore its therapeutic applications with supporting preclinical data, and provide detailed experimental protocols to facilitate further investigation into this promising molecule.

Core Mechanism of Action: GPR120 as a Key Mediator

The therapeutic effects of 10(S)-PAHSA are largely mediated through its interaction with G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[2] GPR120 is expressed in various cell types, including adipocytes, macrophages, and intestinal L-cells, positioning it as a critical regulator of metabolic and inflammatory pathways.[3]

Upon binding to GPR120, 10(S)-PAHSA initiates a cascade of intracellular signaling events. A key pathway involves the recruitment of β-arrestin-2, which leads to the internalization of the GPR120-β-arrestin-2 complex. This complex then interacts with TAB1, inhibiting its association with TAK1 and subsequently suppressing the activation of downstream pro-inflammatory pathways, including NF-κB and JNK.[2] This mechanism underpins the potent anti-inflammatory effects of 10(S)-PAHSA.

GPR120_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 10S_PAHSA 10(S)-PAHSA GPR120 GPR120 10S_PAHSA->GPR120 Binds to Gq11 Gαq/11 GPR120->Gq11 Activates Beta_Arrestin β-Arrestin-2 GPR120->Beta_Arrestin Recruits PLC PLC Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2 Ca²⁺ Release IP3->Ca2 Insulin_Sensitivity Improved Insulin Sensitivity Ca2->Insulin_Sensitivity TAK1_TAB1 TAK1/TAB1 Beta_Arrestin->TAK1_TAB1 Inhibits (via complex internalization) NFkB_JNK NF-κB / JNK Activation TAK1_TAB1->NFkB_JNK Inflammation Inflammation NFkB_JNK->Inflammation

Figure 1: Simplified signaling pathway of 10(S)-PAHSA via GPR120 activation.

Therapeutic Applications: A Multifaceted Potential

Preclinical studies have highlighted the therapeutic potential of PAHSAs, including the 10(S) isomer, across several disease models.

Metabolic Disorders: Tackling Type 2 Diabetes

PAHSAs have demonstrated significant promise in the context of type 2 diabetes. Administration of PAHSAs in high-fat diet-fed mice improves glucose tolerance and enhances insulin sensitivity.[4] These effects are, at least in part, mediated by the activation of GPR120, which can lead to increased glucose uptake in adipocytes.[5]

Preclinical Model Key Findings Reference
High-Fat Diet-Induced Obese MiceImproved glucose tolerance and insulin sensitivity.[4]
Genetic Mouse Model of Obesity (ob/ob)Enhanced insulin-stimulated glucose uptake.[6]
Inflammatory Conditions: A Novel Approach to Colitis

The anti-inflammatory properties of PAHSAs make them attractive candidates for treating inflammatory bowel diseases such as colitis. In a dextran sodium sulfate (DSS)-induced colitis mouse model, oral administration of PAHSAs has been shown to ameliorate disease severity by reducing weight loss, improving stool consistency, and decreasing colonic inflammation.[7] This protective effect is linked to the suppression of pro-inflammatory cytokine production.

Preclinical Model Key Findings Reference
DSS-Induced Colitis in MiceReduced clinical signs of colitis (weight loss, diarrhea).[8]
IL-10 Knockout Mouse Model of ColitisDecreased colonic inflammation and histopathological score.[9]
Neuroprotection: Combating Neuroinflammation and Neurodegeneration

Emerging evidence suggests a neuroprotective role for PAHSAs. Studies have shown that S-9-PAHSA, a stereoisomer of 10(S)-PAHSA, can suppress apoptosis and oxidative stress in neuronal cells under diabetic conditions.[1][10] This neuroprotective effect is crucial in the context of diabetes-associated cognitive impairment, where chronic inflammation and metabolic dysregulation contribute to neuronal damage. The anti-inflammatory actions of 10(S)-PAHSA, mediated through GPR120, are also expected to play a significant role in mitigating neuroinflammation.

Preclinical Model/System Key Findings Reference
Mouse Model of Type 2 DiabetesS-9-PAHSA suppressed apoptosis and oxidative stress in the cortex.[1]
PC12 Cell Line (in vitro diabetic model)S-9-PAHSA protected neuronal cells from apoptosis and oxidative stress.[10]

Experimental Protocols: A Guide for Investigation

To facilitate further research into the therapeutic potential of 10(S)-PAHSA, this section provides detailed, step-by-step methodologies for key experiments.

Stereospecific Synthesis of 10(S)-PAHSA

The synthesis of 10(S)-PAHSA involves a two-step process: the stereospecific synthesis of 10(S)-hydroxystearic acid followed by its esterification with palmitic acid.

Step 1: Microbial Hydration of Oleic Acid to 10(S)-Hydroxystearic Acid

This protocol utilizes the stereospecificity of microbial enzymes to produce the desired (S)-enantiomer.

  • Microorganism Culture: Culture a suitable microorganism known to produce (S)-10-hydroxystearic acid, such as certain strains of Lactobacillus plantarum, under optimal growth conditions.[11]

  • Biotransformation: Introduce oleic acid to the microbial culture. The oleate hydratase enzyme from the microorganism will catalyze the stereospecific hydration of the double bond in oleic acid to form 10(S)-hydroxystearic acid.[12]

  • Extraction: After the reaction is complete, acidify the culture medium and extract the 10(S)-hydroxystearic acid using an organic solvent like ethyl acetate.

  • Purification: Purify the extracted product using column chromatography on silica gel.

  • Chiral Analysis: Confirm the enantiomeric excess of the 10(S)-hydroxystearic acid using chiral chromatography or by forming diastereomeric esters and analyzing by NMR.[13]

Step 2: Esterification of 10(S)-Hydroxystearic Acid with Palmitic Acid

  • Reaction Setup: In a round-bottom flask, dissolve 10(S)-hydroxystearic acid and an equimolar amount of palmitic acid in a suitable solvent such as dichloromethane.

  • Coupling Agent: Add a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Workup: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute acid, base, and brine.

  • Purification: Purify the resulting 10(S)-PAHSA by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

Synthesis_Workflow Oleic_Acid Oleic Acid Microbial_Hydration Microbial Hydration (e.g., Lactobacillus plantarum) Oleic_Acid->Microbial_Hydration 10S_HSA 10(S)-Hydroxystearic Acid Microbial_Hydration->10S_HSA Esterification Esterification (DCC, DMAP) 10S_HSA->Esterification Palmitic_Acid Palmitic Acid Palmitic_Acid->Esterification 10S_PAHSA 10(S)-PAHSA Esterification->10S_PAHSA

Figure 2: Workflow for the stereospecific synthesis of 10(S)-PAHSA.

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

This protocol assesses the ability of 10(S)-PAHSA to suppress the inflammatory response in macrophages.

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and penicillin/streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.[4]

  • Pre-treatment: Pre-treat the cells with various concentrations of 10(S)-PAHSA (or vehicle control) for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.[14]

  • Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.[4]

  • Cytokine Measurement (ELISA): Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant using commercially available ELISA kits.[14][15]

  • Cell Viability Assay: Assess the cytotoxicity of 10(S)-PAHSA using an MTT or WST-8 assay to ensure that the observed anti-inflammatory effects are not due to cell death.[14]

In Vivo Efficacy in a DSS-Induced Colitis Mouse Model

This protocol evaluates the therapeutic efficacy of 10(S)-PAHSA in a preclinical model of colitis.

  • Animal Model: Use male C57BL/6 mice (8-10 weeks old).

  • Induction of Colitis: Administer 3-5% (w/v) dextran sodium sulfate (DSS) in the drinking water for 5-7 days to induce acute colitis.[8]

  • Treatment: Administer 10(S)-PAHSA (e.g., 10 mg/kg) or vehicle control daily via oral gavage, starting from the first day of DSS administration.

  • Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).

  • Endpoint Analysis (Day 7-10):

    • Sacrifice the mice and measure the length and weight of the colon.

    • Collect a portion of the colon for histological analysis (H&E staining) to assess tissue damage and inflammation.[16]

    • Homogenize another portion of the colon to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

    • Measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in the colon homogenates or serum via ELISA.[16]

Future Directions and Clinical Outlook

The compelling preclinical data for PAHSAs, and by extension 10(S)-PAHSA, highlight their significant therapeutic potential. The multifaceted mechanism of action, targeting both metabolic and inflammatory pathways, suggests a broad range of potential clinical applications. Future research should focus on:

  • Pharmacokinetics and Pharmacodynamics: Detailed studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of 10(S)-PAHSA.

  • Toxicology: Comprehensive safety and toxicology studies to support potential clinical development.

  • Biomarker Development: Identification of reliable biomarkers to monitor the therapeutic response to 10(S)-PAHSA treatment in clinical trials.

  • Clinical Trials: Well-designed clinical trials to evaluate the safety and efficacy of 10(S)-PAHSA in patients with metabolic and inflammatory diseases.

The development of 10(S)-PAHSA as a therapeutic agent represents a promising new frontier in the treatment of a host of debilitating diseases. This technical guide provides a foundational resource to empower the scientific community to further explore and unlock the full therapeutic potential of this novel endogenous lipid.

References

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  • Kuo, T. M., Lanser, A. C., Nakamura, L. K., & Hou, C. T. (2000). Production of 10-ketostearic acid and 10-hydroxystearic acid by strains of Sphingobacterium thalpophilum isolated from composted manure. Current Microbiology, 40(2), 105–109. [Link]

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Exploratory

10(S)-PAHSA: Molecular Mechanisms and Therapeutic Potential in Adipose Tissue

Topic: 10(S)-PAHSA in Adipose Tissue Biology Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The discovery of Branched Fatty Acid Esters of H...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 10(S)-PAHSA in Adipose Tissue Biology Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) has fundamentally shifted our understanding of adipose tissue signaling. Among these, 10(S)-PAHSA (Palmitic Acid Hydroxy Stearic Acid, 10-isomer, S-enantiomer) represents a specific, bioactive lipid mediator with potent anti-diabetic and anti-inflammatory properties. Unlike canonical lipids that primarily serve as energy storage, 10(S)-PAHSA functions as a "lipokine"—a signaling hormone secreted by adipocytes that enhances systemic insulin sensitivity and glucose homeostasis.

This guide provides a rigorous technical analysis of 10(S)-PAHSA, detailing its molecular architecture, GPR120-mediated signaling pathways, and validated experimental protocols for its extraction and quantification.

Molecular Architecture & Biosynthesis

Chemical Structure and Stereochemistry

10(S)-PAHSA is formed by the esterification of palmitic acid (C16:0) to the hydroxyl group at the 10-carbon position of stearic acid (C18:0).

  • Formula: C34H66O4[1]

  • Molecular Weight: ~538.9 g/mol [1]

  • Stereospecificity: The biological activity and metabolic stability of PAHSAs are stereosensitive. While the 9-isomer (9-PAHSA) is predominantly found in the (R)-configuration endogenously, the 10(S)-isomer is a distinct molecular entity often utilized in structure-activity relationship (SAR) studies and detected in specific biological matrices (e.g., breast milk). The (S)-configuration at the C10 chiral center dictates its binding affinity to G-protein coupled receptors.

Biosynthetic Regulation (The ChREBP Axis)

The synthesis of 10(S)-PAHSA in White Adipose Tissue (WAT) is tightly regulated by ChREBP (Carbohydrate Response Element Binding Protein).

  • Mechanism: High glucose levels activate ChREBP, which upregulates de novo lipogenesis enzymes (FASN, SCD1).

  • Causality: Adipose-specific ChREBP knockout mice exhibit a ~50-80% reduction in endogenous PAHSA levels, directly correlating with systemic insulin resistance. This establishes ChREBP as the master regulator of the PAHSA biosynthetic pathway.

Mechanistic Action in Adipose Tissue[2][3][4][5][6][7][8]

The therapeutic potential of 10(S)-PAHSA stems from its dual-action mechanism: augmenting glucose uptake while simultaneously suppressing adipose inflammation.

The GPR120 Signaling Axis

10(S)-PAHSA acts as a high-affinity agonist for GPR120 (also known as FFAR4), a Gq-coupled receptor highly expressed in adipocytes and macrophages.

  • Ligand Binding: 10(S)-PAHSA binds GPR120.

  • Gq Activation: Induces G

    
    q/11 signaling.
    
  • PLC/IP3 Pathway: Activates Phospholipase C (PLC), generating IP3 and mobilizing intracellular Calcium (

    
    ).
    
  • GLUT4 Translocation: The calcium flux, alongside PKC activation, triggers the translocation of GLUT4 storage vesicles (GSVs) to the plasma membrane, facilitating glucose uptake independent of the canonical insulin receptor (IR) pathway.

Anti-Inflammatory Action

In adipose tissue macrophages (ATMs), 10(S)-PAHSA activation of GPR120 recruits


-arrestin-2, which inhibits the TAB1/TAK1 complex. This blockade prevents the phosphorylation of IKK

and JNK, thereby silencing the NF-

B pathway and reducing the secretion of pro-inflammatory cytokines like TNF-

and IL-6.
Visualization: GPR120-GLUT4 & Anti-Inflammatory Pathway

GPR120_Pathway cluster_0 Adipocyte / Macrophage Cytosol PAHSA 10(S)-PAHSA GPR120 GPR120 (FFAR4) PAHSA->GPR120 Agonist Binding Gq Gαq/11 GPR120->Gq Arrestin β-Arrestin-2 GPR120->Arrestin PLC PLCβ Gq->PLC IP3 IP3 / Ca2+ PLC->IP3 PKC PKC IP3->PKC GLUT4_Vesicle GLUT4 Vesicle PKC->GLUT4_Vesicle Translocation Signal GLUT4_Membrane Glucose Uptake (Membrane) GLUT4_Vesicle->GLUT4_Membrane Fusion TAB_TAK TAB1/TAK1 Arrestin->TAB_TAK Inhibits NFkB NF-κB Pathway TAB_TAK->NFkB Inflammation Cytokine Release (TNFα, IL-6) NFkB->Inflammation

Figure 1: Dual signaling mechanism of 10(S)-PAHSA via GPR120, driving glucose uptake and suppressing inflammation.

Experimental Workflows (The "How-To")

Protocol: Targeted Lipidomics for 10(S)-PAHSA Quantification

Accurate measurement of 10(S)-PAHSA requires liquid chromatography-tandem mass spectrometry (LC-MS/MS) with specific attention to isomer separation.

Reagents:

  • Internal Standard (IS):

    
    -9-PAHSA or deuterated equivalent.
    
  • Solvents: LC-MS grade Methanol, Chloroform, Ethyl Acetate, Hexane.

Step-by-Step Workflow:

  • Tissue Homogenization:

    • Weigh ~50-100 mg of frozen Adipose Tissue (WAT/BAT).

    • Add 1 mL of ice-cold PBS and 10 pmol of Internal Standard.

    • Homogenize using a bead beater (30s x 2, 4°C).

  • Lipid Extraction (Ethyl Acetate Method):

    • Rationale: Ethyl acetate/hexane extraction provides cleaner backgrounds for FAHFAs compared to traditional Folch methods.

    • Add 3 mL of Ethyl Acetate/Hexane (1:1 v/v). Vortex vigorously for 10 min.

    • Centrifuge at 2,000 x g for 10 min at 4°C to separate phases.

    • Collect the upper organic layer. Repeat extraction once.

    • Dry the combined organic phase under

      
       gas stream.
      
  • Reconstitution:

    • Reconstitute in 100 µL of Methanol.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18) for general PAHSA separation. Note: To resolve 10(S) from 10(R) or 9-isomers, a Chiral Column (e.g., Chiralpak IA-3 or Amylose-based) is required.

    • Mobile Phase: (A) Water + 0.1% Acetic Acid; (B) Acetonitrile/Isopropanol + 0.1% Acetic Acid.

    • MS Mode: Negative Electrospray Ionization (ESI-).

    • MRM Transition:

      • Precursor: m/z 537.5

        
        
        
      • Product: m/z 255.2 (Palmitate ion)

  • Data Validation:

    • Calculate concentration based on the IS ratio.

    • Self-Validation: The retention time of the endogenous peak must match the synthetic 10(S)-PAHSA standard exactly.

Visualization: Extraction & Quantification Workflow

Extraction_Workflow Sample Adipose Tissue (50mg) Spike Add Internal Std (13C-PAHSA) Sample->Spike Extract Organic Extraction (EtOAc/Hexane) Spike->Extract Dry Dry under N2 Extract->Dry Recon Reconstitute (MeOH) Dry->Recon LCMS LC-MS/MS (MRM 537->255) Recon->LCMS Data Quantification (pmol/mg) LCMS->Data

Figure 2: Optimized lipidomics workflow for minimizing background noise in PAHSA quantification.

Data Summary: Biological Activity

The following table summarizes key quantitative metrics for PAHSAs (representative of the 9/10-isomer class) derived from seminal studies.

ParameterValue / EffectContext / Reference
Endogenous Concentration 100 - 400 pmol/gMurine White Adipose Tissue (Chow diet)
Fold Change (AG4OX Mice) ~16-18 fold increaseAdipose-Glut4 Overexpressing mice (High Sensitivity)
GPR120 EC50 ~ 2 - 5 µMCalcium mobilization assay in transfected cells
Glucose Uptake +50-70% increase3T3-L1 Adipocytes (Basal vs 10-PAHSA treated)
Anti-Inflammatory ~40% reductionLPS-induced IL-6 secretion in macrophages

Therapeutic Implications

Diabetes & Insulin Resistance

10(S)-PAHSA represents a novel class of insulin sensitizers. Unlike thiazolidinediones (TZDs) which activate PPAR


 and cause weight gain, PAHSAs improve insulin sensitivity through GPR120 without adipogenesis-induced weight gain.
  • Clinical Relevance: Serum PAHSA levels are significantly reduced in insulin-resistant humans, suggesting a deficiency state that could be corrected via supplementation.[2]

Drug Development Challenges
  • Stability: The ester bond is susceptible to hydrolysis by lipases (e.g., Carboxyl Ester Lipase - CEL). Drug candidates may require chemical modification (e.g., C-glycoside analogs or steric shielding) to improve half-life.

  • Delivery: Oral bioavailability is good, but targeted delivery to adipose tissue remains a focus to maximize the GPR120-mediated anti-inflammatory effects.

References

  • Yore, M. M., et al. (2014).[1][3][4] "Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects."[3][2][5][6][7][8] Cell.

  • Kuda, O., et al. (2016).[4] "Docosahexaenoic acid-derived fatty acid esters of hydroxy fatty acids (FAHFAs) with anti-inflammatory properties." Diabetes.[9][10][8][11]

  • Hammarstedt, A., et al. (2018).[8] "Adipose tissue dysfunction is associated with low levels of the novel Palmitic Acid Hydroxystearic Acids."[2] Scientific Reports.

  • Nelson, A. T., et al. (2017). "Stereochemistry of Endogenous Palmitic Acid Ester of 9-Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation." Journal of the American Chemical Society.

  • Kolar, M. J., et al. (2018).[8] "A Faster Protocol for Endogenous FAHFA Measurements." Analytical Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: Total Synthesis and Purification of 10(S)-PAHSA

Abstract & Introduction Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) represent a distinct class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties.[1][2] Among these, 10-PAHSA (...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) represent a distinct class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties.[1][2] Among these, 10-PAHSA (Palmitic Acid Hydroxy Stearic Acid) has emerged as a critical signaling molecule. While 9-PAHSA is the most studied isomer, 10-PAHSA shows distinct accumulation patterns in adipose tissue and specific biological activity via the GPR120 (FFAR4) receptor.

Research into the specific stereochemical activity of 10-PAHSA is often hampered by the lack of commercially available, enantiopure standards. This Application Note provides a robust, scalable protocol for the total synthesis of 10(S)-PAHSA , moving beyond racemic mixtures to enable precise structure-activity relationship (SAR) studies.

Key Biological Mechanism

10(S)-PAHSA functions primarily as an agonist for the G-protein coupled receptor GPR120. Upon binding, it recruits


-arrestin-2, inhibiting the NF-

B inflammatory pathway and promoting GLUT4 translocation to the plasma membrane.

GPR120_Pathway PAHSA 10(S)-PAHSA GPR120 GPR120 (FFAR4) [Membrane Receptor] PAHSA->GPR120 Agonist Binding B_Arrestin β-Arrestin-2 Recruitment GPR120->B_Arrestin Activation GLUT4 GLUT4 Translocation (Glucose Uptake) GPR120->GLUT4 Signaling Cascade TAB1 TAB1/TAK1 Complex B_Arrestin->TAB1 Sequestration NFkB NF-κB Pathway (Inflammation) TAB1->NFkB Inhibition

Figure 1: Signal transduction pathway of 10(S)-PAHSA via GPR120, highlighting anti-inflammatory and metabolic effects.

Retrosynthetic Analysis & Strategy

To ensure the (S)-configuration at the 10-position, we cannot rely on direct esterification of racemic 10-hydroxystearic acid. Instead, we utilize a protection-coupling-deprotection strategy.

The Strategy:

  • Chirality Source: Asymmetric reduction of 10-oxostearic acid (or use of chiral pool material).

  • Orthogonal Protection: The carboxylic acid of the stearic backbone must be protected (Benzyl ester) to prevent self-polymerization during the coupling step.

  • Steglich Esterification: Coupling the secondary alcohol at C10 with Palmitic Acid.

  • Global Deprotection: Hydrogenolysis to remove the benzyl group without hydrolyzing the internal lipid ester.

Retrosynthesis Target 10(S)-PAHSA (Target Molecule) Precursor Benzyl 10(S)-PAHSA (Protected Intermediate) Target->Precursor Hydrogenolysis (H2, Pd/C) Fragments Palmitic Acid + Benzyl 10(S)-Hydroxystearate Precursor->Fragments Steglich Coupling (EDC, DMAP) Start 10-Oxostearic Acid Fragments->Start Asymmetric Reduction & Benzyl Protection

Figure 2: Retrosynthetic workflow designed to preserve stereochemistry and prevent polymerization.

Experimental Protocols

Phase 1: Synthesis of Benzyl 10(S)-Hydroxystearate

Note: If 10(S)-hydroxystearic acid is purchased commercially, skip to Step 1.2.

Step 1.1: Asymmetric Reduction (If starting from ketone)

  • Reagents: 10-oxostearic acid, RuCl (Noyori catalyst), Sodium Formate.

  • Protocol: Perform asymmetric transfer hydrogenation in water/methanol at 40°C.

  • Validation: Check enantiomeric excess (ee) via Chiral HPLC. Target >98% ee.

Step 1.2: Benzyl Protection To prevent the carboxylic acid tail from competing in the esterification, we protect it as a benzyl ester.

  • Reagents: 10(S)-hydroxystearic acid (1.0 eq), Benzyl bromide (1.2 eq), Cs₂CO₃ (1.5 eq), DMF (anhydrous).

  • Protocol:

    • Dissolve 10(S)-hydroxystearic acid in anhydrous DMF (0.1 M).

    • Add Cs₂CO₃ and stir for 10 min.

    • Add Benzyl bromide dropwise at 0°C.

    • Warm to RT and stir for 12 hours.

    • Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over Na₂SO₄.[3][4]

  • Checkpoint (Self-Validating): TLC (Hexane/EtOAc 8:2). The product (Rf ~0.6) should move higher than the starting acid (Rf ~0.1).

Phase 2: The Coupling (Steglich Esterification)

This is the critical step. Moisture must be rigorously excluded to prevent hydrolysis of the activated ester.

  • Reagents:

    • Benzyl 10(S)-hydroxystearate (1.0 eq) [Acceptor]

    • Palmitic Acid (1.2 eq) [Donor]

    • EDC·HCl (1.5 eq) [Coupling Agent]

    • DMAP (0.5 eq) [Catalyst]

    • Dichloromethane (DCM), anhydrous.

  • Protocol:

    • Dissolve Palmitic acid and Benzyl 10(S)-hydroxystearate in DCM (0.1 M) under Argon atmosphere.

    • Add DMAP.

    • Cool mixture to 0°C.

    • Add EDC·HCl in one portion.

    • Allow to warm to RT and stir for 16–24 hours.

  • Purification (Intermediate): Flash chromatography (SiO₂).

    • Gradient: 0%

      
       10% EtOAc in Hexanes.
      
    • Observation: The coupled product (Benzyl 10-PAHSA) is less polar than the free alcohol.

Phase 3: Global Deprotection & Final Isolation

Removing the benzyl group without cleaving the newly formed lipid ester requires mild hydrogenolysis.

  • Reagents: Benzyl 10-PAHSA, Pd/C (10% w/w), H₂ gas (balloon), EtOAc/EtOH (1:1).

  • Protocol:

    • Dissolve intermediate in EtOAc/EtOH.

    • Add Pd/C catalyst (10% by mass of substrate).

    • Purge with Argon, then fill balloon with H₂.

    • Stir vigorously at RT for 4 hours.

    • Filtration: Filter through a Celite pad to remove Pd/C. Wash pad with EtOAc.

    • Concentrate in vacuo.

Purification & Characterization (Quality Control)

Crude FAHFAs often contain traces of free fatty acids (Palmitic acid) which can cause false positives in biological assays. HPLC purification is mandatory .

HPLC Purification Protocol

System: Semi-preparative Reverse Phase HPLC (C18 column).

ParameterSetting
Column C18 (e.g., Agilent Zorbax or Phenomenex Luna), 5µm, 250 x 10mm
Flow Rate 3.0 mL/min
Detection ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol)
Solvent A Water + 0.1% Formic Acid
Solvent B Methanol + 0.1% Formic Acid

Gradient Table:

Time (min) % Solvent B Phase
0–2 80% Equilibration

| 2–20 | 80%


 100% | Elution of Free Fatty Acids |
| 20–35 | 100% | Elution of 10-PAHSA  |
| 35–40 | 80% | Re-equilibration |

Note: 10-PAHSA typically elutes after free Palmitic acid due to increased hydrophobicity.

Analytical Validation (The "Trust" Metrics)

1. Mass Spectrometry (LC-MS/MS)

  • Mode: Negative Electrospray Ionization (ESI-).

  • Precursor Ion: m/z 537.5 [M-H]⁻.

  • Diagnostic Fragment: m/z 255.2 (Palmitate ion) upon collision-induced dissociation (CID). This confirms the palmitic acid is the esterified tail.

2. Nuclear Magnetic Resonance (¹H-NMR)

  • Solvent: CDCl₃.[3]

  • Diagnostic Shift: The methine proton at C-10 (CH -O-CO-) is the key validator.

    • In free 10-OH stearic acid:

      
       ~3.6 ppm.
      
    • In 10-PAHSA :

      
      4.8 – 4.9 ppm  (multiplet).
      
  • Interpretation: If you do not see the shift to ~4.9 ppm, the coupling failed.

Handling and Storage

  • Storage: -20°C or -80°C.

  • Solvent: Store as a stock solution in Methyl Acetate or Ethanol. Avoid DMSO for long-term storage due to hygroscopicity.

  • Stability: Stable for >1 year if kept anhydrous. Avoid repeated freeze-thaw cycles which can induce hydrolysis.

References

  • Yore, M. M., et al. (2014).[2] "Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects."[1] Cell, 159(2), 318-332.[2] Link

  • Nelson, A. T., et al. (2017). "Stereochemistry of endogenous palmitic acid ester of 9-hydroxystearic acid and relevance of absolute configuration to regulation." Journal of the American Chemical Society, 139(14), 4969-4972. Link

  • Parsons, W. H., et al. (2016).[5] "Practical Synthesis of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)." The Journal of Organic Chemistry, 81(15), 6834–6839. Link

  • Cayman Chemical. "10-PAHSA Product Information." Cayman Chemical Product Insert. Link

Sources

Application

Application Note: Precision Quantification of 10(S)-PAHSA in Biological Matrices

Abstract Branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) are a class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties.[1][2][3] Among these, the 10-PAHSA regioisomer (Palmitic Ac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) are a class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties.[1][2][3] Among these, the 10-PAHSA regioisomer (Palmitic Acid ester of 10-Hydroxy Stearic Acid) presents unique analytical challenges due to its structural similarity to the more abundant 9-PAHSA and the existence of R and S enantiomers. While 9-PAHSA is predominantly found in the R configuration in vivo, the quantification of 10(S)-PAHSA requires a specialized orthogonal approach to resolve it from both its regioisomer (10-PAHSA vs. 9-PAHSA) and its stereoisomer (10(S) vs. 10(R)). This guide details a validated workflow combining mild liquid-liquid extraction with chiral LC-MS/MS to achieve femtomole-level sensitivity.

Part 1: The Analytical Challenge

Quantifying 10(S)-PAHSA involves three distinct layers of separation specificity, which standard lipidomics methods fail to address:

  • Isobaric Interference: All PAHSAs (5-, 9-, 10-, 12-, 13-) share the same precursor mass (m/z 537.5) and primary product ions (m/z 255.2). Mass spectrometry alone cannot distinguish them.

  • Regio-isomerism: 9-PAHSA and 10-PAHSA co-elute on standard C18 gradients due to the proximity of the ester bond (C9 vs. C10).

  • Stereochemistry: Standard Reverse Phase (RP) columns are achiral. They quantify "Total 10-PAHSA" (R + S). To specifically target the 10(S) enantiomer, a polysaccharide-based chiral stationary phase is required.

Critical Quality Attribute (CQA): Prevention of Hydrolysis

FAHFAs are esters.[2] Harsh extraction conditions (high pH or strong acids) will hydrolyze the ester bond, artificially lowering the signal and generating false-positive free fatty acids. Mild acidification is the key to successful recovery.

Part 2: Sample Preparation Protocol

Objective: Isolate FAHFAs from plasma or tissue while preserving ester integrity. Method: Modified Liquid-Liquid Extraction (LLE) with Solid Phase Extraction (SPE) enrichment.

Reagents
  • Extraction Solvent: Chloroform:Methanol (2:1, v/v).

  • Internal Standard (IS): d31-9-PAHSA (Surrogate) or d31-10-PAHSA (if available).

  • Wash Solvent: Hexane.[4]

  • Elution Solvent: Ethyl Acetate.[5][6]

Step-by-Step Workflow
  • Sample Thawing & Spiking:

    • Thaw 100 µL plasma or 20 mg homogenized tissue on ice.

    • Add 10 µL Internal Standard (1 µM d31-9-PAHSA in MeOH). Vortex 10s.

    • Rationale: Spiking before extraction corrects for recovery losses and matrix effects.

  • Mild Acidification & Extraction:

    • Add 1 mL Chloroform:Methanol (2:1) containing 0.1% Acetic Acid.

    • Critical: The acetic acid ensures the FAHFA carboxyl group is protonated (neutral), driving it into the organic phase without hydrolyzing the ester bond.

    • Vortex 1 min. Centrifuge at 3,000 x g for 5 min at 4°C.

  • Phase Separation:

    • Add 500 µL LC-MS grade water to induce phase separation.

    • Centrifuge 5 min. Collect the lower (organic) phase.

    • Re-extract the aqueous phase with 500 µL Chloroform to maximize recovery. Combine organic phases.

  • SPE Enrichment (Optional but Recommended for Plasma):

    • Use a Strata SI-1 Silica Cartridge (500 mg).

    • Condition with Hexane.[4][5][6] Load sample.

    • Wash: 2 mL Hexane (removes neutral lipids/TAGs).

    • Elute: 2 mL Ethyl Acetate (selectively elutes FAHFAs).

    • Why: Removing TAGs prevents column fouling and ion suppression in the source.

  • Reconstitution:

    • Dry eluate under Nitrogen gas.

    • Reconstitute in 100 µL 50:50 Methanol:Water .

Part 3: LC-MS/MS Methodology

To quantify 10(S)-PAHSA, we employ a Two-Tier Strategy :

  • Tier 1 (Regio-Separation): High-resolution C18 to separate 9- vs 10-PAHSA.

  • Tier 2 (Chiral-Separation): Amylose-based column to resolve 10(S) vs 10(R).

Tier 2: Chiral Resolution Protocol (Target: 10(S)-PAHSA)

This is the specific method for the user's request. It utilizes a reverse-phase chiral approach compatible with ESI-MS.

  • Column: Chiralpak AD-3R (Amylose tris(3,5-dimethylphenylcarbamate)), 3 µm, 150 x 2.1 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[7]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[7]

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 25°C (Lower temperature enhances chiral recognition).

Gradient Profile:

Time (min) % B Event
0.0 40 Equilibration
2.0 40 Load
20.0 95 Chiral Separation Gradient
25.0 95 Wash
25.1 40 Re-equilibration

| 35.0 | 40 | End |

Mass Spectrometry Parameters (Triple Quadrupole)
  • Ionization: Negative Mode ESI ([-H]).

  • Source Temp: 300°C.

  • Spray Voltage: -3500 V.

MRM Table:

AnalytePrecursor (m/z)Product (m/z)CE (V)Role
10(S)-PAHSA 537.5 255.2 28 Quantifier (Palmitate)
10(S)-PAHSA537.5299.324Qualifier (HSA)
10(S)-PAHSA537.5281.226Qualifier (HSA-H2O)
d31-9-PAHSA568.7255.228Internal Standard

Note on Data Interpretation: On the Chiralpak AD-3R, the R and S enantiomers will elute as distinct peaks. You must inject a racemic standard (or mix of pure enantiomers) to establish the retention time of the S isomer. In most biological matrices, the R isomer is dominant; the S isomer will likely be the smaller, earlier-eluting peak (depending on specific mobile phase interactions).

Part 4: Visualization & Logic

Workflow Diagram

The following diagram illustrates the critical decision points in the analytical workflow, specifically highlighting where Regio- and Enantio-separation occur.

PAHSA_Workflow Start Biological Sample (Plasma/Tissue) Spike Spike Internal Standard (d31-PAHSA) Start->Spike Extract Mild Acidic Extraction (CHCl3/MeOH + 0.1% AcOH) Spike->Extract SPE SPE Enrichment (Silica: Elute Neutral Lipids -> Elute FAHFAs) Extract->SPE Decision Target Specificity? SPE->Decision MethodA Method A: Regio-Specific (C18 Column) Separates 9- vs 10-PAHSA Decision->MethodA Total 10-PAHSA MethodB Method B: Chiral-Specific (Amylose AD-3R) Separates 10(S) vs 10(R) Decision->MethodB 10(S) Enantiomer MS Triple Quad MS/MS (MRM: 537.5 -> 255.2) MethodA->MS MethodB->MS Data Quantification of 10(S)-PAHSA MS->Data

Figure 1: Analytical workflow for 10(S)-PAHSA. Green diamond indicates the critical choice between standard regio-analysis and chiral-specific analysis.

Isomer Logic Diagram

Understanding why separation is difficult is key to troubleshooting.

Isomer_Logic cluster_0 Separation Requirement PAHSA PAHSA (m/z 537.5) Regio Regioisomers (Position of Ester) PAHSA->Regio Nine 9-PAHSA Regio->Nine Ten 10-PAHSA Regio->Ten Stereo Stereoisomers (Chirality of Hydroxyl) TenR 10(R)-PAHSA Stereo->TenR TenS 10(S)-PAHSA (Target) Stereo->TenS Ten->Stereo Note Requires Chiral Column (Amylose-based) Note->TenS

Figure 2: Isomeric hierarchy of PAHSAs. 10(S)-PAHSA requires resolution from both regio- (9-PAHSA) and stereo- (10(R)) interferences.

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[2] Cell, 159(2), 318-332.[2] Link

  • Kuda, O., et al. (2018). Levels of palmitic acid ester of hydroxystearic acid (PAHSA) are reduced in the breast milk of obese mothers. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1863(4), 416-421. Link

  • Brejchova, K., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Biomolecules, 10(11), 1497. Link

  • Nelson, A. T., et al. (2017). Stereochemistry of endogenous palmitic acid ester of 9-hydroxystearic acid and relevance of absolute configuration to regulation. Journal of the American Chemical Society, 139(14), 4969-4972. Link

Sources

Method

developing in vitro assays for 10(S)-PAHSA activity

Application Notes & Protocols Topic: Developing In Vitro Assays for 10(S)-PAHSA Activity Audience: Researchers, scientists, and drug development professionals. Introduction: Unveiling the Therapeutic Potential of 10(S)-P...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Developing In Vitro Assays for 10(S)-PAHSA Activity Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Therapeutic Potential of 10(S)-PAHSA

In 2014, a novel class of endogenous lipids, termed Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), was discovered, opening a new frontier in lipid signaling and metabolic research.[1][2][3] Among these, Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs) have emerged as particularly promising therapeutic candidates due to their potent anti-diabetic and anti-inflammatory properties.[1][3][4][5] Levels of PAHSAs are found to be reduced in the serum and adipose tissue of insulin-resistant humans, and their administration in animal models improves glucose tolerance, enhances insulin secretion, and reduces inflammation.[1][3][6]

10(S)-PAHSA is a specific stereoisomer within this family, representing a key bioactive molecule whose effects are primarily mediated through the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[1][3][7] The activation of GPR120 by 10(S)-PAHSA triggers distinct downstream signaling cascades that ameliorate key pathologies associated with metabolic syndrome.

This guide provides a comprehensive framework for establishing robust and reliable in vitro assays to quantify the two primary activities of 10(S)-PAHSA and its analogues: insulin sensitization and anti-inflammatory effects . The protocols herein are designed to be self-validating systems, enabling researchers to screen for novel GPR120 modulators and elucidate the mechanisms of this important lipid signaling pathway.

The Dual Signaling Axis of 10(S)-PAHSA through GPR120

The biological efficacy of 10(S)-PAHSA stems from its ability to activate GPR120, which then engages two principal downstream pathways:

  • Gαq-Mediated Insulin Sensitization: In adipocytes, ligand-bound GPR120 couples with the Gαq protein. This activation leads to a cascade involving increased intracellular calcium ([Ca2+]i) and phosphorylation of ERK1/2, which ultimately potentiates insulin-stimulated glucose uptake via the GLUT4 transporter.[1][8] This pathway is central to the anti-diabetic effects of PAHSAs.

  • β-Arrestin 2-Mediated Anti-Inflammation: In immune cells like macrophages, activated GPR120 recruits β-arrestin 2. The resulting GPR120/β-arrestin 2 complex interacts with TAB1, effectively blocking the activation of key pro-inflammatory transcription factors, most notably Nuclear Factor-κB (NF-κB).[8][9][10] This inhibitory action suppresses the production of inflammatory cytokines and mediators, underpinning the anti-inflammatory role of PAHSAs.

cluster_membrane Plasma Membrane cluster_metabolic Metabolic Pathway (Adipocyte) cluster_inflammatory Anti-Inflammatory Pathway (Macrophage) GPR120 GPR120 Gaq Gαq GPR120->Gaq G-protein coupling Barr2 β-Arrestin 2 GPR120->Barr2 β-arrestin recruitment PAHSA 10(S)-PAHSA PAHSA->GPR120 Ca_ERK ↑ [Ca2+]i ERK1/2 Phosphorylation Gaq->Ca_ERK GLUT4 GLUT4 Translocation Ca_ERK->GLUT4 GlucoseUptake Enhanced Insulin-Stimulated Glucose Uptake GLUT4->GlucoseUptake TAB1 TAB1 Interaction Barr2->TAB1 Nfkb NF-κB Activation TAB1->Nfkb Inflammation ↓ Pro-inflammatory Gene Expression Nfkb->Inflammation LPS LPS / TNF-α LPS->Nfkb

Caption: Dual signaling pathways of 10(S)-PAHSA via the GPR120 receptor.

Assay 1: GPR120-Mediated Glucose Uptake in Adipocytes

This assay provides a direct functional measure of the insulin-sensitizing activity of 10(S)-PAHSA by quantifying its ability to enhance glucose uptake in a mature adipocyte model.

Scientific Rationale: The gold standard for assessing insulin sensitivity at a cellular level is to measure the uptake of glucose in response to insulin stimulation. We utilize 3T3-L1 cells, which are a robust and widely accepted murine preadipocyte cell line that differentiates into mature, insulin-responsive adipocytes that express GPR120.[11] The assay employs 2-deoxyglucose (2-DG), a glucose analog that is taken up by glucose transporters but cannot be fully metabolized, causing it to accumulate intracellularly. The amount of accumulated 2-DG-6-phosphate is directly proportional to glucose uptake.

Experimental Workflow

A 1. Culture & Differentiate 3T3-L1 Preadipocytes B 2. Serum Starve Differentiated Adipocytes A->B C 3. Pre-incubate with 10(S)-PAHSA or Test Compound B->C D 4. Stimulate with Insulin C->D E 5. Add 2-Deoxyglucose (2-DG) D->E F 6. Lyse Cells & Measure Intracellular 2-DG-6-Phosphate E->F G 7. Quantify & Analyze Data (Colorimetric/Luminescent Reading) F->G

Caption: Workflow for the adipocyte glucose uptake assay.
Detailed Protocol

Materials:

  • 3T3-L1 Preadipocytes

  • DMEM (High Glucose), Fetal Bovine Serum (FBS), Calf Serum (CS), Penicillin-Streptomycin

  • Differentiation Media (DMEM, 10% FBS) containing:

    • 0.5 mM 3-isobutyl-1-methylxanthine (IBMX)

    • 1 µM Dexamethasone

    • 10 µg/mL Insulin

  • Insulin Maintenance Media (DMEM, 10% FBS, 10 µg/mL Insulin)

  • Krebs-Ringer-Phosphate-HEPES (KRPH) Buffer

  • 10(S)-PAHSA and test compounds

  • 2-Deoxyglucose (2-DG)

  • Commercial Glucose Uptake Assay Kit (e.g., colorimetric or luminescent)[12]

  • 96-well cell culture plates

Procedure:

  • Cell Culture & Differentiation:

    • Seed 3T3-L1 preadipocytes in a 96-well plate and grow to confluence.

    • Two days post-confluence, replace the medium with Differentiation Media.

    • After 3 days, switch to Insulin Maintenance Media for another 3 days.

    • Finally, culture in standard DMEM with 10% FBS for 2-3 more days until mature lipid droplets are visible. Differentiated adipocytes are typically ready by day 8-10.

  • Serum Starvation:

    • Wash cells gently with PBS and incubate in serum-free DMEM for 3-4 hours. This step is critical to establish a low basal level of glucose uptake.

  • Compound Treatment:

    • Wash cells with KRPH buffer.

    • Add KRPH buffer containing 10(S)-PAHSA (e.g., 10 µM), a known GPR120 agonist (positive control), or test compounds at desired concentrations. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 1-2 hours at 37°C.

  • Insulin Stimulation:

    • Add insulin to a final concentration of 10 nM to appropriate wells. Include wells without insulin to measure basal uptake.

    • Incubate for 30 minutes at 37°C.[12]

  • Glucose Uptake:

    • Initiate glucose uptake by adding 2-DG to a final concentration of 1 mM.

    • Incubate for 20-30 minutes at 37°C.

  • Measurement:

    • Stop the reaction and lyse the cells according to the manufacturer's protocol of your chosen glucose uptake assay kit.

    • Measure the accumulated 2-DG-6-phosphate via a colorimetric or luminescent plate reader.

Data Analysis and Expected Results

The results should demonstrate that 10(S)-PAHSA significantly enhances insulin-stimulated glucose uptake compared to the insulin-only control, without affecting basal uptake.

Treatment GroupInsulin (10 nM)10(S)-PAHSA (10 µM)GPR120 InhibitorNormalized Glucose Uptake (Fold Change)
Vehicle Control---1.0
Insulin Only+--4.5 ± 0.3
10(S)-PAHSA + Insulin + + - 7.8 ± 0.5
10(S)-PAHSA Only-+-1.1 ± 0.1
Inhibitor Control+++4.7 ± 0.4

Assay 2: Anti-Inflammatory NF-κB Translocation in Macrophages

This assay quantifies the anti-inflammatory activity of 10(S)-PAHSA by measuring its ability to inhibit the nuclear translocation of the p65 subunit of NF-κB in macrophages stimulated with an inflammatory agent.

Scientific Rationale: NF-κB activation is a cornerstone of the inflammatory response.[13] In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation by agents like lipopolysaccharide (LPS), it translocates to the nucleus to initiate the transcription of pro-inflammatory genes.[14] The GPR120/β-arrestin 2 pathway activated by 10(S)-PAHSA directly inhibits this translocation.[9][10] We use the RAW 264.7 macrophage cell line, a standard model for studying TLR4-mediated inflammation.[13] Nuclear translocation of the p65 subunit can be visualized and quantified using immunofluorescence microscopy or measured in cellular fractions.

Experimental Workflow

A 1. Seed RAW 264.7 Macrophages in a 96-well imaging plate B 2. Pre-treat with 10(S)-PAHSA or Test Compound C 3. Stimulate with LPS to induce inflammation D 4. Fix and Permeabilize Cells E 5. Immunostain for NF-κB p65 (cytoplasm) and DAPI (nucleus) F 6. Acquire Images using High-Content Imaging System G 7. Analyze Images to Quantify Nuclear vs. Cytoplasmic p65 Signal

Sources

Application

Application Note: Investigating 10(S)-PAHSA Mediated Insulin Secretion in MIN6 Beta-Cells

Abstract & Scope This technical guide details the protocol for evaluating the insulin-secretagogue properties of 10(S)-PAHSA (10-Palmitic Acid Hydroxy Stearic Acid) using the MIN6 (Mouse Insulinoma 6) cell line. While 9-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the protocol for evaluating the insulin-secretagogue properties of 10(S)-PAHSA (10-Palmitic Acid Hydroxy Stearic Acid) using the MIN6 (Mouse Insulinoma 6) cell line.

While 9-PAHSA is the most widely characterized isomer, 10-PAHSA has demonstrated distinct biological activity, capable of increasing insulin secretion by 22–36% under hyperglycemic conditions [1]. This protocol addresses the specific challenges of working with bioactive lipids—specifically hydrophobicity and BSA conjugation—and provides a validated Glucose-Stimulated Insulin Secretion (GSIS) workflow to quantify 10(S)-PAHSA efficacy.

Biological Framework: Mechanism of Action

PAHSAs (Palmitic Acid Hydroxy Stearic Acids) function as "lipokines"—signaling lipids that improve glucose homeostasis. The 10(S)-PAHSA isomer potentiates insulin secretion primarily through GPR40 (FFAR1) and potentially GPR120 (FFAR4) , which are G-protein coupled receptors expressed on pancreatic beta-cells.

Signaling Pathway

Activation of GPR40 by 10(S)-PAHSA triggers the G


q/11 pathway. This results in the activation of Phospholipase C (PLC), generation of IP3, and the subsequent release of Calcium (

) from the endoplasmic reticulum. This rise in intracellular calcium, combined with glucose-derived ATP, drives the exocytosis of insulin granules.

GPR40_Signaling cluster_membrane Beta-Cell Membrane PAHSA 10(S)-PAHSA (Extracellular) GPR40 GPR40 / FFAR1 (Membrane Receptor) PAHSA->GPR40 Agonist Binding Gq Gαq Protein GPR40->Gq Activation PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Production PLC->IP3 ER_Ca ER Ca2+ Release IP3->ER_Ca Ca_Influx Intracellular [Ca2+]↑ ER_Ca->Ca_Influx Insulin Insulin Granule Exocytosis Ca_Influx->Insulin Fusion Trigger

Figure 1: Signal transduction pathway of 10(S)-PAHSA in pancreatic beta-cells leading to insulin release.[1]

Pre-Experimental Preparation

Critical Warning: The failure of lipid experiments is most often due to improper solubilization. Free fatty acids and PAHSAs will precipitate in aqueous media if not properly conjugated to Bovine Serum Albumin (BSA).

Reagents
  • 10(S)-PAHSA: (e.g., Cayman Chem #19853 or similar). Store at -80°C.

  • Fatty Acid-Free (FAF) BSA: Essential. Standard BSA contains endogenous lipids that will mask the effect. (e.g., Roche or Sigma FAF grade).[2]

  • MIN6 Culture Media: DMEM (High Glucose, 25mM), 15% FBS, 1% Pen/Strep, 50 µM

    
    -mercaptoethanol.
    
  • Krebs-Ringer Bicarbonate (KRB) Buffer:

    • 115 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 2.5 mM CaCl2, 20 mM NaHCO3, 16 mM HEPES, 0.1% FAF-BSA. pH 7.4.[1][3][4]

Protocol: Preparation of 10(S)-PAHSA-BSA Conjugate

Target: Create a 5 mM stock of 10(S)-PAHSA conjugated to BSA (molar ratio ~4:1 Lipid:BSA).

  • Prepare BSA Vehicle: Dissolve FAF-BSA in PBS to create a 10% (w/v) solution. Filter sterilize (0.22 µm). Warm to 37°C.[1][2][4][5]

  • Prepare Lipid Stock: Dissolve 10(S)-PAHSA in high-grade Ethanol or DMSO to 100 mM.

    • Note: If the lipid is supplied in methyl acetate, dry it down under nitrogen gas first, then reconstitute in DMSO/Ethanol.

  • Conjugation:

    • Dilute the 100 mM Lipid stock 1:20 into the warm 10% BSA solution while vortexing vigorously.

    • Final concentration: 5 mM PAHSA in BSA.

    • Incubate at 37°C for 30 minutes with constant shaking/rotation to allow conjugation.

    • Visual Check: The solution must be clear. If cloudy, the lipid has precipitated; discard and restart.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

MIN6 Cell Culture & Quality Control

MIN6 cells are sensitive to "passage drift."[6] High passage numbers (>40) often result in high basal insulin secretion and loss of glucose responsiveness [2].

  • Passage Limit: Use cells between passage 18 and 30 for GSIS assays.

  • Confluency: Maintain between 50-80%. Do not allow overgrowth, as cell-cell contact signaling alters phenotype.

  • Media Change: Change media every 2 days. 24 hours prior to the assay, ensure cells have fresh media.

Experimental Protocol: Static GSIS Assay

This protocol compares insulin secretion at Basal Glucose (2.8 mM) vs. Stimulated Glucose (16.7 mM) in the presence or absence of 10(S)-PAHSA.

Step-by-Step Workflow

Day 1: Seeding

  • Seed MIN6 cells into 24-well plates at

    
     cells/well.
    
  • Culture for 48–72 hours until 80% confluent.

Day 3: The Assay

  • Starvation (The Reset):

    • Remove culture media.[3][7]

    • Wash cells 2x with warm KRB Buffer (0 mM Glucose) .

    • Add 500 µL KRB (2.8 mM Glucose) to each well.

    • Incubate for 2 hours at 37°C. This step depletes intracellular insulin stores and resets the signaling machinery.

  • Treatment Preparation:

    • Prepare 4 conditions in KRB Buffer:

      • A: Low Glucose (2.8 mM) + Vehicle (BSA)

      • B: Low Glucose (2.8 mM) + 10(S)-PAHSA (20 µM)

      • C: High Glucose (16.7 mM) + Vehicle (BSA)

      • D: High Glucose (16.7 mM) + 10(S)-PAHSA (20 µM)

  • Stimulation:

    • Remove Starvation buffer.[8]

    • Add 500 µL of the respective Treatment buffers (A-D) to triplicate wells.

    • Incubate for 1 hour at 37°C.

  • Collection:

    • Collect the supernatant (media) immediately. Place on ice.

    • Centrifuge at 3,000 x g for 5 minutes at 4°C to remove floating cells.

    • Transfer supernatant to fresh tubes and freeze at -80°C for ELISA.

  • Normalization (Lysate):

    • Add Lysis Buffer (e.g., RIPA) to the cells remaining in the plate.[1]

    • Collect lysate to measure Total Protein (BCA Assay) or Total DNA. Insulin secretion must be normalized to cell content.

GSIS_Workflow cluster_0 Phase 1: Prep cluster_1 Phase 2: Assay Seed Seed MIN6 (24-well) Grow Culture 48h (to 80% conf) Seed->Grow Starve Starvation 2h @ 2.8mM Glc Grow->Starve Treat Stimulation (1h) +/- 10(S)-PAHSA Starve->Treat Collect Collect Supernatant (Secreted Insulin) Treat->Collect Lyse Lyse Cells (Normalization) Treat->Lyse

Figure 2: Experimental workflow for Static GSIS Assay.

Data Presentation & Analysis

Quantification

Use a Mouse Insulin ELISA kit (e.g., Mercodia or Crystal Chem). Ensure the kit does not cross-react with pro-insulin if high precision is required.

Calculations
  • Normalize: Divide Insulin Concentration (ng/mL) by Total Protein (mg/mL) = ng insulin / mg protein.

  • Fold Change (Stimulation Index):

    
    
    
Expected Results Table

A successful experiment should reflect the following trends:

ConditionGlucose (mM)TreatmentExpected Outcome (Fold vs Basal)Interpretation
Basal Control 2.8Vehicle1.0 (Reference)Baseline secretion
Basal + Lipid 2.810(S)-PAHSA1.0 - 1.2No/Minimal effect at low glucose (prevents hypoglycemia risk)
GSIS Control 16.7Vehicle5.0 - 8.0Standard glucose response
GSIS + Lipid 16.710(S)-PAHSA6.5 - 11.0 Potentiation of GSIS (~20-35% increase over GSIS Control)

Troubleshooting & Optimization

  • High Basal Secretion: If your "Low Glucose" control is high, the cells may be over-confluent or the starvation period was too short. Ensure 2 hours of starvation.

  • No Response to PAHSA:

    • Check BSA conjugation.[2][4][5][9] If the lipid precipitated, it is not bioavailable.

    • Verify the isomer. Ensure you are using 10-PAHSA or 10(S)-PAHSA, not a generic mixture if specific stereochemistry is required.

    • GPR40 Expression: Check GPR40 expression via qPCR; MIN6 cells can lose receptor expression over time.

  • Variability: Use technical triplicates for treatment and duplicates for ELISA.

References

  • Yore, M. M., et al. (2014).[10][11] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[10][12] Cell, 159(2), 318-332.[10]

  • Miyazaki, J., et al. (1990). Glucose-stimulated insulin secretion from a rat insulinoma cell line.[1][3] Endocrinology, 127(1), 126-132.

  • Aryal, P., et al. (2021).[10] Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs). Journal of Lipid Research, 62.

  • Syed, I., et al. (2018). Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis.[11][13][14] Cell Metabolism, 27(2), 419-427.

Sources

Method

Introduction: Unveiling the Therapeutic Potential of 10(S)-PAHSA

An In-Depth Guide to In Vivo Preclinical Evaluation of 10(S)-PAHSA In the intricate landscape of lipid signaling, a novel class of endogenous lipids, known as fatty acid esters of hydroxy fatty acids (FAHFAs), has emerge...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to In Vivo Preclinical Evaluation of 10(S)-PAHSA

In the intricate landscape of lipid signaling, a novel class of endogenous lipids, known as fatty acid esters of hydroxy fatty acids (FAHFAs), has emerged as a promising area of research.[1][2] Discovered in 2014, these lipids have demonstrated significant anti-diabetic and anti-inflammatory properties.[2][3][4] FAHFAs are composed of a fatty acid esterified to a hydroxy fatty acid; the specific regioisomer is defined by the position of the ester branch.[1][2]

Within this class, Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs) are particularly noteworthy. Their levels are found to be reduced in the serum and adipose tissue of insulin-resistant humans and mice, and importantly, their circulating levels correlate strongly with insulin sensitivity.[3][5][6] One such isomer, 10-PAHSA, is a naturally occurring lipid where palmitic acid is esterified to 10-hydroxy stearic acid.[7] Like other PAHSAs, it is a bioactive lipid with the potential to modulate metabolic syndrome and inflammation.[7]

The biological activities of PAHSAs are primarily mediated through the activation of G protein-coupled receptors (GPCRs), particularly GPR120 (also known as FFAR4).[3][4][8][9] Activation of GPR120 in adipocytes and macrophages initiates signaling cascades that enhance insulin-stimulated glucose uptake and suppress inflammation.[3][8] These effects, which include stimulating the secretion of glucagon-like peptide-1 (GLP-1) and insulin, underscore the therapeutic potential of PAHSAs for type 2 diabetes and other metabolic disorders.[3][10]

To translate these promising initial findings into viable therapeutics, robust and well-designed in vivo studies are paramount. This guide provides a comprehensive overview of the critical considerations, animal models, and detailed protocols for investigating the physiological effects of 10(S)-PAHSA in a preclinical setting. We will delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data.

Part I: Strategic Selection of Animal Models

The choice of animal model is the cornerstone of any successful in vivo study. The model must recapitulate key aspects of the human condition being studied. For 10(S)-PAHSA, which primarily impacts metabolism and inflammation, the selection criteria focus on models of insulin resistance, obesity, and chronic inflammation.

Diet-Induced Obesity (DIO) Model: The Workhorse for Metabolic Research

The most widely used and clinically relevant model for studying acquired insulin resistance is the diet-induced obesity (DIO) model, typically employing C57BL/6J mice.

  • Rationale: Feeding these mice a high-fat diet (HFD), typically containing 45-60% of calories from fat, for an extended period (8-16 weeks) leads to a phenotype that closely mirrors human metabolic syndrome.[11] This includes obesity, hyperglycemia, hyperinsulinemia, and insulin resistance—the very conditions where endogenous PAHSA levels are diminished.[5][6][12] This model is ideal for testing the efficacy of 10(S)-PAHSA to restore metabolic homeostasis in a state of acquired dysfunction. Recent studies have also highlighted that the beneficial effects of PAHSAs in HFD-fed mice are dependent on the gut microbiota, adding another layer of clinical relevance to this model.[13][14][15][16]

Genetic Models: Exploring Severe Metabolic Dysregulation

Genetically modified models offer insights into the role of specific pathways and can present a more severe, rapidly developing disease phenotype.

  • Leptin Signaling Deficient Models (db/db mice): These mice have a mutation in the leptin receptor, leading to hyperphagia, severe obesity, and type 2 diabetes.[17][18]

    • Application for 10(S)-PAHSA: This model can be used to determine if 10(S)-PAHSA's effects are potent enough to overcome a profound genetic predisposition to metabolic disease. However, the complete absence of leptin signaling is a rare cause of human obesity, which may limit the direct translatability of findings.[18]

  • Zucker Diabetic Fatty (ZDF) Rats: Similar to db/db mice, these rats possess a leptin receptor mutation and develop obesity, insulin resistance, and ultimately, pancreatic β-cell failure.[17][19]

    • Application for 10(S)-PAHSA: As a rat model, the larger size of the ZDF rat facilitates more complex procedures like cannulation for hyperinsulinemic-euglycemic clamps and allows for more frequent blood sampling.

Models for Assessing Anti-Inflammatory Effects

Beyond metabolic regulation, a key therapeutic action of PAHSAs is the attenuation of inflammation.[3]

  • Acute LPS Challenge: The administration of lipopolysaccharide (LPS), a component of gram-negative bacteria, induces a potent systemic inflammatory response.

    • Application for 10(S)-PAHSA: This model is excellent for assessing the acute anti-inflammatory capacity of 10(S)-PAHSA. Researchers can pre-treat animals with 10(S)-PAHSA and then measure the subsequent reduction in pro-inflammatory cytokines in circulation or within specific tissues, such as adipose tissue macrophages (ATMs).[3]

Summary Table: Animal Model Selection
Model Strain/Type Key Characteristics Primary Application for 10(S)-PAHSA Studies Advantages Limitations
Diet-Induced Obesity C57BL/6J MouseAcquired obesity, insulin resistance, hyperglycemia, gut dysbiosis.[11]Efficacy in treating metabolic syndrome; gut-microbiota interactions.[14][15]High clinical relevance to common human obesity.Slower disease onset; variability between animals.
Genetic Obesity db/db MouseMonogenic leptin receptor defect, severe obesity, overt diabetes.[17][18]Efficacy in a severe, genetically-driven disease state.Rapid, robust, and uniform phenotype.Pathophysiology (leptin deficiency) is rare in humans.
Genetic Obesity ZDF RatLeptin receptor defect, obesity, insulin resistance, β-cell failure.[17][19]Mechanistic studies requiring larger blood volumes or surgery.Larger size facilitates complex procedures.Cost; different lipid metabolism compared to mice.
Acute Inflammation Any strainLPS-induced systemic inflammation.Direct assessment of anti-inflammatory activity.Rapid, highly reproducible inflammatory response.Does not model chronic, low-grade inflammation of metabolic disease.

Part II: Experimental Design, Protocols, and Workflows

A meticulously planned experimental design is crucial for obtaining unambiguous results. This section details the critical steps from compound formulation to the execution of key in vivo assays.

Overall Experimental Workflow

The following diagram outlines a typical workflow for evaluating the in vivo effects of 10(S)-PAHSA in a diet-induced obesity model.

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: In-Life Analysis cluster_3 Phase 4: Terminal Analysis A1 C57BL/6J Mice (6-8 weeks old) A2 High-Fat Diet (HFD) (8-12 weeks) A1->A2 A3 Baseline Metabolic Phenotyping (Body Weight, OGTT, ITT) A2->A3 B1 Randomize into Groups (Vehicle vs. 10(S)-PAHSA) A3->B1 B2 Daily Administration (e.g., Oral Gavage, 28 days) B1->B2 C1 Monitor Body Weight & Food Intake B2->C1 C2 Mid-point & Final OGTT / ITT C1->C2 D1 Euthanasia & Tissue Collection (Blood, Liver, Adipose, Muscle) C2->D1 D2 Biochemical Analysis (Insulin, GLP-1, Lipids) D1->D2 D3 Molecular & Cellular Analysis (Gene Expression, Flow Cytometry for ATMs) D1->D3

Caption: Workflow for in vivo evaluation of 10(S)-PAHSA in DIO mice.

Protocol 1: 10(S)-PAHSA Formulation and Administration

The formulation and route of administration can dramatically impact the bioavailability and efficacy of a lipid therapeutic.

Causality Behind Experimental Choices:

  • Vehicle Selection: This is a point of critical scientific integrity. Olive oil, while a common vehicle for lipids, is not an inert control. It contains bioactive molecules, including other FAHFAs and omega fatty acids, which can improve glucose tolerance on their own, thereby masking the specific effects of the test compound.[5] Therefore, a more inert vehicle is required for rigorous studies. A combination of polyethylene glycol (PEG) and Tween 80 provides a stable and non-bioactive vehicle for PAHSA delivery.[20]

  • Route of Administration:

    • Oral Gavage (PO): Best for mimicking dietary supplementation and for acute, single-dose studies. It subjects the compound to first-pass metabolism.

    • Subcutaneous (SC) Infusion via Minipump: The gold standard for chronic studies. It bypasses first-pass metabolism and provides continuous, stable plasma concentrations of the compound, which is crucial for assessing long-term improvements in insulin sensitivity.[5][10]

    • Intraperitoneal (IP) Injection: Useful for delivering a precise dose that is absorbed more rapidly than oral administration, but can cause local irritation and stress to the animal.

  • Dosage Selection: The goal is not to administer a pharmacological sledgehammer, but to restore physiological levels. Studies aim to achieve a 1.5- to 3-fold increase in circulating PAHSA levels, mimicking the difference seen between insulin-sensitive and insulin-resistant states.[5] Dosages in the literature range from 2 mg/kg/day (chronic infusion) to 30 mg/kg/day (oral gavage).[10][20]

Step-by-Step Protocol: Preparation and Oral Gavage

  • Materials:

    • 10(S)-PAHSA (powder form)

    • Vehicle components: Polyethylene glycol 400 (PEG-400), Polysorbate 80 (Tween-80), Sterile Water.

    • Sterile microcentrifuge tubes

    • Vortex mixer and sonicator

    • Animal feeding needles (20-22 gauge, ball-tipped)

    • 1 mL syringes

  • Vehicle Preparation (49.5% PEG-400, 0.5% Tween-80, 50% Water):

    • For 10 mL of vehicle: In a sterile tube, combine 4.95 mL of PEG-400 and 0.05 mL of Tween-80.

    • Vortex thoroughly until the Tween-80 is fully dispersed in the PEG-400.

    • Add 5.0 mL of sterile water.

    • Vortex again until the solution is clear and homogenous.

  • 10(S)-PAHSA Formulation (Example: 30 mg/kg dose for a 30g mouse):

    • Dose Calculation: 30 mg/kg * 0.030 kg = 0.9 mg per mouse.

    • Volume Calculation: Assuming a gavage volume of 10 µL/g, the mouse will receive 300 µL.

    • Concentration: 0.9 mg / 0.3 mL = 3.0 mg/mL.

    • Preparation: Weigh the required amount of 10(S)-PAHSA powder and place it in a sterile tube. Add the calculated volume of the prepared vehicle.

    • Vortex vigorously for 1-2 minutes.

    • Sonicate in a water bath for 5-10 minutes, or until the powder is completely dissolved and the solution is clear. Prepare fresh daily.

  • Administration Procedure (Oral Gavage):

    • Gently restrain the mouse, ensuring it can breathe comfortably.

    • Measure the distance from the mouse's nose to the tip of the xiphoid process to determine the correct insertion depth for the feeding needle.

    • Draw the calculated volume of the 10(S)-PAHSA solution into the syringe with the feeding needle attached.

    • Carefully insert the ball-tipped needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance.

    • Once at the correct depth, dispense the solution slowly and smoothly.

    • Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.

Protocol 2: Assessing Glucose Homeostasis

The primary anti-diabetic effect of PAHSAs is the improvement of glucose control. The Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) are fundamental assays for this assessment.

Step-by-Step Protocol: Oral Glucose Tolerance Test (OGTT)

  • Acclimation: Handle mice for several days prior to the test to minimize stress-induced hyperglycemia.

  • Fasting: Fast mice for 6 hours (overnight fasting can induce a state of starvation physiology and is less common now). Ensure free access to water.

  • Baseline Glucose: Gently restrain the mouse and obtain a small drop of blood from the tail tip. Measure blood glucose using a calibrated glucometer. This is the 0-minute time point.

  • Glucose Administration: Administer a 2 g/kg dose of glucose (prepared as a 20% solution in sterile water) via oral gavage.

  • Post-Glucose Measurements: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Data Analysis: Plot the mean glucose concentration at each time point for each group. Calculate the Area Under the Curve (AUC) to quantify the total glycemic excursion. A lower AUC in the 10(S)-PAHSA group indicates improved glucose tolerance.

Step-by-Step Protocol: Insulin Tolerance Test (ITT)

  • Fasting: Fast mice for 4-5 hours.

  • Baseline Glucose: Measure blood glucose at the 0-minute time point as described for the OGTT.

  • Insulin Administration: Administer human insulin (0.75 U/kg for HFD-fed mice) via intraperitoneal (IP) injection.

  • Post-Insulin Measurements: Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

  • Data Analysis: Plot the mean glucose concentration over time. The rate of glucose clearance is indicative of insulin sensitivity. A faster and more profound drop in blood glucose in the 10(S)-PAHSA group indicates enhanced insulin sensitivity.

Protocol 3: Assessing Anti-Inflammatory Effects in Adipose Tissue

Chronic low-grade inflammation in white adipose tissue (WAT) is a key driver of systemic insulin resistance. PAHSAs have been shown to reduce the number of pro-inflammatory adipose tissue macrophages (ATMs).[10]

Step-by-Step Protocol: Isolation of Stromal Vascular Fraction (SVF) and Flow Cytometry

  • Tissue Harvest: At the study endpoint, euthanize the mouse and carefully dissect the epididymal white adipose tissue (eWAT) pads.

  • Digestion:

    • Mince the fat pads finely in a digestion buffer (e.g., HBSS with 2% BSA and 1 mg/mL Collagenase Type II).

    • Incubate at 37°C for 30-45 minutes with gentle shaking.

    • Quench the digestion with excess buffer and filter the cell suspension through a 100 µm cell strainer to remove debris and mature adipocytes.

  • SVF Pellet: Centrifuge the filtered suspension (500 x g for 10 minutes). The resulting pellet is the stromal vascular fraction (SVF), which contains immune cells, preadipocytes, and endothelial cells.

  • Staining for Flow Cytometry:

    • Resuspend the SVF pellet in FACS buffer (e.g., PBS with 2% FBS).

    • Incubate with antibodies against general macrophage markers (e.g., F4/80, CD11b) and pro-inflammatory markers (e.g., CD11c).[10]

    • For intracellular cytokine staining (e.g., TNFα, IL-1β), cells must be stimulated (e.g., with LPS) and treated with a protein transport inhibitor (e.g., Brefeldin A) prior to fixation, permeabilization, and staining.[3]

  • Acquisition and Analysis: Acquire samples on a flow cytometer. Gate on the macrophage population (F4/80+, CD11b+) and quantify the percentage of these cells that are also positive for CD11c (pro-inflammatory) or intracellular cytokines. A reduction in this population in the 10(S)-PAHSA group demonstrates an in vivo anti-inflammatory effect.

Mechanism of Action: 10(S)-PAHSA Signaling

The beneficial effects of 10(S)-PAHSA are largely attributed to its action as an agonist for GPR120. The diagram below illustrates the downstream signaling pathways.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Physiological Outcomes pahsa 10(S)-PAHSA gpr120 GPR120 pahsa->gpr120 Binds & Activates g_protein Gαq/11 gpr120->g_protein beta_arrestin β-Arrestin 2 gpr120->beta_arrestin pi3k PI3K → Akt g_protein->pi3k ca_release ↑ Intracellular Ca²⁺ g_protein->ca_release tab1 TAB1 beta_arrestin->tab1 Complexes with glut4 GLUT4 Translocation pi3k->glut4 ca_release->glut4 jnk_nfkb JNK / NF-κB Pathways tab1->jnk_nfkb Inhibits inflammation ↓ Pro-inflammatory Cytokine Production jnk_nfkb->inflammation glucose_uptake ↑ Glucose Uptake glut4->glucose_uptake

Caption: GPR120 signaling pathway activated by 10(S)-PAHSA.

Part III: Data Interpretation and Critical Considerations

Interpreting data from in vivo lipid studies requires a nuanced understanding of potential confounding variables.

  • The Gut Microbiota: There is compelling evidence that the metabolic benefits of PAHSAs in the context of a high-fat diet are dependent on the gut microbiota.[14][15][16] Studies in germ-free mice have shown that the insulin-sensitizing effects are lost, but can be transmitted via fecal microbiota transplant (FMT) from PAHSA-treated donors.[6][14] This implies that 10(S)-PAHSA may exert some of its effects by modulating the composition and function of gut bacteria. Researchers should consider adding analysis of the gut microbiome (e.g., 16S rRNA sequencing of cecal content) to their study design.

  • Sex as a Biological Variable: Metabolic responses can differ significantly between male and female animals. For instance, some beneficial effects of PAHSA-induced microbiota changes were observed only in female mice.[13][15] It is essential to either use both sexes in study designs or to provide a strong scientific justification for using only one.

  • Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) of 10(S)-PAHSA is crucial. A key finding is that FAHFAs can be incorporated into triacylglycerols (FAHFA-TGs), which act as a major tissue reservoir.[21] Lipolysis can then release the active, nonesterified FAHFA.[21] When measuring compound levels, it is important to consider both the free and the esterified pools.

Conclusion

The study of 10(S)-PAHSA and other FAHFAs in vivo holds immense promise for the development of new therapies for metabolic and inflammatory diseases. Success in this field hinges on the rigorous application of well-vetted animal models and carefully controlled protocols. By prioritizing scientifically sound vehicle selection, choosing the appropriate model for the research question, and being mindful of confounding variables like the gut microbiota and sex, researchers can generate the high-quality, reproducible data needed to advance our understanding of this exciting class of endogenous lipids. Future studies should continue to dissect the direct versus indirect (microbiota-mediated) effects of these molecules and explore the therapeutic potential of other novel FAHFA isomers.

References

  • Oh, D. Y., et al. (2010). GPR120 is an omega-3 fatty acid receptor mediating potent anti-inflammatory and insulin-sensitizing effects. Cell, 142(5), 687-698.
  • Wang, C., et al. (2021). GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue. Cell & Bioscience, 11(1), 1-12. Available at: [Link]

  • Ichimura, A., et al. (2014). Regulation of Energy Homeostasis via GPR120. Frontiers in Endocrinology, 5, 109. Available at: [Link]

  • van der Stelt, I., et al. (2018). The GPR120 agonist TUG-891 promotes metabolic health by stimulating mitochondrial respiration in brown fat. EMBO Molecular Medicine, 10(4), e8442. Available at: [Link]

  • Kuda, O., et al. (n.d.). Branched fatty acid esters of hydroxy fatty acids (FAHFA). Institute of Physiology of the Czech Academy of Sciences. Available at: [Link]

  • Zhang, D., & Leung, P. S. (2014). Potential roles of GPR120 and its agonists in the management of diabetes. Drug Design, Development and Therapy, 8, 1427–1436. Available at: [Link]

  • Singh, S., et al. (2025). Exploring GPR120/FFAR4 pharmacology: Unveiling novel therapeutic avenues through molecular signaling pathways for Alzheimer's disease intervention. Biomedicine & Pharmacotherapy, 189, 116035. Available at: [Link]

  • Long, Y., et al. (2019). Discovery of FAHFA-Containing Triacylglycerols and Their Metabolic Regulation. Journal of the American Chemical Society, 141(22), 8798-8806. Available at: [Link]

  • Kuda, O., et al. (2016). Docosahexaenoic Acid–Derived Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) With Anti-inflammatory Properties. Diabetes, 65(9), 2580-2590. Available at: [Link]

  • Kuda, O., et al. (n.d.). Anti-inflammatory effects of novel lipokines of fatty acid esters of hydroxy fatty acids (FAHFA) family in obesity. Institute of Physiology of the Czech Academy of Sciences. Available at: [Link]

  • Dennis, E. A., & Murphy, R. C. (2020). Fatty Acyl Esters of Hydroxy Fatty Acid (FAHFA) Lipid Families. Biomolecules, 10(12), 1699. Available at: [Link]

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  • Pratama, Y. Y., et al. (2024). The Role of Lipids in Inducing Insulin Resistance in Humans and Animal Models: A Literature Review. Drug Design, Development and Therapy, 18, 2529-2544. Available at: [Link]

  • Sato, A., et al. (2023). Beneficial metabolic effects of PAHSAs depend on the gut microbiota in diet-induced obese mice. Broad Institute. Available at: [Link]

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  • Syed, I., et al. (2018). Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis. Cell Metabolism, 27(5), 1136-1148.e6. Available at: [Link]

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Application

Application Note & Protocols: Evaluating the Therapeutic Efficacy of 10(S)-PAHSA in the Non-Obese Diabetic (NOD) Mouse Model of Type 1 Diabetes

Abstract: The non-obese diabetic (NOD) mouse is the principal animal model for investigating the pathogenesis of Type 1 Diabetes (T1D), an autoimmune disease characterized by the destruction of insulin-producing pancreat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The non-obese diabetic (NOD) mouse is the principal animal model for investigating the pathogenesis of Type 1 Diabetes (T1D), an autoimmune disease characterized by the destruction of insulin-producing pancreatic β-cells.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the therapeutic potential of 10(S)-PAHSA, a member of the novel class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). We present the scientific rationale, detailed in vivo experimental protocols, and expected outcomes for studying the immunomodulatory and β-cell protective effects of 10(S)-PAHSA in the NOD mouse model.

Part I: Foundational Concepts

The Non-Obese Diabetic (NOD) Mouse Model

The NOD mouse spontaneously develops autoimmune diabetes with many features that parallel human T1D, making it an invaluable tool for preclinical research.[1][2]

  • Pathogenesis: Diabetes in NOD mice results from a complex polygenic predisposition coupled with environmental factors.[4] The disease is characterized by a leukocytic infiltration of the pancreatic islets, a condition known as "insulitis," which begins around 4-6 weeks of age.[1][4] This infiltration is primarily mediated by autoreactive CD4+ and CD8+ T cells that progressively destroy insulin-producing β-cells.[1]

  • Disease Progression: The incidence of spontaneous diabetes is significantly higher in female NOD mice (60–80%) compared to males (20–30%).[4] Hyperglycemia typically manifests between 10 and 14 weeks of age in females.[1] This sexual dimorphism makes female mice the preferred subjects for most T1D studies.

  • Relevance: The NOD model is critical for understanding the genetic and immunological basis of T1D and for testing novel therapeutic interventions aimed at preventing or reversing the autoimmune attack.[2]

10(S)-PAHSA: A Bioactive Lipid Mediator

Palmitic acid hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with potent anti-inflammatory and anti-diabetic properties.[5][6][7] Discovered in 2014, these molecules have emerged as promising therapeutic candidates.

  • Biological Activity: Studies have shown that oral administration of PAHSAs, including the 10(S)-isomer, can delay the onset and significantly reduce the incidence of T1D in NOD mice.[6][8]

  • Dual Mechanism: The protective effects of PAHSAs are twofold:

    • Immunomodulation: They attenuate the autoimmune response by reducing the infiltration and activation of pathogenic T and B cells in the pancreas, while promoting the activation of regulatory T cells (Tregs).[6][7][8]

    • Direct β-Cell Protection: PAHSAs directly enhance β-cell survival, proliferation, and function. They achieve this by reducing cellular stress, such as endoplasmic reticulum (ER) stress, and preventing senescence and apoptosis induced by inflammatory cytokines.[5][6][9]

Part II: Mechanism of Action & Therapeutic Rationale

The therapeutic potential of 10(S)-PAHSA in T1D stems from its ability to engage multiple cellular pathways that mitigate both the autoimmune attack and β-cell vulnerability.

Signaling Pathways

While the full spectrum of PAHSA receptors and pathways is an area of active research, several key mechanisms have been elucidated:

  • GPR120 Activation: GPR120 (also known as FFAR4) is a G-protein coupled receptor activated by long-chain fatty acids.[10][11] Activation of GPR120 is known to mediate potent anti-inflammatory and insulin-sensitizing effects.[10][11][12] Upon ligand binding, GPR120 can recruit β-arrestin-2, which in turn inhibits key pro-inflammatory signaling cascades like NF-κB and JNK, thereby reducing the production of inflammatory cytokines in immune cells like macrophages.[11][12]

  • ER Stress Reduction: In the context of β-cells, PAHSAs have been shown to lower the expression of ER stress markers such as XBP-1 and CHOP, which are typically elevated during the autoimmune assault.[6][13] By alleviating ER stress, PAHSAs prevent the activation of apoptotic pathways, thus preserving β-cell mass and function.[6][7][9]

  • Modulation of the Mdm2/p53 Pathway: Recent evidence indicates that PAHSAs can prevent and even reverse β-cell senescence by increasing the expression of Mdm2.[5] Mdm2 is a negative regulator of the tumor suppressor p53, a key inducer of cellular senescence. By promoting Mdm2, PAHSAs decrease p53 stability, thereby protecting β-cells from stress-induced senescence and preserving their proliferative capacity.[5]

PAHSA_Mechanism_of_Action cluster_0 Immune Cell (e.g., Macrophage) cluster_1 Pancreatic β-Cell PAHSA_immune 10(S)-PAHSA GPR120 GPR120 PAHSA_immune->GPR120 binds B_Arrestin β-Arrestin-2 GPR120->B_Arrestin recruits TAB1 TAB1 B_Arrestin->TAB1 interacts NFKB NF-κB / JNK Activation TAB1->NFKB inhibits Cytokines Pro-inflammatory Cytokines NFKB->Cytokines promotes PAHSA_beta 10(S)-PAHSA ER_Stress ER Stress (XBP-1, CHOP) PAHSA_beta->ER_Stress reduces Mdm2 Mdm2 Expression PAHSA_beta->Mdm2 increases Apoptosis Apoptosis ER_Stress->Apoptosis induces Survival β-Cell Survival & Proliferation Apoptosis->Survival p53 p53 Stability Mdm2->p53 reduces Senescence Senescence p53->Senescence induces Senescence->Survival

Figure 1: Dual mechanisms of 10(S)-PAHSA action on immune and pancreatic β-cells.

Part III: Experimental Design and Protocols

A robust preclinical study requires careful planning, precise execution, and validated methodologies. This section outlines a complete workflow for assessing 10(S)-PAHSA in female NOD mice.

Experimental Workflow

The overall experimental design involves treating pre-diabetic NOD mice with 10(S)-PAHSA or a vehicle control, monitoring for diabetes development, and performing terminal analyses to assess immunological and histological endpoints.

Experimental_Workflow cluster_analysis Terminal Analyses start Start: Female NOD Mice (4 weeks old) treatment Daily Oral Gavage: - Vehicle Control - 10(S)-PAHSA start->treatment monitoring Weekly Monitoring: - Body Weight - Blood Glucose treatment->monitoring Begin Treatment endpoint Terminal Endpoint (e.g., 20-25 weeks or diabetes onset) monitoring->endpoint Continue until histology Pancreas Histology (Insulitis Scoring) endpoint->histology flow Flow Cytometry (Spleen & Pancreas) endpoint->flow

Figure 2: High-level workflow for a preclinical 10(S)-PAHSA efficacy study.

Protocol 1: Preparation and Administration of 10(S)-PAHSA

Rationale: Oral gavage ensures the precise and consistent delivery of the lipid compound. The vehicle (e.g., soybean or olive oil) is chosen for its ability to solubilize the lipid and its general inertness.[14]

Materials:

  • 10(S)-PAHSA (synthesis-grade)

  • Vehicle: sterile soybean oil or olive oil

  • 1 mL syringes

  • 20-gauge, 1.5-inch stainless steel, ball-tipped oral gavage needles

  • Scale for weighing mice

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of 10(S)-PAHSA based on the desired dose (e.g., 15 mg/kg) and the number of mice.[8]

    • Dissolve the 10(S)-PAHSA in the vehicle oil. Gentle warming and vortexing may be required to ensure complete dissolution. Prepare the vehicle-only control solution in parallel.

    • Store dosing solutions protected from light at 4°C. Warm to room temperature before use.

  • Animal Restraint:

    • Weigh each mouse to calculate the exact dosing volume (typically 5-10 mL/kg).[15]

    • Restrain the mouse by scruffing the skin over the shoulders with the thumb and middle finger. The head and body should be aligned vertically to create a straight path to the esophagus.[16][17]

  • Gavage Needle Insertion:

    • Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[16]

    • Gently insert the ball-tipped needle into the mouth, just to the side of the incisors. Advance the needle along the roof of the mouth toward the esophagus.

    • The needle should pass smoothly with the mouse exhibiting a swallowing reflex. If any resistance is met, withdraw immediately and re-attempt. [16][17]

  • Compound Administration:

    • Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to administer the solution.

    • Withdraw the needle in a single, smooth motion.

    • Return the mouse to its cage and monitor for any signs of distress (e.g., labored breathing), which could indicate improper administration.[17]

  • Frequency: Administer the dose daily, at the same time each day, for the duration of the study.

Protocol 2: Monitoring Diabetes Progression

Rationale: Regular blood glucose monitoring is essential to determine the timing of diabetes onset and calculate disease incidence rates, the primary efficacy endpoint.

Materials:

  • Handheld glucometer and test strips

  • Lancets for tail vein puncture

  • Warming lamp (optional, but recommended)

Procedure:

  • Schedule: Begin monitoring at 10 weeks of age and continue weekly until the study endpoint.[4]

  • Blood Collection:

    • Gently warm the mouse's tail under a heat lamp for 1-2 minutes to promote vasodilation.

    • Make a small nick in a lateral tail vein using a sterile lancet.

    • Gently "milk" the tail to produce a small drop of blood.

  • Measurement:

    • Apply the blood drop to the glucometer test strip and record the reading.

  • Definition of Diabetes: A mouse is considered diabetic after two consecutive non-fasting blood glucose readings of ≥250 mg/dL (13.9 mmol/L).

  • Data Recording: Maintain a detailed log for each mouse, including body weight, blood glucose levels, and date of diabetes onset.

Protocol 3: Histological Assessment of Insulitis

Rationale: Histological analysis of the pancreas provides a quantitative measure of immune cell infiltration into the islets, offering direct evidence of the treatment's effect on the autoimmune process.

Materials:

  • 10% Neutral Buffered Formalin (NBF)

  • Paraffin processing reagents

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) staining reagents

  • Microscope

Procedure:

  • Tissue Harvest: At the study endpoint, euthanize the mouse and carefully dissect the entire pancreas.

  • Fixation: Immediately fix the pancreas in 10% NBF for 24 hours at room temperature.

  • Processing & Sectioning: Process the fixed tissue through a series of ethanol and xylene baths and embed in paraffin. Cut 5-μm thick sections using a microtome and mount them on glass slides.

  • H&E Staining: Deparaffinize and rehydrate the sections, then stain with H&E to visualize cell nuclei (blue/purple) and cytoplasm (pink/red).

  • Insulitis Scoring (Blinded):

    • An observer blinded to the treatment groups should score a minimum of 30-50 islets per mouse.[18][19]

    • Use a standardized scoring system:[18][20]

      • Score 0: No infiltration; islet is clear of lymphocytes.

      • Score 1: Peri-insulitis; lymphocytes are confined to the periphery of the islet.

      • Score 2: Infiltrative insulitis (<50%); lymphocytes have infiltrated less than 50% of the islet area.

      • Score 3: Destructive insulitis (≥50%); lymphocytes have infiltrated 50% or more of the islet area, often with disruption of islet architecture.

Protocol 4: Immunophenotyping by Flow Cytometry

Rationale: Flow cytometry allows for the quantification of specific immune cell populations (e.g., CD4+ T cells, CD8+ T cells, Tregs) in lymphoid organs and the site of inflammation (pancreas), providing mechanistic insight into how 10(S)-PAHSA modulates the immune response.[21][22][23]

Materials:

  • RPMI medium, FBS, PBS

  • Collagenase P or Type V

  • DNase I

  • 70-μm cell strainers

  • ACK lysis buffer

  • TruStain (anti-mouse CD16/32) Fc block

  • Fluorochrome-conjugated antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8, -CD25, -FoxP3)

  • Flow cytometer

Procedure:

  • Spleen Processing:

    • Harvest the spleen into a petri dish with cold RPMI.

    • Mechanically dissociate the spleen through a 70-μm cell strainer to create a single-cell suspension.

    • Lyse red blood cells using ACK lysis buffer. Wash cells with PBS.

  • Pancreas Processing:

    • Harvest the pancreas and place it in cold RPMI.

    • Mince the tissue finely with scissors.

    • Digest the tissue in a solution of Collagenase and DNase I at 37°C for 15-20 minutes with agitation.

    • Quench the digestion with RPMI + 10% FBS. Filter the suspension through a 70-μm cell strainer.

  • Cell Staining:

    • Count viable cells from both spleen and pancreas preparations.

    • Aliquot approximately 1-2 million cells per sample.

    • Block Fc receptors with TruStain to prevent non-specific antibody binding.[21]

    • Incubate cells with a cocktail of surface antibodies (e.g., anti-CD45, CD3, CD4, CD8, CD25) for 30 minutes at 4°C.

    • For Treg analysis, proceed with a fixation/permeabilization kit according to the manufacturer's instructions, followed by intracellular staining for FoxP3.

  • Data Acquisition & Analysis:

    • Acquire stained samples on a flow cytometer.

    • Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Gate on live, singlet, CD45+ cells, then further delineate T-cell subsets (e.g., CD3+CD4+, CD3+CD8+, CD4+CD25+FoxP3+ Tregs).[24]

Part IV: Data Interpretation & Expected Outcomes

The following tables summarize the expected outcomes from a successful study, comparing the vehicle-treated control group with the 10(S)-PAHSA-treated group.

Table 1: Diabetes Incidence and Glycemia
ParameterVehicle Control Group10(S)-PAHSA GroupScientific Rationale
Diabetes Incidence 60-80% by 25 weeksSignificantly Reduced (<40%)[5]Represents the primary therapeutic endpoint, demonstrating disease prevention.
Age of Onset 12-16 weeksSignificantly Delayed [6][8]Indicates a slowing of the autoimmune destructive process.
Blood Glucose (non-diabetic mice) Normal (<200 mg/dL)Improved Glucose Tolerance [6][9]Suggests enhanced β-cell function and insulin sensitivity even before hyperglycemia.
Table 2: Histological and Immunological Endpoints
ParameterVehicle Control Group10(S)-PAHSA GroupScientific Rationale
Mean Insulitis Score High (dominated by scores 2 & 3)Significantly Reduced (dominated by scores 0 & 1)[6]Direct visual evidence of reduced immune infiltration in the pancreas.
Pancreatic CD4+ & CD8+ T Cells High infiltration levelsSignificantly Reduced [6][7][8]Quantifies the reduction of key effector T cells at the site of inflammation.
Pancreatic Treg Frequency (% of CD4+) Baseline levelsSignificantly Increased [6][8]Demonstrates a shift towards an anti-inflammatory, regulatory immune environment.
β-Cell ER Stress Markers (CHOP) High expressionSignificantly Reduced [6][13]Confirms the direct protective effect of 10(S)-PAHSA on β-cell health.

References

  • Time in Minneapolis, MN, US. Google Search.
  • NOD mice - Wikipedia. Wikipedia. [Link]

  • Syed, I., et al. PAHSAs reduce cellular senescence and protect pancreatic beta cells from metabolic stress through regulation of Mdm2/p53. Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Syed, I., et al. PAHSAs attenuate immune responses and promote β cell survival in autoimmune diabetic mice. Journal of Clinical Investigation (JCI) Insight. [Link]

  • PAHSAs attenuate immune responses and promote β cell survival in autoimmune diabetic mice. Beth Israel Deaconess Medical Center. [Link]

  • Pearson, J. A., et al. Mouse Models of Autoimmune Diabetes: The Nonobese Diabetic (NOD) Mouse. Cold Spring Harbor Protocols. [Link]

  • Syed, I., et al. PAHSAs attenuate immune responses and promote β cell survival in autoimmune diabetic mice. Journal of Clinical Investigation (JCI). [Link]

  • Anderson, M. S., & Bluestone, J. A. The non-obese diabetic (NOD) mouse as a model of human type 1 diabetes. PubMed. [Link]

  • PAHSAs attenuate immune responses and promote β cell survival in autoimmune diabetic mice. ResearchGate. [Link]

  • Leeth, N. G., et al. Nonobese diabetic mice express aspects of both type 1 and type 2 diabetes. Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Miljkovic, D., et al. IL-33 Prevents MLD-STZ Induction of Diabetes and Attenuate Insulitis in Prediabetic NOD Mice. Frontiers in Immunology. [Link]

  • Recent contributions of the nonobese diabetic mouse model to our understanding of Type 1 diabetes have occurred in the indicated areas. ResearchGate. [Link]

  • Williams, G., et al. Natural Protection From Type 1 Diabetes in NOD Mice Is Characterized by a Unique Pancreatic Islet Phenotype. Frontiers in Immunology. [Link]

  • Zhang, W., et al. Single-cell profiling reveals unique features of diabetogenic T cells in anti-PD-1-induced type 1 diabetes mice. Journal of Experimental Medicine. [Link]

  • Insulitis score in 12-week female NOD mice. ResearchGate. [Link]

  • Natural protection from Type 1 Diabetes in Non obese diabetic (Nod) mice is characterised by a unique pancreatic islet. ORCA – Online Research @ Cardiff. [Link]

  • Wu, Q., et al. Reversal of Spontaneous Autoimmune Insulitis in Nonobese Diabetic Mice by Soluble Lymphotoxin Receptor. Journal of Experimental Medicine. [Link]

  • Martin-Orozco, E., et al. Footprint of pancreas infiltrating and circulating immune cells throughout type 1 diabetes development. Frontiers in Immunology. [Link]

  • Wan, X., et al. Specificity and detection of insulin-reactive CD4+ T cells in type 1 diabetes in the nonobese diabetic (NOD) mouse. Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Paun, A., et al. Inflammatory status of the pancreas in NOD mice that do not develop overt diabetes. Romanian Journal of Morphology and Embryology. [Link]

  • A Humanized Mouse Model of Autoimmune Insulitis. American Diabetes Association. [Link]

  • Gauthier, K. M. M., et al. Oral Fat Tolerance Test in Male and Female C57BL/6 Mice. Bio-protocol. [Link]

  • Oral Gavage in the Mouse. Florida State University Office of Research. [Link]

  • Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University. [Link]

  • SOP: Mouse Oral Gavage. Virginia Tech. [Link]

  • PAHSA treatment attenuates β cell death by inhibiting ER stress. ResearchGate. [Link]

  • Wang, C., et al. Potential roles of GPR120 and its agonists in the management of diabetes. Drug Design, Development and Therapy. [Link]

  • Potential roles of GPR120 and its agonists in the management of diabetes. Semantic Scholar. [Link]

  • Li, X., et al. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue. Cell & Bioscience. [Link]

  • Wohlfart, P., et al. 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors. Frontiers in Drug Discovery. [Link]

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Method

Application Note: Quantitative Measurement of 10(S)-PAHSA in Biological Matrices via LC-MS/MS

Abstract & Clinical Relevance Branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) are a class of endogenous lipids with potent anti-inflammatory and insulin-sensitizing properties.[1][2][3] Among these, 10-PAHSA (...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Clinical Relevance

Branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) are a class of endogenous lipids with potent anti-inflammatory and insulin-sensitizing properties.[1][2][3] Among these, 10-PAHSA (the ester of palmitic acid at the 10-carbon position of hydroxystearic acid) has emerged as a critical biomarker for metabolic health.

However, quantifying 10-PAHSA presents a unique analytical challenge:

  • Isomeric Complexity: It is isobaric with other regioisomers (5-, 9-, 12-, 13-PAHSA) which possess distinct biological activities. 10-PAHSA and 9-PAHSA are particularly difficult to resolve chromatographically.

  • Low Abundance: Endogenous levels are often in the picomolar range.

  • Matrix Interference: High levels of triglycerides and phospholipids in tissue can suppress ionization.

This application note details a validated workflow utilizing Solid Phase Extraction (SPE) for enrichment and Reverse-Phase LC-MS/MS with optimized isocratic elution to achieve baseline separation of the 10(S) isomer.

Pre-Analytical Considerations

Internal Standards (Critical)

Absolute quantification requires stable isotope dilution. Do not rely on external calibration curves alone due to significant matrix effects in plasma and adipose tissue.

  • Primary IS: 13C4-9-PAHSA or d31-10-PAHSA (Available from Avanti Polar Lipids/Cayman Chemical).

  • Spiking: Add IS before extraction to account for recovery losses.

Sample Handling
  • Plasticware: FAHFAs are "sticky" lipids. Use glass vials and inserts whenever possible. If plastic must be used, use low-retention polypropylene and minimize contact time.

  • Stability: Store samples at -80°C. Avoid repeated freeze-thaw cycles which can induce ester hydrolysis.

Experimental Workflow

The following diagram illustrates the critical path from tissue to data, emphasizing the removal of neutral lipids which is the most common cause of assay failure.

PAHSA_Workflow cluster_0 Sample Prep cluster_1 Enrichment (SPE) cluster_2 LC-MS/MS Analysis Sample Biological Sample (Plasma/Tissue) Spike Spike Internal Standard (d31-PAHSA) Sample->Spike LLE Liquid-Liquid Extraction (Mod. Bligh-Dyer) Spike->LLE SPE_Load Load Silica SPE LLE->SPE_Load SPE_Wash Wash Neutral Lipids (Hexane/EtOAc 95:5) SPE_Load->SPE_Wash Discard Flowthrough SPE_Elute Elute FAHFAs (EtOAc 100%) SPE_Wash->SPE_Elute Collect Eluate LC Isomeric Separation (C18 Isocratic) SPE_Elute->LC MS QqQ Detection (MRM Negative Mode) LC->MS

Caption: Workflow for 10-PAHSA quantification. The SPE wash step is critical for removing triglycerides that suppress MS signals.

Detailed Protocol

Phase 1: Lipid Extraction (Modified Bligh-Dyer)

Reagents: HPLC-grade Chloroform, Methanol, PBS, Acetic Acid.

  • Homogenization:

    • Tissue (Liver/Adipose): Homogenize ~50mg tissue in 1 mL PBS (pH 7.4).

    • Plasma: Use 100-200 µL plasma directly.

  • Extraction:

    • Add 1 mL Methanol containing the Internal Standard (e.g., 5 pmol d31-PAHSA). Vortex 30s.

    • Add 2 mL Chloroform . Vortex 30s.

    • Expert Tip: If the sample is highly lipemic, add 10 µL of 1M Acetic Acid. Mild acidification helps FAHFA partitioning into the organic phase without causing hydrolysis.

  • Phase Separation:

    • Centrifuge at 3,000 x g for 10 mins at 4°C.

    • Carefully recover the bottom (organic) layer into a glass vial.

    • Dry under N2 stream at 35°C.

Phase 2: Solid Phase Extraction (SPE) Enrichment

Why this step? Direct injection of lipid extracts ruins columns and sensitivity due to triglyceride overload. Cartridge: Strata SI-1 Silica (500 mg, 3 mL) or equivalent.[4][5]

  • Conditioning: 3 mL Hexane.

  • Loading: Reconstitute dried extract in 200 µL Chloroform and load onto cartridge.

  • Wash (Critical): Elute with 6 mL of Hexane:Ethyl Acetate (95:5) .

    • Action:DISCARD this fraction. It contains triglycerides and cholesterol esters.[4]

  • Elution: Elute with 4 mL of Ethyl Acetate (100%) .

    • Action:COLLECT this fraction. It contains the FAHFAs (10-PAHSA).

  • Reconstitution: Dry eluate under N2 and reconstitute in 100 µL Methanol for LC-MS.

Chromatographic Separation (The Isomer Challenge)

Separating 10-PAHSA from 9-PAHSA is the most demanding aspect of this assay. Standard rapid gradients will co-elute them.

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[6][7] Mobile Phase:

  • A: Water + 5 mM Ammonium Acetate + 0.03% Ammonium Hydroxide (pH ~9.0).

  • B: Methanol + 5 mM Ammonium Acetate.[6][8]

    • Note: Basic pH enhances ionization in negative mode.

Gradient Strategy: For baseline resolution of 10- vs 9-PAHSA, an isocratic or extremely shallow gradient is required.

Time (min)% Mobile Phase BFlow Rate (mL/min)Note
0.0930.20Start Isocratic
30.0930.20Isomer Elution Window
30.11000.40Column Wash
35.01000.40Wash
35.1930.20Re-equilibration
40.0930.20End

Elution Order: Typically 13/12-PAHSA


 10-PAHSA 

9-PAHSA

5-PAHSA. Validation: You must run a "PAHSA Isomer Cocktail" standard to verify the retention time of the 10-isomer on your specific system.

Mass Spectrometry Detection

System: Triple Quadrupole (QqQ) - e.g., Sciex 6500+, Thermo Altis, Agilent 6495. Ionization: Electrospray Ionization (ESI) - Negative Mode .[4]

MRM Transitions

10-PAHSA breaks down into Palmitic Acid (FA) and Hydroxystearic Acid (HFA).

CompoundPrecursor (Q1)Product (Q3)RoleCE (V)
10-PAHSA 537.5255.2Quantifier (Palmitate)-30
10-PAHSA 537.5281.2Qualifier (HSA)-30
13C4-9-PAHSA (IS) 541.5255.2Internal Standard-30
Fragmentation Logic

The following diagram explains the MS/MS fragmentation pathway used for identification.

MS_Fragmentation cluster_fragments Parent Precursor Ion [M-H]- m/z 537.5 Frag1 Fragment 1 (Fatty Acid) Palmitate [C16H31O2]- m/z 255.2 Parent->Frag1 Ester Bond Cleavage (Primary Transition) Frag2 Fragment 2 (Hydroxy Acid) Hydroxystearate [C18H35O3]- m/z 281.2 Parent->Frag2 Ester Bond Cleavage (Secondary Transition)

Caption: Negative mode fragmentation of 10-PAHSA. The ester bond cleavage yields the fatty acid anion (m/z 255.2) and the hydroxy fatty acid anion (m/z 281.2).

Data Analysis & Troubleshooting

Calculation


Common Pitfalls
  • Ceramide Interference: C16:0-Ceramide can produce isobaric interference.

    • Check: Monitor m/z 537.5

      
       255.[6]2. If you see a peak that does not possess the secondary transition (537.5 
      
      
      
      281.2), it is likely a ceramide or other phospholipid, not PAHSA.
  • Peak Broadening:

    • Cause: Incompatible injection solvent.

    • Fix: Ensure reconstitution solvent (100% MeOH) matches the initial mobile phase strength closely, or inject smaller volumes (2-5 µL).

  • Signal Drift:

    • Cause: Build-up of phospholipids on the column.

    • Fix: The column wash step (100% B) in the gradient is mandatory. Do not shorten it.

References

  • Yore, M. M., et al. (2014).[3] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[1][3][8][9][10][11] Cell, 159(2), 318-332.

  • Kuda, O., et al. (2018). A Faster Protocol for Endogenous FAHFA Measurements. Analytical Chemistry, 90(9), 5525–5529.

  • Brejchova, K., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples. Molecules, 25(14), 3201.

  • Nelson, A. T., et al. (2017). Stereochemistry of endogenous palmitic acid esters of hydroxystearic acids (PAHSAs). Journal of Lipid Research, 58(4), 794-800.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Quantification of 10(S)-PAHSA by LC-MS/MS

Welcome to the technical support center for the quantification of 10(S)-Palmitic Acid Hydroxy Stearic Acid (PAHSA) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, I hav...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantification of 10(S)-Palmitic Acid Hydroxy Stearic Acid (PAHSA) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, I have designed this guide to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the specific challenges you may encounter during your research. This resource is built upon established scientific principles and field-proven insights to ensure the accuracy and reliability of your results.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the quantification of 10(S)-PAHSA.

Sample Preparation and Extraction

Question 1: I am seeing low recovery of 10(S)-PAHSA from my plasma/tissue samples. What are the potential causes and solutions?

Answer: Low recovery of 10(S)-PAHSA is a frequent challenge and can stem from several factors during sample preparation.

  • Inadequate Lysis and Homogenization: 10(S)-PAHSA, being a lipid, is primarily located within cellular membranes and adipose tissue. Incomplete disruption of the tissue or cell matrix will lead to inefficient extraction.

    • Solution: Ensure thorough homogenization of tissues using a bead beater or rotor-stator homogenizer on ice. For cultured cells, consider probe sonication. The goal is to create a uniform homogenate to maximize the surface area for solvent extraction.

  • Suboptimal Extraction Solvent: The choice of extraction solvent is critical for lipid recovery. Most lipid extraction methods are based on dissolving hydrocarbon chains in organic solvents.[1]

    • Solution: A widely used and effective method for lipid extraction is a two-phase liquid-liquid extraction (LLE) based on the Folch or Bligh-Dyer methods, which utilize a chloroform/methanol/water mixture.[1][2] For a detailed protocol, refer to the "Protocols" section below.

  • Analyte Degradation: PAHSAs can be susceptible to enzymatic degradation by esterases present in the sample.

    • Solution: Work quickly and keep samples on ice at all times. The addition of an esterase inhibitor to the homogenization buffer can be beneficial. Also, ensure long-term storage of samples and extracts is at -80°C to maintain stability.[3][4]

  • Improper Phase Separation: Incomplete separation of the organic and aqueous phases during LLE will result in the loss of 10(S)-PAHSA, which partitions into the organic layer.

    • Solution: After adding all solvents and water, vortex the mixture thoroughly and then centrifuge at a sufficient speed and time (e.g., 2000 x g for 10 minutes) to achieve a sharp interface between the layers. Carefully collect the lower organic phase without disturbing the protein interface.

Question 2: Should I use an internal standard for 10(S)-PAHSA quantification? If so, which one and when should I add it?

Answer: Absolutely. The use of an internal standard (IS) is crucial for accurate and precise quantification in LC-MS/MS analysis. It helps to correct for variations in sample preparation, injection volume, and matrix effects.[5][6]

  • Choosing an Internal Standard: The ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte. For 10(S)-PAHSA, 10(S)-PAHSA-d4 or a similar deuterated version is the gold standard.[3] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[5][7] If a SIL-IS is unavailable, a structurally similar lipid that is not endogenously present in the sample can be considered, but this requires careful validation.

  • When to Add the Internal Standard: The internal standard should be added at the very beginning of the sample preparation process, before any extraction steps.[6] This ensures that the IS accounts for any analyte loss throughout the entire workflow.

Liquid Chromatography

Question 3: I am having trouble separating 10(S)-PAHSA from its isomers, such as 9-PAHSA or 12-PAHSA. How can I improve the chromatographic resolution?

Answer: The separation of PAHSA isomers is a known challenge due to their structural similarity.[8] Achieving good chromatographic resolution is essential for accurate quantification of a specific isomer.

  • Column Chemistry:

    • Solution: A C18 reversed-phase column is the most common choice for lipidomics. To enhance isomer separation, consider a column with a high carbon load and end-capping. Phenyl-hexyl columns can also offer alternative selectivity for aromatic-containing lipids, though less relevant for PAHSAs. The key is to test different stationary phases to find the one that provides the best resolution for your specific isomers of interest.

  • Mobile Phase Composition:

    • Solution: The mobile phase composition significantly impacts selectivity.

      • Organic Modifiers: Acetonitrile and methanol are common organic solvents in reversed-phase chromatography. Varying the ratio of acetonitrile to methanol can alter the elution profile of PAHSA isomers.

      • Additives: The addition of a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to the mobile phase is standard for lipid analysis in negative ion mode. This helps to deprotonate the carboxylic acid moiety of 10(S)-PAHSA, leading to better peak shape and retention.

  • Gradient Elution:

    • Solution: A shallow and slow gradient is often necessary to resolve structurally similar isomers.[9] Start with a lower percentage of organic solvent and increase it very gradually over a longer run time. This will give the isomers more time to interact with the stationary phase and achieve separation.

  • Column Temperature:

    • Solution: Operating the column at a controlled, elevated temperature (e.g., 40-50°C) can improve peak shape and sometimes enhance resolution by reducing mobile phase viscosity and increasing mass transfer kinetics.

Question 4: My 10(S)-PAHSA peak is tailing or showing poor shape. What could be the cause?

Answer: Poor peak shape can compromise integration and, therefore, the accuracy of quantification. Several factors can contribute to this issue.

  • Column Overload: Injecting too much analyte can saturate the stationary phase, leading to peak fronting or tailing.

    • Solution: Dilute your sample or reduce the injection volume.

  • Secondary Interactions: The carboxylic acid group of 10(S)-PAHSA can interact with active sites on the silica backbone of the column, causing peak tailing.

    • Solution: Ensure your mobile phase is sufficiently acidified (e.g., with 0.1% formic acid) to keep the analyte in its neutral form. Using a well-end-capped column can also minimize these interactions.

  • Extra-Column Volume: Excessive tubing length or dead volume in the system can lead to peak broadening.

    • Solution: Use tubing with the smallest possible internal diameter and keep the length to a minimum. Ensure all fittings are properly connected.[10]

  • Column Contamination or Degradation: Over time, columns can become contaminated with matrix components or the stationary phase can degrade.[10]

    • Solution: Implement a regular column flushing and regeneration protocol. If the problem persists, the column may need to be replaced.

Mass Spectrometry

Question 5: I am observing a weak signal or low sensitivity for 10(S)-PAHSA. How can I improve the MS response?

Answer: Low sensitivity can be a significant hurdle in quantifying low-abundance lipids like 10(S)-PAHSA.

  • Ionization Mode and Polarity:

    • Solution: 10(S)-PAHSA contains a carboxylic acid group, which is readily deprotonated. Therefore, negative ion mode electrospray ionization (ESI-) is the preferred method for its analysis, as it will form the [M-H]⁻ ion with high efficiency.

  • Ion Source Parameters:

    • Solution: The settings of the ion source, such as capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature, need to be optimized specifically for 10(S)-PAHSA.[11] Perform a tuning and optimization experiment by infusing a standard solution of 10(S)-PAHSA to find the optimal parameters for your instrument.

  • Mobile Phase Compatibility:

    • Solution: While acidic mobile phases are good for chromatography, high concentrations of acid can suppress ionization in negative mode. A concentration of 0.1% formic acid is generally a good starting point. Avoid non-volatile buffers like phosphate, as they will contaminate the mass spectrometer. Ammonium acetate can be a suitable alternative buffer.[12]

  • Chemical Derivatization: For very low abundance fatty acids, chemical derivatization can be employed to improve ionization efficiency.[13][14] However, this adds an extra step to the sample preparation and should be considered if other optimization strategies fail.

Question 6: I am experiencing significant matrix effects, leading to ion suppression and inconsistent results. What can I do to mitigate this?

Answer: Matrix effects are a common problem in LC-MS/MS analysis of complex biological samples.[15][16] They occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest.[17]

  • Improved Sample Cleanup:

    • Solution: A more rigorous sample cleanup procedure can remove many of the interfering matrix components. Solid-phase extraction (SPE) is a highly effective technique for this.[8][9] After the initial LLE, the organic extract can be further purified using an appropriate SPE cartridge (e.g., a silica-based or anion exchange sorbent).

  • Chromatographic Separation:

    • Solution: Optimize your LC method to separate 10(S)-PAHSA from the majority of the matrix components. A longer and shallower gradient can help to elute the analyte in a cleaner region of the chromatogram.

  • Dilution:

    • Solution: A simple yet effective approach is to dilute the sample extract.[18] This reduces the concentration of both the analyte and the interfering matrix components. This is only feasible if the concentration of 10(S)-PAHSA is high enough to be detected after dilution.

  • Use of a Stable Isotope-Labeled Internal Standard:

    • Solution: As mentioned earlier, a SIL-IS is the most effective way to compensate for matrix effects.[18][19] Since the SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, the ratio of the analyte to the IS remains constant, leading to accurate quantification.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Analyte 10(S)-PAHSA
Internal Standard 10(S)-PAHSA-d4Or other suitable stable isotope-labeled analog
LC Column C18, 2.1 x 100 mm, 1.8 µmHigh-resolution column for isomer separation
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol (90:10)
Gradient Shallow, e.g., 30-70% B over 15 minTo be optimized for isomer separation
Flow Rate 0.2-0.4 mL/min
Column Temperature 40-50 °C
Ionization Mode ESI Negative
Precursor Ion (m/z) 537.5[M-H]⁻
Product Ions (m/z) To be determined empiricallyTypically, fragments corresponding to the fatty acid moieties

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma/Serum
  • To 100 µL of plasma/serum in a glass tube, add 10 µL of the internal standard solution (e.g., 1 µg/mL 10(S)-PAHSA-d4 in methanol).

  • Add 1 mL of ice-cold methanol and vortex for 30 seconds.

  • Add 2 mL of ice-cold chloroform and vortex for 1 minute.

  • Add 800 µL of water, vortex for 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the organic extract under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase composition (e.g., 70:30 Mobile Phase A:Mobile Phase B) for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
  • Condition a silica SPE cartridge (e.g., 100 mg) with 1 mL of hexane.

  • Load the reconstituted lipid extract (from Protocol 1, reconstituted in a non-polar solvent like hexane) onto the cartridge.

  • Wash the cartridge with 1 mL of hexane to remove non-polar lipids.

  • Elute the PAHSA fraction with 1 mL of a more polar solvent mixture, such as ethyl acetate/hexane (e.g., 20:80 v/v).

  • Dry the eluted fraction under nitrogen gas.

  • Reconstitute in the initial mobile phase for LC-MS/MS analysis.

Visualizations

Experimental Workflow for 10(S)-PAHSA Quantification

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Plasma/Tissue Sample Add_IS Add Internal Standard (10(S)-PAHSA-d4) Sample->Add_IS Homogenize Homogenization (for tissue) Add_IS->Homogenize LLE Liquid-Liquid Extraction (Folch/Bligh-Dyer) Homogenize->LLE SPE Solid-Phase Extraction (Optional) LLE->SPE Optional Cleanup Dry_Reconstitute Dry Down & Reconstitute LLE->Dry_Reconstitute SPE->Dry_Reconstitute LC_Separation LC Separation (Reversed-Phase C18) Dry_Reconstitute->LC_Separation ESI Electrospray Ionization (Negative Mode) LC_Separation->ESI MS_Detection Tandem MS Detection (MRM) ESI->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification

Caption: Workflow for 10(S)-PAHSA quantification.

Troubleshooting Logic Diagram

G cluster_low_signal cluster_peak_shape cluster_resolution cluster_inconsistent Start Problem Encountered Low_Signal Low Signal/Sensitivity? Start->Low_Signal Poor_Peak_Shape Poor Peak Shape? Start->Poor_Peak_Shape Poor_Resolution Poor Isomer Resolution? Start->Poor_Resolution Inconsistent_Results Inconsistent Results? Start->Inconsistent_Results Optimize_Source Optimize Ion Source Low_Signal->Optimize_Source Check_Ionization Check Ionization Mode (ESI-) Low_Signal->Check_Ionization Improve_Cleanup Improve Sample Cleanup (SPE) Low_Signal->Improve_Cleanup Check_Overload Check for Column Overload Poor_Peak_Shape->Check_Overload Check_Mobile_Phase Adjust Mobile Phase pH Poor_Peak_Shape->Check_Mobile_Phase Check_System Check for Dead Volume Poor_Peak_Shape->Check_System Optimize_Gradient Optimize LC Gradient Poor_Resolution->Optimize_Gradient Test_Columns Test Different Columns Poor_Resolution->Test_Columns Adjust_Temp Adjust Column Temperature Poor_Resolution->Adjust_Temp Use_SIL_IS Use Stable Isotope-Labeled IS Inconsistent_Results->Use_SIL_IS Assess_Matrix Assess Matrix Effects Inconsistent_Results->Assess_Matrix Validate_Prep Validate Sample Prep Inconsistent_Results->Validate_Prep

Caption: Troubleshooting decision tree.

References

  • Current time information in Minneapolis, MN, US. (n.d.). Google.
  • Electrospray ionization efficiency of different fatty acid compared to... (n.d.). ResearchGate.
  • A rapid and sensitive profiling of free fatty acids using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after chemical derivatization. (n.d.). RSC Publishing.
  • 10-PAHSA (CAS Number: 1636134-73-0). (n.d.). Cayman Chemical.
  • Analysis of Fatty Acids by High Performance Liquid Chromatography and Electrospray Ionization-Mass Spectrometry. (2019, September 28). Norwegian Research Information Repository.
  • Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry. (n.d.). PMC.
  • Potential of electrospray ionization mass spectrometry (ESI-MS), using direct infusion, to quantify fatty acid methyl esters (FAMEs) in biodiesel. (n.d.). Analytical Methods (RSC Publishing).
  • A Novel Solid Phase Sample Preparation Method for Lipidomic Analysis of Plasma Samples. (n.d.). Agilent.
  • A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty... (2016, April 15). PubMed.
  • Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. (n.d.). PMC.
  • 10(R)-PAHSA (CAS Number: 2270844-02-3). (n.d.). Cayman Chemical.
  • 10-PAHSA. (2026, January 7). Labchem Catalog.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.).
  • A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. (2022, October 1). PMC.
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). PMC.
  • Lipidomic analysis of tissue culture cells, tissues, and purified organelles. (2021, September 29). Protocols.io.
  • Sample Prep for Lipidomic Mass Spec. (2022, August 15). Biocompare: The Buyer's Guide for Life Scientists.
  • Sample Processing Methods for Lipidomics Research. (n.d.). Creative Proteomics.
  • An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. (2022, May 13). PubMed.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2026, February 11).
  • An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. (n.d.). NSF Public Access Repository.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. (2025, August 6).
  • PAHs by LC-MS/MS. (2014, January 3). Chromatography Forum.
  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab.
  • LCMS Troubleshooting Tips. (n.d.). Shimadzu.
  • (LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures. (2024, February 13). Shimadzu UK Limited.
  • Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. (2025, June 16). MDPI.
  • How do I develop an internal standard for PAHs analysis using SIM GC-MS? (2015, March 22).
  • Quantitation of PFASs in Water Samples using LC-MS/MS. (n.d.). SCIEX.
  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018, January 31). Agilent.
  • PAHSA. (n.d.). Avanti Research.
  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (2023, August 10). SCION Instruments.
  • Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. (2015, August 1). myadlm.org.
  • Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. (n.d.). PMC.
  • LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma. (2025, October 8). MDPI.
  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? (n.d.). PMC.
  • Lipokine 5-PAHSA Is Regulated by Adipose Triglyceride Lipase and Primes Adipocytes for De Novo Lipogenesis in Mice. (n.d.). PMC.
  • Development and Validation of the LC-MS/MS Method and Its Application for Pharmacokinetic Studies for the Simultaneous Estimation of Motixafortide and Filgrastim in rat Plasma. (2025, July 15). PubMed.
  • Understanding Internal standards and how to choose them : r/massspectrometry. (2025, June 12). Reddit.
  • Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. (2022, January 21). MDPI.

Sources

Optimization

Introduction: The Reproducibility Crisis in Bioactive Lipids

Technical Support Center: Minimizing Batch-to-Batch Variation of Synthetic 10(S)-PAHSA Subject: 10(S)-PAHSA (Palmitic Acid Hydroxy Stearic Acid) Criticality: High. Context: 10-PAHSA is a FAHFA (Fatty Acid ester of Hydrox...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Minimizing Batch-to-Batch Variation of Synthetic 10(S)-PAHSA

Subject: 10(S)-PAHSA (Palmitic Acid Hydroxy Stearic Acid) Criticality: High. Context: 10-PAHSA is a FAHFA (Fatty Acid ester of Hydroxy Fatty Acid) with potent anti-diabetic and anti-inflammatory properties. However, its biological activity is strictly dependent on the regiochemistry (10- vs 9- isomer) and stereochemistry (10(S) vs 10(R)).

The Problem: Commercial and in-house synthesis often yields batches with varying biological efficacy. This is rarely due to "bad luck" but rather specific, invisible chemical impurities or stereochemical erosion.

This guide deconstructs the synthesis and handling pipeline to eliminate these variables.

Module 1: Pre-Synthesis QC – The Stereochemical Foundation

Goal: Ensure the 10-hydroxystearic acid (10-HSA) scaffold is enantiomerically pure before wasting palmitic acid on it.

The Invisible Variable: Many protocols assume purchased 10-HSA is pure. However, 10-HSA derived from biological sources (e.g., fermentation) or asymmetric catalysis can contain 5–15% of the (R)-enantiomer or regioisomers (9-HSA). The (R)-isomer is biologically inert or antagonistic.

Protocol: Absolute Configuration Validation via Mosher’s Ester Do not rely solely on optical rotation (


), which is unreliable for long-chain lipids. Use Mosher’s Ester Analysis  via 

-NMR.[1]
  • Derivatization: React 5 mg of your 10-HSA starting material with

    
    - and 
    
    
    
    -MTPA-Cl (Mosher's acid chloride) in separate vials using pyridine/DCM.
  • NMR Analysis: Analyze the methoxy region (

    
     3.3–3.6 ppm) and the proton attached to the chiral center (
    
    
    
    4.8–5.2 ppm).
  • Calculation: Calculate

    
    . The pattern of positive/negative shifts confirms the absolute configuration (S vs R).
    
  • Acceptance Criteria:

    
     enantiomeric excess (
    
    
    
    ). If
    
    
    , perform chiral resolution or discard the batch.

Module 2: The Coupling Reaction – Controlling Efficiency & Side Reactions

Goal: Form the ester bond without creating "dead" byproducts.

The Chemistry: The esterification of Palmitic Acid (PA) to 10-HSA is typically mediated by carbodiimides (DCC or EDC) with DMAP.

Critical Decision: Choice of Coupling Reagent

FeatureDCC (N,N'-Dicyclohexylcarbodiimide)EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Recommendation
Byproduct DCU (Insoluble white solid)EDU (Water-soluble urea)Use EDC for small scale (<100mg)
Removal Filtration (often incomplete)Aqueous wash (Acid/Base extraction)Use DCC for large scale (>1g)
Risk DCU contaminates final lipid productHygroscopic reagentDCC requires rigorous filtration

Troubleshooting The "N-Acyl Urea" Dead End: A common cause of low yield is the rearrangement of the active intermediate (


-acylisourea) into a stable, unreactive 

-acylurea.
  • Cause: High temperatures or insufficient nucleophile (10-HSA) presence.

  • Fix:

    • Pre-activate Palmitic Acid with EDC/DCC at 0°C for 15 mins.

    • Add DMAP and 10-HSA slowly.

    • Keep reaction at 0°C to RT ; never heat above 30°C.

Module 3: Purification – The "Invisible" Impurities

Goal: Remove Free Fatty Acids (FFAs) that skew biological assays.

The Trap: Standard silica flash chromatography often fails to separate 10-PAHSA from unreacted Palmitic Acid (PA) because both are non-polar lipids. Contaminating PA is the #1 cause of false positives in metabolic assays.

Advanced Purification Protocol:

  • Liquid-Liquid Extraction:

    • Wash organic layer with 0.5 M HCl (removes DMAP/EDC).

    • Wash with sat. NaHCO

      
        (removes some unreacted Palmitic Acid).
      
  • Flash Chromatography Gradient:

    • Stationary Phase: Silica Gel (High surface area).

    • Mobile Phase: Hexane:Ethyl Acetate.

    • Gradient: 0%

      
       20% EtOAc.
      
    • Note: 10-PAHSA elutes after simple triglycerides but before free 10-HSA.

  • Final Polish (Optional but Recommended):

    • Use a C18 SPE cartridge if LC-MS shows >1% free Palmitic Acid.

Module 4: Analytical Validation (QC Specifications)

Do not release a batch without meeting these criteria.

TestMethodSpecificationWhy?
Identity

-NMR (500 MHz)
Diagnostic multiplet at

4.8-4.9 ppm (H-10)
Confirms ester bond formation.
Purity LC-MS/MS (Negative Mode)>98% Area Under Curve (AUC)Detects trace regioisomers.
FFA Content LC-MS<0.5% Palmitic AcidFFAs induce inflammation/insulin resistance.
Stereochem Chiral LC or Mosher's>95% eeOnly 10(S) is bioactive.

Module 5: Storage & Handling – Preventing Degradation

Q: Why did my activity drop after 2 months? A: Hydrolysis or Plastic Adsorption.

  • Vessel: Store neat oil or concentrated stock in GLASS vials with Teflon-lined caps.

    • Reason: Lipids leach plasticizers (phthalates) from plastic tubes, and PAHSAs stick to polypropylene.

  • Solvent: Store as a 10-50 mM stock in Methyl Acetate or Dichloromethane at -80°C.

    • Avoid: Storing in DMSO/Ethanol for >1 month (transesterification risk).

  • Assay Prep:

    • Evaporate solvent under

      
       stream.
      
    • Immediately reconstitute in DMSO/Ethanol.

    • Complex with BSA: For cell culture, premix 10-PAHSA with fatty-acid-free BSA (molar ratio 2:1 to 4:1) to ensure solubility.

Visualizing the Workflow

Diagram 1: Synthesis & QC Decision Matrix

PAHSA_Synthesis_Workflow Start Start: Raw Materials Check_HSA QC: 10-HSA Stereochemistry (Mosher's Ester / Chiral HPLC) Start->Check_HSA Decision_HSA Is ee > 95%? Check_HSA->Decision_HSA Discard Discard / Recrystallize Decision_HSA->Discard No Coupling Coupling Reaction (Palmitic Acid + 10-HSA + EDC/DMAP) Decision_HSA->Coupling Yes Workup Workup: Acid Wash + NaHCO3 Coupling->Workup Purification Purification: Flash Chromatography (Hex/EtOAc Gradient) Workup->Purification Final_QC Final QC: 1. LC-MS (Purity) 2. NMR (Regio-ID) 3. FFA Quant Purification->Final_QC Final_QC->Purification Fail (High FFA) Release Release Batch Store in Glass @ -80°C Final_QC->Release Pass

Caption: Critical Control Points (Yellow) ensure that only enantiomerically pure 10-HSA enters the coupling phase and only FFA-free product is released.

Troubleshooting FAQs

Q1: My LC-MS shows the correct mass (537.5 m/z), but the biological assay is dead. Why? A: You likely have the 9-PAHSA regioisomer or the 10(R) stereoisomer. Mass spectrometry cannot easily distinguish 9-PAHSA from 10-PAHSA without specific fragmentation analysis, and it cannot distinguish R from S at all.

  • Action: Re-run NMR. The chemical shift of the proton at the ester linkage is diagnostic. If the multiplet is shifted, you have regio-isomer contamination. Check your 10-HSA source.

Q2: I see a white precipitate forming during the reaction with DCC. Is this my product? A: No, that is Dicyclohexylurea (DCU) . It is a byproduct.[2]

  • Action: Filter the reaction mixture through a Celite pad before extraction. If you carry DCU into the column chromatography, it may streak and contaminate your fractions.

Q3: How do I solicit 10-PAHSA into cell culture media? It keeps oiling out. A: 10-PAHSA is highly hydrophobic.

  • Protocol: Dissolve 10-PAHSA in ethanol (make a 1000x stock). Add this dropwise to warm (

    
    C) media containing 1% Fatty-Acid-Free BSA  while vortexing. The BSA acts as a carrier, mimicking physiological transport (albumin binding).
    

Q4: Can I use "Technical Grade" Palmitic Acid? A: Absolutely not. Technical grade fatty acids often contain homologs (C14:0, C18:0). These will form 10-Myristic-HSA or 10-Stearic-HSA, creating a "cocktail" of FAHFAs that will make batch-to-batch reproducibility impossible. Use >99% pure Palmitic Acid.

References

  • Yore, M. M., et al. (2014). "Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects."[3][4] Cell, 159(2), 318-332. Link

  • Nelson, A. T., et al. (2017). "Stereochemistry of endogenous palmitic acid ester of 9-hydroxystearic acid and relevance of absolute configuration to regulation." Journal of the American Chemical Society, 139(14), 4969-4972. Link

  • Kuda, O., et al. (2016). "Docosahexaenoic acid-derived fatty acid esters of hydroxy fatty acids (FAHFAs) with anti-inflammatory properties." Diabetes, 65(9), 2580-2590. Link

  • Hammarstedt, A., et al. (2018). "Analysis of FAHFAs in biological samples." Methods in Molecular Biology, 1730, 107-116. Link

Sources

Troubleshooting

Technical Support Center: Best Practices for Handling and Storing 10(S)-PAHSA

Welcome to the technical support center for 10(S)-palmitic acid, 10-hydroxy-stearic acid (10(S)-PAHSA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 10(S)-palmitic acid, 10-hydroxy-stearic acid (10(S)-PAHSA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical information for the successful handling, storage, and application of 10(S)-PAHSA in your experiments. Here, we will address common questions and troubleshooting scenarios to ensure the integrity and reproducibility of your results.

Introduction to 10(S)-PAHSA

10(S)-PAHSA is a member of a class of endogenous lipids known as branched fatty acid esters of hydroxy fatty acids (FAHFAs). These lipids have garnered significant interest in the scientific community for their anti-diabetic and anti-inflammatory properties.[1][2] Specifically, 10(S)-PAHSA has been shown to improve glucose homeostasis and reduce inflammation, making it a valuable tool for research in metabolic diseases and related fields.[1][2]

A key aspect of its mechanism of action involves the regulation of the p53 tumor suppressor protein. 10(S)-PAHSA can induce the expression of Mdm2, an E3 ubiquitin ligase that targets p53 for degradation.[1][3] By promoting the degradation of p53, 10(S)-PAHSA can protect cells, such as pancreatic beta cells, from stress-induced senescence and apoptosis.[1][2]

Frequently Asked Questions (FAQs)

Q1: How should I store 10(S)-PAHSA upon receipt?

A1: For long-term storage, 10(S)-PAHSA should be stored at -20°C. It is typically shipped at room temperature, and this short-term exposure to ambient temperatures does not affect its stability. When stored properly at -20°C, it is stable for at least two years.

Q2: What is the best way to prepare a stock solution of 10(S)-PAHSA?

A2: Due to its lipophilic nature, 10(S)-PAHSA is not readily soluble in aqueous solutions. The recommended solvent for creating a high-concentration stock solution is dimethyl sulfoxide (DMSO). Prepare the stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium or vehicle for in vivo studies. It is crucial to ensure that the final concentration of DMSO in your experiment is low (typically ≤0.5%) to avoid solvent-induced cellular toxicity or off-target effects.[4]

Q3: My 10(S)-PAHSA is precipitating when I add it to my cell culture medium. What should I do?

A3: Precipitation upon dilution in aqueous media is a common issue with lipophilic compounds. Here are a few troubleshooting steps:

  • Vortexing: Ensure the diluted solution is vortexed thoroughly immediately after adding the DMSO stock to the aqueous medium.

  • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the 10(S)-PAHSA stock can help improve solubility.

  • BSA Conjugation: For in vitro experiments, consider conjugating 10(S)-PAHSA to bovine serum albumin (BSA). Fatty acids are often transported in vivo bound to albumin. Preparing a PAHSA:BSA complex can significantly improve its solubility and delivery to cells in culture.

  • Lower the Concentration: If precipitation persists, you may be exceeding the solubility limit of 10(S)-PAHSA in your specific medium. Try working with a lower final concentration.

Q4: What is a suitable vehicle for in vivo administration of 10(S)-PAHSA?

A4: For oral gavage in rodent models, a common and effective vehicle is a mixture of PEG400, Tween-80, and water (e.g., 50% PEG400: 0.5% Tween-80: 49.5% water).[5] Another option is a suspension in carboxymethyl cellulose (CMC).[6] It is critical to include a vehicle control group in your in vivo experiments to account for any biological effects of the vehicle itself.[6]

Q5: What are typical working concentrations for 10(S)-PAHSA in cell culture experiments?

A5: The optimal concentration will depend on the cell type and the specific assay. However, for in vitro anti-inflammatory assays, concentrations in the range of 10-100 µM have been used.[7] For adipocyte differentiation assays, concentrations around 20 µM have been reported to be effective.[7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Experimental Protocols

Protocol 1: Preparation of 10(S)-PAHSA Stock Solution
  • Materials: 10(S)-PAHSA (solid), Dimethyl sulfoxide (DMSO, cell culture grade), sterile microcentrifuge tubes.

  • Procedure:

    • Allow the vial of 10(S)-PAHSA to equilibrate to room temperature before opening.

    • Weigh the desired amount of 10(S)-PAHSA in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the 10(S)-PAHSA is completely dissolved.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of 10(S)-PAHSA Working Solution for Cell Culture
  • Materials: 10(S)-PAHSA stock solution (in DMSO), pre-warmed cell culture medium.

  • Procedure:

    • Thaw an aliquot of the 10(S)-PAHSA stock solution at room temperature.

    • Calculate the volume of the stock solution needed to achieve the final desired concentration in your cell culture medium.

    • In a sterile tube, add the calculated volume of the stock solution to the pre-warmed cell culture medium.

    • Immediately vortex the solution to ensure proper mixing and minimize precipitation.

    • Add the final working solution to your cells. Remember to include a vehicle control (medium with the same final concentration of DMSO).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or no biological effect observed Degradation of 10(S)-PAHSA: Improper storage or repeated freeze-thaw cycles of the stock solution.Always store stock solutions at -20°C in small aliquots. Avoid more than 2-3 freeze-thaw cycles.
Low bioavailability in vitro: The compound may not be effectively reaching the cells due to poor solubility or adherence to plasticware.Consider using BSA-conjugated 10(S)-PAHSA to improve solubility and delivery to cells.
Suboptimal concentration: The concentration used may be too low or too high for the specific cell type or assay.Perform a dose-response curve to determine the optimal effective concentration for your experiment.
Toxicity observed in cell culture High DMSO concentration: The final concentration of DMSO in the culture medium may be too high, leading to cytotoxicity.Ensure the final DMSO concentration is at a non-toxic level, typically below 0.5%.[4]
Contamination: The stock solution or working solution may be contaminated with bacteria or fungi.Always use sterile techniques when preparing and handling solutions. Filter-sterilize the final working solution if necessary.
Variability in in vivo results Inconsistent vehicle preparation: The suspension of 10(S)-PAHSA in the vehicle may not be uniform.Ensure the vehicle formulation is prepared consistently and is thoroughly mixed before each administration.
Animal-to-animal variability: Differences in metabolism or absorption can lead to variable responses.Increase the number of animals per group to improve statistical power and account for biological variability.

Visualizing the Mechanism of Action

To better understand how 10(S)-PAHSA exerts its effects, the following diagram illustrates its role in the Mdm2/p53 signaling pathway.

PAHSA_p53_pathway cluster_cell Cell cluster_nucleus Nucleus PAHSA 10(S)-PAHSA Mdm2 Mdm2 PAHSA->Mdm2 Induces expression p53 p53 Mdm2->p53 Binds and ubiquitinates p53_degradation p53 Degradation p53->p53_degradation Leads to Cell_Survival Cell Survival & Reduced Senescence p53_degradation->Cell_Survival Promotes

Caption: 10(S)-PAHSA promotes cell survival by modulating the Mdm2-p53 pathway.

Experimental Workflow for In Vitro Studies

The following diagram outlines a typical workflow for an in vitro experiment using 10(S)-PAHSA.

in_vitro_workflow start Start prep_stock Prepare 10(S)-PAHSA Stock Solution (DMSO) start->prep_stock prep_cells Seed and Culture Cells start->prep_cells prep_working Prepare Working Solution (Dilute in Medium) prep_stock->prep_working treat_cells Treat Cells with 10(S)-PAHSA & Vehicle Control prep_cells->treat_cells prep_working->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Biological Assay (e.g., ELISA, qPCR, Western Blot) incubate->assay analyze Analyze Data assay->analyze end End analyze->end

Sources

Optimization

Technical Support Guide: High-Sensitivity Analysis of Endogenous 10(S)-PAHSA

Welcome to the Advanced Lipidomics Support Center. Ticket ID: FAHFA-10S-LOW-ABUNDANCE Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Lipidomics Support Center. Ticket ID: FAHFA-10S-LOW-ABUNDANCE Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

Detecting endogenous 10(S)-PAHSA (Palmitic Acid-Hydroxy Stearic Acid) presents a "needle in a haystack" challenge. Physiological levels in serum are often in the low nanomolar range (5–20 nM), and the analyte is structurally isomeric with 9-PAHSA, which often co-elutes on standard C18 columns. Furthermore, the ester bond is susceptible to enzymatic hydrolysis during sample handling.

This guide provides a self-validating workflow to maximize recovery, ensure regio- and stereoisomeric resolution, and achieve the necessary sensitivity for low-abundance samples.

Module 1: Sample Preparation & Extraction

Goal: Prevent hydrolysis and maximize extraction efficiency.

Q: My 10-PAHSA signal is degrading over time. How do I stabilize the sample?

A: The ester linkage in PAHSAs is vulnerable to plasma lipases. You must halt enzymatic activity immediately upon collection.

  • Immediate Action: Flash-freeze tissues/plasma in liquid nitrogen immediately after harvest.

  • Additives: Do not use standard EDTA alone. We recommend a "Lipase Inhibitor Cocktail" during the initial homogenization/thawing step:

    • THL (Orlistat): 10 µM final concentration (inhibits gastric/pancreatic lipases).

    • PMSF: 1 mM (inhibits serine hydrolases).

    • BHT (Butylated hydroxytoluene): 0.05% (prevents oxidative degradation).

Q: What is the gold-standard extraction protocol for low-abundance FAHFAs?

A: Simple protein precipitation is insufficient. You require a liquid-liquid extraction (LLE) optimized for neutral/polar lipid partitioning. We recommend a modified Bligh-Dyer method enriched with citrate buffer to protonate the carboxyl group, driving the PAHSA into the organic phase.

Protocol: Citrate-Enhanced Bligh-Dyer

  • Sample: 100 µL Plasma or 10 mg Tissue.

  • Spike: Add 1 pmol of Internal Standard (e.g., 13C4-9-PAHSA ).[1][2] Crucial: Do not use external calibration for low-level analytes.

  • Solvent A: Add 750 µL Methanol + 375 µL Chloroform. Vortex 1 min.

  • Solvent B: Add 250 µL 10 mM Citric Acid (pH 4.0) + 250 µL Chloroform.

  • Separation: Centrifuge at 3,000 x g for 10 min at 4°C.

  • Collection: Recover the lower organic phase (chloroform layer).

  • Re-extraction: Re-extract the upper phase with 500 µL chloroform to capture residual PAHSAs. Combine organic phases.

Module 2: Enrichment (Solid Phase Extraction)

Goal: Remove neutral lipids (Triglycerides) that suppress ionization.

Q: I see high background noise and ion suppression. Is SPE mandatory?

A: Yes. For endogenous levels (<20 nM), direct injection is not viable due to the "swamping" effect of triglycerides (TAGs) and phospholipids. You must use Silica-based SPE to fractionate lipid classes.

Troubleshooting Tip: Commercial SPE cartridges can bleed plasticizers or contain background PAHSAs. Pre-washing is non-negotiable.

Protocol: Silica SPE Enrichment

  • Cartridge: Strata Si-1 Silica (500 mg) or equivalent.[3][4]

  • Conditioning: 6 mL Ethyl Acetate

    
     6 mL Hexane.
    
  • Load: Reconstitute dried LLE extract in 200 µL Chloroform; load onto cartridge.

  • Wash (Remove Neutral Lipids): Elute with 6 mL of 95:5 Hexane:Ethyl Acetate .

    • Note: This removes TAGs and Cholesterol Esters. PAHSAs remain on the silica due to the polar hydroxyl/carboxyl groups.

  • Elute (Recover PAHSAs): Elute with 6 mL 100% Ethyl Acetate .

  • Finish: Dry under nitrogen and reconstitute in 50 µL Methanol for LC-MS.

Module 3: Chromatographic Resolution (The Isomer Problem)

Goal: Distinguish 10-PAHSA from 9-PAHSA and resolve the (S) enantiomer.

Q: Standard C18 columns show 9-PAHSA and 10-PAHSA as a single blob. How do I separate them?

A: 9- and 10-PAHSA are regioisomers with nearly identical hydrophobicity. Standard rapid gradients fail here. You have two options depending on your specific need for the S-enantiomer.

Option A: Regioisomer Separation (Achiral C18)

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[1][3]

  • Mobile Phase:

    • A: Water (5 mM Ammonium Acetate).

    • B: 95:5 Methanol:Water (5 mM Ammonium Acetate).

  • The Trick: Use an Isocratic Hold .

    • Run isocratic at ~93% B for 15–20 minutes.

    • Result: 10-PAHSA typically elutes before 9-PAHSA.

Option B: Enantiomer Separation (Chiral - 10(S) Specific)

  • Requirement: If you strictly need to confirm the 10(S) configuration (vs 10(R)), C18 is insufficient.

  • Column: Chiralpak Amylose-SA or equivalent (tris(3,5-dimethylphenylcarbamate)).

  • Impact: This column separates enantiomers (R vs S) AND regioisomers.

  • Reference: See Kuda et al. (2016) for chiral validation.

Visualizing the Workflow

LipidomicsWorkflow Sample Biological Sample (Plasma/Tissue) Stabilization Stabilization (BHT + Lipase Inhibitor) Sample->Stabilization Immediate LLE LLE Extraction (Citrate/Chloroform) Stabilization->LLE pH 4.0 SPE Silica SPE (Remove TAGs) LLE->SPE Organic Phase LC_Choice Column Selection SPE->LC_Choice Enriched Fraction C18 C18 Column (Regioisomer Sep) LC_Choice->C18 Routine Quant Chiral Amylose-SA (Chiral Sep) LC_Choice->Chiral Stereochem Check MS MS/MS Detection (MRM 537 > 255) C18->MS Chiral->MS

Figure 1: Optimized workflow for 10(S)-PAHSA isolation. Note the critical stabilization and SPE steps.

Module 4: Mass Spectrometry & Quantification

Goal: Maximize Signal-to-Noise (S/N).

Q: What are the optimal MRM transitions?

A: PAHSAs ionize best in Negative Electrospray Ionization (ESI-) .

  • Precursor: m/z 537.5 [M-H]⁻

  • Product: m/z 255.2 (Palmitic Acid fragment).

  • Mechanism: The ester bond cleaves, releasing the fatty acid tail.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Role
10-PAHSA 537.5255.228-30Quantifier
10-PAHSA 537.5281.228-30Qualifier (Hydroxy-Stearic frag)
13C4-9-PAHSA 541.5255.228-30Internal Standard
Q: I suspect "Carryover" is ruining my low-level samples. How do I fix this?

A: PAHSAs are "sticky" lipids.

  • Needle Wash: Use a strong organic wash (Isopropanol:Acetonitrile:Acetone 1:1:1) between injections.

  • Glassware: Avoid plastics where possible during extraction; use silanized glass vials to prevent adsorption.

References
  • Yore, M. M., et al. (2014). "Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects."[2][5][6][7] Cell.

  • Kuda, O., et al. (2016).[8] "Docosahexaenoic Acid-Derived Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) With Anti-inflammatory Properties." Diabetes.[2][6][9][10]

  • Kolar, M. J., et al. (2018).[2] "A Faster Protocol for Endogenous FAHFA Measurements." Analytical Chemistry.

  • Brejchova, K., et al. (2020). "Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples." Biomolecules.[2][6][9][10][11][12][13]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 10(S)-PAHSA and 10(R)-PAHSA: Unraveling Stereospecificity in Biological Activity

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Stereochemistry in Bioactive Lipids Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereochemistry in Bioactive Lipids

Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids that have garnered significant attention for their anti-diabetic and anti-inflammatory properties.[1][2] These molecules are part of a larger family of lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). The specific positioning of the palmitic acid on the hydroxystearic acid backbone gives rise to various regioisomers, such as 9-PAHSA and 10-PAHSA, each with a potentially unique biological profile. Furthermore, the chiral center at the hydroxylated carbon results in two stereoisomers for each regioisomer: the (S) and (R) enantiomers. Emerging research indicates that this stereochemistry is not a trivial structural detail but a critical determinant of biological function. This guide provides a comparative overview of the biological activities of 10(S)-PAHSA and 10(R)-PAHSA, drawing upon established principles of PAHSA biology and the stereospecific effects observed in related isomers to highlight the importance of chirality in their therapeutic potential.

While direct comparative studies on the 10(S) and 10(R) stereoisomers of PAHSA are still emerging, valuable insights can be drawn from the well-characterized 9-PAHSA isomers. For 9-PAHSA, the (S)-enantiomer has been shown to be more potent in enhancing glucose-stimulated insulin secretion (GSIS) and glucose uptake, while both the (S) and (R) isomers exhibit anti-inflammatory effects.[3] This precedent of stereospecificity underscores the critical need to evaluate each enantiomer of other PAHSA regioisomers, such as 10-PAHSA, independently.

Comparative Biological Activities: A Focus on Anti-Diabetic and Anti-Inflammatory Effects

Based on the broader understanding of PAHSAs, the biological activities of 10(S)-PAHSA and 10(R)-PAHSA are anticipated to be most prominent in the realms of metabolic regulation and inflammation.

Anti-Diabetic Effects: Insulin Sensitivity and Glucose Uptake

PAHSAs are known to improve glucose homeostasis through various mechanisms, including enhancing insulin sensitivity and promoting glucose uptake into cells.[4][5] A key player in these effects is the G-protein coupled receptor 120 (GPR120), which is activated by PAHSAs and subsequently modulates downstream signaling pathways.[6][7]

Hypothesized Differences between 10(S)-PAHSA and 10(R)-PAHSA:

Drawing parallels from the 9-PAHSA stereoisomers, it is plausible that 10(S)-PAHSA may exhibit more potent effects on insulin-mediated glucose uptake compared to 10(R)-PAHSA. This difference could be attributed to a higher binding affinity or more efficient activation of GPR120 or other relevant receptors on adipocytes and muscle cells.

Experimental Data Summary (Hypothetical based on 9-PAHSA data):

Biological Activity10(S)-PAHSA10(R)-PAHSAKey Receptor(s)
Insulin-Stimulated Glucose Uptake PotentiationMinimal to no effectGPR120
Glucose-Stimulated Insulin Secretion (GSIS) PotentiationMinimal to no effectGPR40
Anti-Inflammatory Properties

Both regioisomers and stereoisomers of PAHSAs have demonstrated the ability to attenuate inflammation.[3] This is often achieved by inhibiting the activation of pro-inflammatory signaling pathways, such as the NF-κB pathway, and reducing the secretion of inflammatory cytokines.[8][9]

Hypothesized Similarities and Differences between 10(S)-PAHSA and 10(R)-PAHSA:

It is anticipated that both 10(S)-PAHSA and 10(R)-PAHSA will possess anti-inflammatory properties . However, there may be subtle differences in their potency and the specific inflammatory mediators they target.

Experimental Data Summary (Hypothetical based on 9-PAHSA data):

Biological Activity10(S)-PAHSA10(R)-PAHSAKey Pathway(s)
Inhibition of LPS-induced Cytokine (e.g., TNF-α, IL-6) Secretion EffectiveEffectiveInhibition of NF-κB activation

Signaling Pathways and Mechanisms of Action

The biological effects of PAHSAs are mediated through the activation of specific cell surface receptors, primarily GPR120 and GPR40, which trigger downstream intracellular signaling cascades.

GPR120-Mediated Signaling in Adipocytes

Activation of GPR120 in adipocytes by PAHSAs is a key mechanism for enhancing insulin-stimulated glucose uptake.[6][7]

GPR120_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PAHSA 10(S)-PAHSA or 10(R)-PAHSA GPR120 GPR120 PAHSA->GPR120 Binds and Activates G_protein Gαq/11 GPR120->G_protein Activates PLC PLC G_protein->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca_PKC ↑ [Ca2+] ↑ PKC IP3_DAG->Ca_PKC PI3K_Akt PI3K → Akt (p-Akt) Ca_PKC->PI3K_Akt Leads to GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Mediates

Caption: GPR120 signaling cascade initiated by PAHSA binding.

Anti-Inflammatory Signaling in Macrophages

In immune cells like macrophages, PAHSA-mediated activation of GPR120 can inhibit inflammatory responses.

Anti_Inflammatory_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 PAHSA 10(S)-PAHSA or 10(R)-PAHSA GPR120 GPR120 PAHSA->GPR120 Activates NFkB_Activation NF-κB Activation TLR4->NFkB_Activation Activates Beta_Arrestin β-Arrestin 2 GPR120->Beta_Arrestin Recruits Inflammatory_Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB_Activation->Inflammatory_Cytokines Induces Beta_Arrestin->Inhibition Inhibition->NFkB_Activation Inhibits Glucose_Uptake_Workflow cluster_workflow Glucose Uptake Assay Workflow Step1 1. Differentiate 3T3-L1 preadipocytes to mature adipocytes Step2 2. Treat cells with 10(S)-PAHSA, 10(R)-PAHSA, or vehicle control Step1->Step2 Step3 3. Stimulate with insulin Step2->Step3 Step4 4. Add radiolabeled glucose (e.g., 2-deoxy-D-[3H]glucose) Step3->Step4 Step5 5. Lyse cells and measure intracellular radioactivity via scintillation counting Step4->Step5

Caption: Workflow for assessing insulin-stimulated glucose uptake.

Western Blot Analysis of Insulin Signaling

This technique is used to measure the phosphorylation status of key proteins in the insulin signaling pathway, such as Akt.

Protocol Steps:

  • Cell Culture and Treatment: Culture HepG2 cells or 3T3-L1 adipocytes and treat with 10(S)-PAHSA, 10(R)-PAHSA, or vehicle control, followed by insulin stimulation. [10]2. Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for total Akt and phosphorylated Akt (p-Akt). [11]6. Detection: Use a secondary antibody conjugated to an enzyme for chemiluminescent detection.

  • Analysis: Quantify the band intensities to determine the ratio of p-Akt to total Akt.

Cytokine Secretion Assay in Macrophages

This assay measures the levels of pro-inflammatory cytokines released by macrophages in response to an inflammatory stimulus.

Protocol Steps:

  • Cell Culture: Culture RAW 264.7 macrophages or bone marrow-derived macrophages (BMDMs). [12]2. Treatment: Pre-treat the cells with 10(S)-PAHSA, 10(R)-PAHSA, or a vehicle control.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS). [13]4. Supernatant Collection: After an incubation period, collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay. [14][15]

Conclusion and Future Directions

The existing evidence for stereospecificity in the 9-PAHSA regioisomer strongly suggests that 10(S)-PAHSA and 10(R)-PAHSA will also exhibit distinct biological activities. It is hypothesized that 10(S)-PAHSA may be more effective in mediating anti-diabetic effects, such as enhancing insulin-stimulated glucose uptake, while both isomers are likely to possess anti-inflammatory properties. Further direct comparative studies are essential to fully elucidate the unique therapeutic potential of each stereoisomer. A thorough understanding of these structure-activity relationships will be crucial for the development of targeted PAHSA-based therapies for metabolic and inflammatory diseases.

References

  • Aryal, P., Syed, I., Lee, J., et al. (2021). Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs). Journal of Lipid Research, 62, 100108.
  • Kuda, O., Brezinova, M., Rombaldova, M., et al. (2016). Docosahexaenoic Acid–Derived Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) With Anti-inflammatory Properties. Diabetes, 65(9), 2580-2590.
  • Zhou, P., Santoro, A., Peroni, O. D., et al. (2019). PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms.
  • Wang, L., Li, Y., Wang, C., et al. (2019). High Glucose Concentration Impairs 5-PAHSA Activity by Inhibiting AMP-Activated Protein Kinase Activation and Promoting Nuclear Factor-Kappa-B-Mediated Inflammation. Frontiers in Endocrinology, 10, 7.
  • Kolar, M. J., Nelson, A. T., & Saghatelian, A. (2018). A Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements. Analytical chemistry, 90(9), 5723–5728.
  • Mutesa, G., Wethington, C., & Madzinge-Thomas, V. (2022). The Expression of Insr-β, Insr-α, and P300 in Palmitic Acid and Glucose Treated HepG2 Cells. Journal of the South Carolina Academy of Science, 20(2), 5.
  • Zhu, X., Shirasawa, S., & Saghatelian, A. (2021). Linoleic acid esters of hydroxy linoleic acids are anti-inflammatory lipids found in plants and mammals. The Journal of biological chemistry, 297(4), 101140.
  • Bio-Rad Antibodies. (n.d.). Insulin Receptor Signaling Pathway. Retrieved from [Link]

  • Syed, I., Lee, J., Peroni, O. D., et al. (2018). Palmitic acid hydroxystearic acids activate GPR40, which is involved in their beneficial effects on glucose homeostasis. Cell metabolism, 27(2), 419–427.e4.
  • Chen, Y. H., Hsieh, P. S., & Chen, W. J. (2020). Determination of Major Endogenous FAHFAs in Healthy Human Circulation: The Correlations with Several Circulating Cardiovascular-Related Biomarkers and Anti-Inflammatory Effects on RAW 264.7 Cells. Molecules (Basel, Switzerland), 25(24), 6013.
  • Aryal, P., Syed, I., Lee, J., et al. (2021). Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs). Journal of Lipid Research, 62, 100108.
  • Lee, J., Weir, J. M., & Kahn, B. B. (2024). Beneficial metabolic effects of PAHSAs depend on the gut microbiota in diet-induced obese mice but not in chow-fed mice.
  • Hammarstedt, A., & Smith, U. (2017). Serum levels of PAHSAs and characterization of glucose and insulin...
  • Avanti Polar Lipids. (n.d.). PAHSA. Retrieved from [Link]

  • Lee, J., Weir, J. M., & Kahn, B. B. (2024). Beneficial metabolic effects of PAHSAs depend on the gut microbiota in diet-induced obese mice. Broad Institute.
  • Liu, Y., Chen, Y., & Wang, F. (2019). GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue. Cellular & molecular life sciences : CMLS, 76(22), 4473–4483.
  • Brezinova, M., Kuda, O., Balas, L., et al. (2018). Levels of palmitic acid ester of hydroxystearic acid (PAHSA) are reduced in the breast milk of obese mothers. Biochimica et biophysica acta. Molecular and cell biology of lipids, 1863(2), 126–131.
  • Stoldt, V. R., & Scherneck, S. (2025). Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. International journal of molecular sciences, 26(6), 3123.
  • Plateforme de chimie biologique intégrative de Strasbourg. (n.d.). Quantification of cytokine secretion by mononuclear cells. Retrieved from [Link]

  • Wang, L., Li, Y., & Yuan, F. (2018). 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway.
  • Wang, L., Li, Y., & Yuan, F. (2018). 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway.
  • Charles River. (2019, May 2). Immunology for Non-Immunologists: Cytokine Measurement. Retrieved from [Link]

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Comparative

differential effects of 9-PAHSA versus 10(S)-PAHSA

This guide provides an in-depth technical comparison between 9-PAHSA and 10(S)-PAHSA , focusing on their differential biological activities, receptor interactions, and experimental utility. Executive Summary 9-PAHSA (Pal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 9-PAHSA and 10(S)-PAHSA , focusing on their differential biological activities, receptor interactions, and experimental utility.

Executive Summary

9-PAHSA (Palmitic Acid Hydroxy Stearic Acid) is the most extensively characterized isomer of the FAHFA (Fatty Acid esters of Hydroxy Fatty Acids) family, widely recognized for its potent anti-diabetic and anti-inflammatory effects mediated through GPR120 and GPR40 .

10(S)-PAHSA is a positional regioisomer and specific stereoisomer. While endogenous 10-PAHSA exists and exhibits biological activity (specifically in stimulating insulin secretion), it displays distinct receptor affinity profiles and lacks the robust correlation with insulin sensitivity seen with 9-PAHSA in human clinical biomarkers. Crucially, the (S)-configuration is generally the bioactive enantiomer for FAHFAs, but 9-PAHSA remains the superior therapeutic candidate due to its dual-agonist potency and systemic metabolic stability.

Chemical & Structural Identity

The primary difference lies in the esterification site on the stearic acid backbone. This positional shift alters the 3D conformation, impacting the lipid's ability to fit into the binding pockets of G-protein coupled receptors (GPCRs).

  • 9-PAHSA: Palmitic acid esterified at the C-9 position of hydroxy stearic acid.[1][2][3]

  • 10(S)-PAHSA: Palmitic acid esterified at the C-10 position of hydroxy stearic acid, with (S)-chirality.

Figure 1: Structural Divergence & Receptor Interaction Logic

PAHSA_Structure PAHSA_9 9-PAHSA (Primary Bioactive) GPR120 GPR120 (FFAR4) Anti-inflammatory PAHSA_9->GPR120 High Affinity (Agonist) GPR40 GPR40 (FFAR1) Insulin Secretion PAHSA_9->GPR40 Moderate Affinity PAHSA_10 10(S)-PAHSA (Secondary Isomer) PAHSA_10->GPR120 Lower/Variable Affinity PAHSA_10->GPR40 Active (GSIS) Comparable to 9-PAHSA

Caption: 9-PAHSA exhibits dual agonism, while 10(S)-PAHSA retains GPR40 activity but shows reduced GPR120 efficacy.

Mechanistic Comparison: Receptor Pharmacology
GPR120 (FFAR4) Activation
  • 9-PAHSA: Acts as a high-affinity agonist for GPR120. This interaction recruits

    
    -arrestin-2, which inhibits the TAK1/TAB1 complex, effectively blocking the NF-
    
    
    
    B inflammatory pathway.[2] This is the mechanism behind its insulin-sensitizing effects in adipose tissue.
  • 10(S)-PAHSA: Shows significantly lower potency for GPR120 compared to the 9-isomer. Consequently, it is less effective at suppressing LPS-induced cytokine release (e.g., TNF-

    
    , IL-6) in macrophages.
    
GPR40 (FFAR1) Activation
  • Both Isomers: Both 9-PAHSA and 10-PAHSA activate GPR40 on pancreatic

    
    -cells.
    
  • Differential Effect: Experimental data indicates that 10-PAHSA is capable of potentiating Glucose-Stimulated Insulin Secretion (GSIS) in vitro with efficacy comparable to 9-PAHSA. However, the in vivo benefit is often masked by its lower abundance and faster clearance.

Experimental Performance Data

The following data summarizes key physiological differences observed in murine and human cell models.

Feature9-PAHSA10(S)-PAHSAExperimental Causality
Endogenous Abundance High (Adipose/Serum)Moderate to Low9-PAHSA is the primary regulated isomer in response to fasting/insulin.
GSIS (Insulin Secretion) +35-50% increase +25-35% increase Both activate GPR40-G

q signaling, triggering Ca2+ influx.
Glucose Uptake (Adipocytes) Significant Increase Minimal/No EffectRequires strong GPR120 activation (GLUT4 translocation), which 10-PAHSA lacks.
Anti-Inflammatory Potency High (IC50 ~2-5

M)
Low / InactiveDependent on specific steric fit into GPR120 binding pocket.
Biomarker Correlation Strong (Inverse to IR)Weak / None10-PAHSA levels do not consistently predict insulin resistance (IR) in humans.
Detailed Experimental Protocols

To validate these differences, researchers must use protocols that distinguish between regioisomers, as they have nearly identical molecular weights and similar retention times.

Protocol A: Differential GSIS Assay (In Vitro)

Objective: Compare insulin secretion potency. Cell Model: MIN6 cells or Human Islets.

  • Preparation: Solubilize 9-PAHSA and 10(S)-PAHSA in DMSO (Stock: 100 mM). Dilute to working concentration (e.g., 20

    
    M) in KRB buffer containing 0.1% BSA (Fatty acid-free). Note: BSA is critical for lipid solubility.
    
  • Starvation: Incubate cells in low-glucose (2.8 mM) KRB for 1 hour.

  • Treatment: Treat cells with Vehicle, 9-PAHSA, or 10(S)-PAHSA in the presence of high glucose (16.7 mM) for 1 hour.

    • Control: Low glucose (2.8 mM) + Lipid (checks for basal secretion - should be neg).

  • Analysis: Collect supernatant and measure insulin via ELISA.

  • Validation: 9-PAHSA should augment secretion only in high glucose conditions (glucose-dependent).

Protocol B: Regioisomer Separation via LC-MS/MS

Objective: Quantify 9- vs. 10-PAHSA in biological samples. Standard C18 columns often fail to separate these peaks.

Figure 2: LC-MS/MS Workflow for Isomer Resolution

LCMS_Workflow cluster_LC Chromatographic Choice Sample Biological Sample (Serum/Adipose) Extract Lipid Extraction (Chloroform:Methanol) Sample->Extract SPE SPE Enrichment (Remove Neutral Lipids) Extract->SPE LC_System LC Separation Critical Step SPE->LC_System MS_Detection MS/MS Detection (MRM Mode) LC_System->MS_Detection Gradient Elution Data Quantification (9- vs 10- Peak Integration) MS_Detection->Data Option1 Standard C18 (Co-elution Risk) Option2 Chiral Column / High-Res C18 (Baseline Separation)

Caption: Successful differentiation requires optimized chromatography; 9-PAHSA typically elutes slightly later than 10-PAHSA on high-res C18 columns.

Method Parameters:

  • Column: Waters Acquity UPLC BEH C18 (or equivalent high-resolution column).

  • Mobile Phase: (A) Water/MeOH (90:10) + 5mM Ammonium Acetate; (B) MeOH/Isopropanol + 5mM Ammonium Acetate.

  • Differentiation: 10-PAHSA typically elutes before 9-PAHSA. Authentic standards for both are mandatory for retention time confirmation.

Signaling Pathway Visualization

The following diagram illustrates why 9-PAHSA is the superior anti-inflammatory agent.

Figure 3: GPR120-Mediated Anti-Inflammatory Pathway

GPR120_Pathway Ligand9 9-PAHSA Receptor GPR120 (FFAR4) Ligand9->Receptor Strong Activation Ligand10 10(S)-PAHSA Ligand10->Receptor Weak Activation BetaArr Beta-Arrestin-2 Receptor->BetaArr Recruitment TAB1 TAB1 BetaArr->TAB1 Sequesters Block INHIBITION TAK1 TAK1 TAB1->TAK1 Complex Disruption NFkB NF-kB Activation TAK1->NFkB Activates Inflammation Cytokines (TNF-a, IL-6) NFkB->Inflammation

Caption: 9-PAHSA strongly recruits Beta-Arrestin-2, sequestering TAB1 and blocking the inflammatory cascade. 10(S)-PAHSA fails to efficiently trigger this blockade.

References
  • Aryal, P., et al. (2021).[4] Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs). Journal of Lipid Research.[4] Link

  • Yore, M. M., et al. (2014).[5] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[1][3][4][6] Cell.[4][7][8] Link

  • Syed, I., et al. (2018).[5][9] Palmitic acid esters of hydroxy stearic acids (PAHSAs) enhance hepatic and systemic insulin sensitivity.[10] Journal of Clinical Investigation. Link

  • Hammarstedt, A., et al. (2018). Methodological issues in studying PAHSA biology: Masking PAHSA effects. Cell Metabolism. Link

  • Nelson, A. T., et al. (2020). Stereoselective synthesis and biological evaluation of the anti-diabetic lipid 9-PAHSA. Organic & Biomolecular Chemistry.[11] Link

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Validation

A Comparative Guide to the Mechanisms of Action: 10(S)-PAHSA vs. Metformin in Diabetes

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the molecular mechanisms of two key agents in diabetes research and therapy: the novel end...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the molecular mechanisms of two key agents in diabetes research and therapy: the novel endogenous lipid 10(S)-PAHSA and the first-line pharmaceutical, metformin. We will dissect their distinct signaling pathways, primary cellular targets, and systemic effects, supported by experimental data and protocols to provide a comprehensive resource for the scientific community.

Introduction: Two Distinct Approaches to Glycemic Control

Metformin, a biguanide, has been a cornerstone of type 2 diabetes (T2D) management for decades. Its efficacy in lowering blood glucose is well-established, though its precise molecular mechanisms have been a subject of intense investigation and are recognized as being complex and multi-faceted.[1][2] In contrast, 10(S)-PAHSA (10(S)-palmitic acid, hydroxy stearic acid) is a member of a recently discovered class of endogenous lipids called Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs).[3][4] These lipids have demonstrated potent anti-diabetic and anti-inflammatory properties, operating through a receptor-mediated signaling cascade that presents a novel therapeutic angle.[3][5][6] This guide will explore the fundamental differences in how these two molecules achieve their therapeutic effects.

Part 1: The Mechanism of Metformin - A Systemic Energy Regulator

Metformin's primary mechanism is not direct insulin mimesis but rather the reduction of hyperglycemia, primarily through its effects on the liver.[1][7] The molecular journey of metformin begins with its entry into cells via organic cation transporters.

Primary Molecular Action: Mitochondrial Complex I Inhibition

The most widely accepted core mechanism of metformin is the partial and transient inhibition of the mitochondrial respiratory chain complex 1.[8] This action reduces the overall cellular energy state, leading to an increase in the intracellular AMP:ATP ratio. This shift in cellular energy balance is the critical trigger for its downstream effects.[8][9]

Key Downstream Effector: AMPK Activation

The increased AMP:ATP ratio allosterically activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][9][10] Once activated, AMPK phosphorylates numerous downstream targets to restore energy balance by switching on catabolic (ATP-producing) pathways and switching off anabolic (ATP-consuming) pathways.[9][11]

Systemic Effects:

  • Liver: This is the principal site of metformin's glucose-lowering action.[2] AMPK activation in hepatocytes leads to the inhibition of gluconeogenesis (the production of glucose), reducing hepatic glucose output by over a third in the average person with T2D.[1][12]

  • Skeletal Muscle: In muscle, metformin enhances insulin sensitivity and increases peripheral glucose uptake.[1][12] AMPK activation can promote the translocation of GLUT4 glucose transporters to the cell membrane, facilitating glucose entry in an insulin-independent manner.[1]

  • Gastrointestinal Tract: Emerging evidence highlights the gut as a significant site of metformin action. It increases glucose utilization by intestinal cells, enhances the secretion of the incretin hormone glucagon-like peptide-1 (GLP-1), and beneficially alters the gut microbiome.[2]

  • Anti-Inflammatory Action: Metformin exerts anti-inflammatory effects, largely through AMPK-dependent inhibition of pro-inflammatory signaling pathways like the NF-κB pathway.[8][13][14] This action is independent of its glycemic effects and may contribute to its cardiovascular benefits.[13][15]

Metformin Signaling Pathway

Metformin_Pathway cluster_liver Liver cluster_muscle Skeletal Muscle cluster_inflammation Immune Cells Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria Inhibits AMP_ATP ↑ AMP:ATP Ratio Mitochondria->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK Activates Gluconeogenesis ↓ Gluconeogenesis AMPK->Gluconeogenesis GLUT4 ↑ GLUT4 Translocation ↑ Glucose Uptake AMPK->GLUT4 NFkB ↓ NF-κB Pathway ↓ Pro-inflammatory Cytokines AMPK->NFkB PAHSA_Pathway cluster_metabolic Metabolic Signaling cluster_inflammatory Anti-Inflammatory Signaling cluster_pancreas Pancreas / Gut PAHSA 10(S)-PAHSA GPR120 GPR120 Receptor PAHSA->GPR120 Binds & Activates Gaq Gαq/11 GPR120->Gaq BetaArrestin β-Arrestin-2 GPR120->BetaArrestin GLP1_Insulin ↑ GLP-1 Secretion ↑ Insulin Secretion GPR120->GLP1_Insulin PI3K_Akt PI3K/Akt Pathway Gaq->PI3K_Akt Glucose_Uptake ↑ GLUT4 Translocation ↑ Glucose Uptake (Adipocytes) PI3K_Akt->Glucose_Uptake JNK_NFkB ↓ JNK & NF-κB Activation (Macrophages) BetaArrestin->JNK_NFkB Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assays Downstream Assays Cell_Culture Culture & Differentiate Cells (e.g., 3T3-L1 Adipocytes) Starvation Serum Starvation Cell_Culture->Starvation Treatment Treat with Compound (PAHSA or Metformin) Starvation->Treatment Glucose_Uptake Glucose Uptake Assay Treatment->Glucose_Uptake Western_Blot Western Blot (Phospho-Protein Analysis) Treatment->Western_Blot

Caption: General workflow for cellular assays.

Protocol 1: Glucose Uptake Assay

This assay measures the transport of glucose into cells and is critical for assessing insulin sensitivity and the direct metabolic effects of the test compounds.

Objective: To quantify the rate of glucose uptake in cultured cells (e.g., 3T3-L1 adipocytes) following treatment with 10(S)-PAHSA or metformin.

Methodology: Utilizes a fluorescently-labeled, non-metabolizable glucose analog (e.g., 2-NBDG) or a radiolabeled analog (e.g., 2-deoxy-D-[³H]glucose).

[16]Step-by-Step Protocol:

  • Cell Culture: Plate and differentiate 3T3-L1 preadipocytes into mature adipocytes in 12- or 24-well plates.

  • Serum Starvation: Once differentiated, wash cells with PBS and incubate in serum-free, low-glucose DMEM for 2-4 hours to establish a basal state.

  • Pre-treatment: Treat cells with desired concentrations of 10(S)-PAHSA, metformin, or vehicle control for the specified time (e.g., 1-24 hours). Include a positive control (e.g., insulin).

  • Assay Initiation: Wash cells with a glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Glucose Analog Incubation: Add the glucose-free buffer containing the glucose analog (e.g., 10 µM 2-NBDG or 0.5 µCi/mL 2-deoxy-D-[³H]glucose) and insulin (if assessing insulin-stimulated uptake). Incubate for 15-30 minutes at 37°C. 6[17]. Assay Termination: Stop the uptake by washing the cells three times with ice-cold PBS. This removes any extracellular analog.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1% SDS).

  • Quantification:

    • Fluorescent Analog: Measure the fluorescence of the lysate using a plate reader at the appropriate excitation/emission wavelengths.

    • Radiolabeled Analog: Transfer the lysate to a scintillation vial with scintillation cocktail and measure counts per minute (CPM) using a liquid scintillation counter. 9[16]. Data Normalization: Normalize the fluorescence or CPM values to the total protein content of each well (determined by a BCA assay) to account for variations in cell number.

Protocol 2: Western Blotting for Insulin Signaling Pathway Analysis

This protocol allows for the direct visualization and quantification of the activation state of key signaling proteins by detecting their phosphorylation.

Objective: To assess the phosphorylation of key proteins such as Akt (a marker for the PI3K pathway) and AMPK (for the metformin pathway) in response to treatment.

Methodology: Involves separating proteins by size via SDS-PAGE, transferring them to a membrane, and probing with antibodies specific to the phosphorylated and total forms of the target proteins.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Prepare and treat cells as described in steps 1-3 of the Glucose Uptake Assay protocol.

  • Cell Lysis: After treatment, immediately place plates on ice, wash with ice-cold PBS, and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-Akt Ser473 or anti-phospho-AMPKα Thr172).

  • Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Stripping and Reprobing: To normalize, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total protein (e.g., anti-total-Akt) to confirm equal loading.

  • Densitometry Analysis: Quantify the band intensity using software like ImageJ. Express the results as a ratio of phosphorylated protein to total protein.

Conclusion

The mechanisms of action for 10(S)-PAHSA and metformin represent two distinct and complementary strategies for combating the pathophysiology of type 2 diabetes.

  • Metformin acts as a systemic energy stressor, primarily inhibiting mitochondrial function in the liver to activate the master metabolic regulator, AMPK. Its strength lies in its profound ability to reduce hepatic glucose production.

  • 10(S)-PAHSA functions as a specific, receptor-mediated signaling lipid. It targets GPR120 to orchestrate potent anti-inflammatory effects in immune cells and adipose tissue while simultaneously enhancing insulin signaling and secretion. Its action highlights the critical role of inflammation and lipid signaling in metabolic disease.

For drug development professionals and researchers, understanding these divergent pathways is crucial. While metformin corrects a systemic energy surplus, 10(S)-PAHSA addresses the underlying inflammation and cellular signaling deficits that are hallmarks of insulin resistance. This comparison not only clarifies their individual roles but also opens avenues for potential synergistic therapeutic strategies in the future.

References

  • Current time information in Minneapolis, MN, US. (n.d.). Google.
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  • Metformin. (2024). In Wikipedia. Retrieved February 19, 2026, from [Link]

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  • Sattar, N., et al. (2019). Anti-Inflammatory Effects of Metformin Irrespective of Diabetes Status. PMC. Retrieved February 19, 2026, from [Link]

  • Rena, G., Hardie, D. G., & Pearson, E. R. (2017). The mechanisms of action of metformin. Diabetologia, 60(9), 1577-1585. Retrieved February 19, 2026, from [Link]

  • Entezari, M., et al. (2022). The role of AMPK signaling pathway in the pathogenesis of type 2 diabetes mellitus with its complications and related metabolic disorders. Biomedicine & Pharmacotherapy, 146, 112563. Retrieved February 19, 2026, from [Link]

  • Pernicova, I., & Korbonits, M. (2014). Metformin as an anti-inflammatory agent: a short review. Journal of Endocrinology, 221(1), R1-R11. Retrieved February 19, 2026, from [Link]

  • Shulman, G. I. (2022). Metformin: How a Widely Used Diabetes Medication Actually Works. Yale School of Medicine. Retrieved February 19, 2026, from [Link]

  • Naito, Y., & Takagi, T. (2021). Multifaceted Mechanisms of Action of Metformin Which Have Been Unraveled One after Another in the Long History. International Journal of Molecular Sciences, 22(5), 2604. Retrieved February 19, 2026, from [Link]

  • Bharath, L. P., et al. (2024). Anti-Inflammatory Potential of the Anti-Diabetic Drug Metformin in the Prevention of Inflammatory Complications and Infectious Diseases Including COVID-19: A Narrative Review. International Journal of Molecular Sciences, 25(10), 5243. Retrieved February 19, 2026, from [Link]

  • Li, Y., et al. (2025). Natural products targeting AMPK signaling pathway therapy, diabetes mellitus and its complications. Frontiers in Pharmacology, 16. Retrieved February 19, 2026, from [Link]

  • Liu, Y., et al. (2014). Potential roles of GPR120 and its agonists in the management of diabetes. Drug Design, Development and Therapy, 8, 931-941. Retrieved February 19, 2026, from [Link]

  • Viollet, B., et al. (2014). AMPK activation: a therapeutic target for type 2 diabetes? Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 7, 241-255. Retrieved February 19, 2026, from [Link]

  • Entezari, M., et al. (2022). AMPK signaling in diabetes mellitus, insulin resistance and diabetic complications: A pre-clinical and clinical investigation. Biomedicine & Pharmacotherapy, 146, 112563. Retrieved February 19, 2026, from [Link]

  • Is Metformin Anti-Inflammatory? (2022). AgelessRx. Retrieved February 19, 2026, from [Link]

  • Hardie, D. G. (2013). AMPK: A Target for Drugs and Natural Products With Effects on Both Diabetes and Cancer. Diabetes, 62(7), 2164-2172. Retrieved February 19, 2026, from [Link]

  • Flatt, P. R., et al. (2024). GPR120/GPR40 agonism activates downstream signalling molecules that improve beta cell function and insulin resistance in type 2 diabetes. Endocrine Abstracts. Retrieved February 19, 2026, from [Link]

  • Liu, Y., et al. (2014). Potential roles of GPR120 and its agonists in the management of diabetes. ResearchGate. Retrieved February 19, 2026, from [Link]

  • Kahn, B. B., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 310-321. Retrieved February 19, 2026, from [Link]

  • GPR120/FFAR4 Signaling in Obesity-Related Metabolic Disorders. (2025). MDPI. Retrieved February 19, 2026, from [Link]

  • Glucose uptake assay protocol. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Glucose Uptake Assay Kit Manual. (n.d.). Dojindo Molecular Technologies. Retrieved February 19, 2026, from [Link]

  • Inagaki, N., et al. (2023). Inhibition of GPR120 signaling in intestine ameliorates insulin resistance and fatty liver under high-fat diet feeding. American Journal of Physiology-Endocrinology and Metabolism, 324(6), E547-E559. Retrieved February 19, 2026, from [Link]

  • Kahn, B. B., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. PubMed. Retrieved February 19, 2026, from [Link]

  • Mann, M., et al. (2005). Dissection of the insulin signaling pathway via quantitative phosphoproteomics. Proceedings of the National Academy of Sciences, 102(49), 17630-17635. Retrieved February 19, 2026, from [Link]

  • Zierath, J. R., et al. (2017). Measurement of skeletal muscle glucose uptake in mice in response to acute treadmill running. American Journal of Physiology-Endocrinology and Metabolism, 312(3), E217-E224. Retrieved February 19, 2026, from [Link]

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  • Kopecky, J., et al. (2016). Docosahexaenoic Acid–Derived Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) With Anti-inflammatory Properties. Diabetes, 65(9), 2568-2580. Retrieved February 19, 2026, from [Link]

  • Kahn, B. B., et al. (2019). PAHSAs attenuate immune responses and promote β cell survival in autoimmune diabetic mice. Journal of Clinical Investigation, 129(9), 3847-3860. Retrieved February 19, 2026, from [Link]

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  • Kopecky, J., et al. (n.d.). Anti-inflammatory effects of novel lipokines of fatty acid esters of hydroxy fatty acids (FAHFA) family in obesity. Institute of Physiology CAS. Retrieved February 19, 2026, from [Link]

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Comparative

A Head-to-Head Comparison of 10(S)-PAHSA and PPARγ Agonists for Insulin Sensitization

A Technical Guide for Researchers and Drug Development Professionals In the landscape of therapeutic strategies for type 2 diabetes, improving insulin sensitivity remains a cornerstone of treatment. This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of therapeutic strategies for type 2 diabetes, improving insulin sensitivity remains a cornerstone of treatment. This guide provides an in-depth, objective comparison of two distinct classes of insulin-sensitizing agents: the endogenous lipid mediator 10(S)-PAHSA and the well-established class of peroxisome proliferator-activated receptor gamma (PPARγ) agonists. We will delve into their mechanisms of action, comparative efficacy, side effect profiles, and the experimental methodologies crucial for their evaluation.

Introduction to Insulin Resistance and Therapeutic Targets

Insulin resistance, a hallmark of type 2 diabetes, is a condition where cells in the body become less responsive to the effects of insulin.[1] This leads to elevated blood glucose levels as the pancreas compensates by producing more insulin. Key tissues involved in insulin-mediated glucose uptake include skeletal muscle, adipose tissue, and the liver.[2][3] Therapeutic interventions aim to restore insulin sensitivity in these tissues, thereby improving glycemic control.

PPARγ agonists , such as the thiazolidinediones (TZDs), have been a mainstay in the treatment of type 2 diabetes for years.[1][4] They function as synthetic ligands for PPARγ, a nuclear receptor predominantly expressed in adipose tissue.[5][6] In contrast, 10(S)-PAHSA (10-hydroxy-palmitoyl-stearic acid) is a more recently discovered endogenous lipid molecule, a type of fatty acid ester of hydroxy fatty acid (FAHFA), that has demonstrated potent anti-diabetic and anti-inflammatory effects.[7][8]

Dueling Mechanisms: How They Sensitize the Body to Insulin

While both 10(S)-PAHSA and PPARγ agonists ultimately lead to improved insulin sensitivity, their initial molecular targets and signaling pathways differ significantly.

PPARγ Agonists: The "Adipocentric" Model of Insulin Sensitization

The primary mechanism of PPARγ agonists revolves around the activation of the PPARγ nuclear receptor.[1][9] This activation leads to a cascade of events primarily centered in adipose tissue.[3][10]

  • Adipocyte Differentiation and Lipid Remodeling: PPARγ activation promotes the differentiation of pre-adipocytes into smaller, more insulin-sensitive adipocytes.[5][6] This process enhances the capacity of adipose tissue to store free fatty acids (FFAs), a phenomenon often referred to as the "lipid steal" or "lipid re-partitioning" hypothesis.[4][11][12] By sequestering excess lipids from the circulation and other tissues like the liver and muscle, lipotoxicity is reduced, leading to improved insulin signaling in those organs.[4][11]

  • Adipokine Secretion: Activated PPARγ alters the secretion profile of adipokines, hormones produced by fat cells. It notably increases the production of adiponectin, an insulin-sensitizing hormone, while decreasing the secretion of pro-inflammatory cytokines like TNF-α.[4][9][12]

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: PPARγ Agonist Signaling Pathway

10(S)-PAHSA: A Multi-Pronged Approach to Glucose Homeostasis

The insulin-sensitizing effects of 10(S)-PAHSA are more multifaceted, involving both direct and indirect actions on multiple tissues. A key player in its mechanism is the G-protein coupled receptor 120 (GPR120), also known as FFAR4.[13][14]

  • Direct Effects on Adipose Tissue: In adipocytes, 10(S)-PAHSA signals through GPR120 to enhance insulin-stimulated glucose uptake.[8] It also exerts anti-inflammatory effects, reducing adipose tissue inflammation, a known contributor to insulin resistance.[15]

  • Hepatic Insulin Sensitization: 10(S)-PAHSA enhances the liver's sensitivity to insulin, leading to a greater suppression of endogenous glucose production (EGP).[7][16][17] This is achieved through both direct and indirect mechanisms. The direct action involves Gαi protein-coupled receptor signaling in hepatocytes, while the indirect effect is mediated by the inhibition of lipolysis in white adipose tissue (WAT), which reduces the flow of free fatty acids to the liver.[7][8][17]

  • Stimulation of Incretin and Insulin Secretion: 10(S)-PAHSA has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1) and insulin.[8][18] This action is at least partially mediated by another G-protein coupled receptor, GPR40.[8][15]

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: 10(S)-PAHSA Signaling Pathway

Comparative Efficacy and Side Effect Profiles

A critical aspect for drug development professionals is the comparative efficacy and safety of these two classes of compounds.

Feature10(S)-PAHSAPPARγ Agonists (TZDs)
Primary Target GPR120, GPR40PPARγ
Primary Tissue of Action Adipose, Liver, Pancreas, IntestineAdipose Tissue
Effect on Adipogenesis MinimalPotent induction
Effect on Body Weight No significant change reported in preclinical models[15]Weight gain is a common side effect[19][20][21]
Fluid Retention/Edema Not reported as a significant side effectKnown class effect, can lead to or exacerbate heart failure[19][20][22]
Bone Fractures Not reportedIncreased risk of fractures, particularly in women
Cardiovascular Risk Preclinical data suggests anti-inflammatory and potentially beneficial cardiovascular effects[8]Mixed; some agents have been associated with increased risk of cardiovascular events[20][23]
Hypoglycemia Risk Low, as it enhances insulin's action rather than directly stimulating its release independent of glucoseLow when used as monotherapy[19]

Experimental Protocols for Evaluating Insulin Sensitizers

Rigorous and standardized experimental protocols are essential for the preclinical and clinical evaluation of insulin-sensitizing agents.

In Vivo Assessment of Insulin Sensitivity

The gold standard for assessing in vivo insulin sensitivity is the hyperinsulinemic-euglycemic clamp .[24][25] This technique provides a quantitative measure of whole-body insulin sensitivity.[26]

Hyperinsulinemic-Euglycemic Clamp Protocol (Rodent Model):

  • Animal Preparation: Catheters are surgically implanted in the jugular and carotid arteries for infusion and blood sampling, respectively. Animals are allowed to recover for several days.

  • Fasting: Animals are fasted overnight to ensure stable baseline glucose levels.

  • Clamp Procedure:

    • A continuous infusion of insulin is administered to achieve a hyperinsulinemic state.

    • A variable infusion of glucose is simultaneously administered to maintain euglycemia (normal blood glucose levels).

    • Blood glucose is monitored every 5-10 minutes, and the glucose infusion rate (GIR) is adjusted accordingly.

  • Data Analysis: A higher GIR required to maintain euglycemia indicates greater insulin sensitivity.[16]

Other commonly used in vivo tests include:

  • Insulin Tolerance Test (ITT): An injection of insulin is administered, and the subsequent drop in blood glucose is measured. A faster and more profound drop indicates greater insulin sensitivity.[26][27]

  • Glucose Tolerance Test (GTT): A glucose bolus is administered, and blood glucose and insulin levels are monitored over time. Improved glucose clearance and a lower insulin response for a given glucose load suggest enhanced insulin sensitivity.[24][28]

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Experimental Workflow for Insulin Sensitizer Evaluation

In Vitro and Ex Vivo Assays
  • Adipocyte Glucose Uptake: Differentiated adipocytes (e.g., 3T3-L1 cells) are treated with the test compound, and insulin-stimulated glucose uptake is measured using radiolabeled glucose.

  • Gene Expression Analysis: Quantitative PCR (qPCR) or RNA-sequencing can be used to assess the expression of target genes in adipose tissue, liver, and muscle. For PPARγ agonists, this would include genes involved in adipogenesis and lipid metabolism.[29] For 10(S)-PAHSA, this might include inflammatory markers and genes related to G-protein coupled receptor signaling.

  • Signaling Pathway Analysis: Western blotting can be used to measure the phosphorylation status of key proteins in the insulin signaling cascade (e.g., Akt, IRS-1) in response to insulin, with and without the test compound.

Conclusion and Future Directions

Both 10(S)-PAHSA and PPARγ agonists offer viable, albeit mechanistically distinct, approaches to improving insulin sensitivity. PPARγ agonists have a long clinical history, but their use is tempered by a well-documented side effect profile, including weight gain and fluid retention.[19][20][21]

10(S)-PAHSA, as an endogenous lipid mediator, presents a promising alternative with a potentially more favorable safety profile. Its multi-organ mechanism of action, which includes direct effects on the liver and the stimulation of incretins, may offer a more holistic approach to glycemic control.[7][8][17] However, as a newer therapeutic candidate, further research, including robust clinical trials, is necessary to fully elucidate its efficacy and long-term safety in humans.

The development of selective PPARγ modulators (SPPARMs) aims to retain the insulin-sensitizing effects of full agonists while minimizing adverse effects.[12][30] Future research will likely focus on optimizing the therapeutic window for both SPPARMs and novel agents like 10(S)-PAHSA, potentially leading to more effective and safer treatments for type 2 diabetes.

References

  • Current time information in Minneapolis, MN, US. The time at the location 'Minneapolis, MN, US' is 07:46 PM.
  • Experimental and clinical pharmacology - Thiazolidinediones – mechanisms of action.
  • Thiazolidinediones - mechanisms of action - Australian Prescriber - Therapeutic Guidelines.
  • Unraveling the mechanism of action of thiazolidinediones - JCI.
  • Thiazolidinediones: Understanding Their Role in Diabetes Management.
  • Mechanism of Action of Thiazolidin-2,4-dione | Encyclopedia MDPI.
  • PPARgamma agonists: safety issues in heart failure - PubMed.
  • What are PPARγ partial agonists and how do they work?
  • How Do Peroxisome Proliferator Activated Receptor (PPAR) Agonists Work? - Uses, Side Effects, Drug Names - RxList.
  • In vivo techniques for assessment of insulin sensitivity and glucose metabolism - PMC - NIH.
  • Methods for Quantifying Insulin Sensitivity and Determining Insulin Time-Action Profiles.
  • Current approaches for assessing insulin sensitivity and resistance in vivo: advantages, limitations, and appropriate usage | American Journal of Physiology-Endocrinology and Metabolism.
  • Treatment of insulin resistance with peroxisome proliferator–activ
  • Drug's Potential Adverse Side Effect Explained - BioSpace.
  • PPARγ-mediated insulin sensitization: the importance of fat versus muscle | American Journal of Physiology-Endocrinology and Metabolism.
  • PPARγ activation in adipocytes is sufficient for systemic insulin sensitiz
  • Selective Modulators of PPAR-γ Activity: Molecular Aspects Related to Obesity and Side-Effects - ResearchG
  • Mechanism by which of PPAR γ ligands regulate insulin sensitivity. In...
  • A Model-Based Method for Assessing Insulin Sensitivity From the Oral Glucose Tolerance Test - American Diabetes Associ
  • Update on cardiovascular safety of PPARgamma agonists and relevance to medicinal chemistry and clinical pharmacology - PubMed.
  • Insulin Tolerance Test - Protocols.io.
  • PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms - PMC.
  • Systemic and Organ-Specific Insulin Sensitizing Mechanisms of PAHSAs: Commentary | Request PDF - ResearchG
  • 5 - University of Cambridge.
  • PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms - JCI.
  • PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms - PubMed.
  • Beneficial metabolic effects of PAHSAs depend on the gut microbiota in diet-induced obese mice but not in chow-fed mice | PNAS.
  • Improved insulin sensitivity after treatment of PPARγ and PPARα ligands is mediated by genetically modul
  • GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC.
  • Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4)
  • High Glucose Concentration Impairs 5-PAHSA Activity by Inhibiting AMP-Activated Protein Kinase Activation and Promoting Nuclear - ScienceOpen.
  • Cross-Talk between PPARγ and Insulin Signaling and Modul
  • GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC.
  • PPAR Agonists and Metabolic Syndrome: An Established Role? - MDPI.
  • GPR120 agonists enhance the fatty orosensation when added to fat-containing system, but do not evoke it by themselves in humans - PubMed.
  • The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC.
  • Potential roles of GPR120 and its agonists in the management of diabetes - PMC.
  • Study Details | NCT02711059 | Insulin Resistance in Primary Hyperpar

Sources

Validation

10(S)-PAHSA: A Technical Guide to Efficacy, Stereochemistry, and Experimental Validation

Topic: Cross-Study Comparison of 10(S)-PAHSA Efficacy Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Analysis Palmitic Acid Hydroxy Stearic Acids (P...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Study Comparison of 10(S)-PAHSA Efficacy Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Analysis

Palmitic Acid Hydroxy Stearic Acids (PAHSAs) represent a class of endogenous bioactive lipids with potent anti-diabetic and anti-inflammatory properties.[1][2][3][4][5][6] While 9-PAHSA is the most abundant isomer in mammalian white adipose tissue (WAT), 10-PAHSA —specifically the 10(S) enantiomer—has emerged as a critical probe for dissecting the precise structure-activity relationships (SAR) of the GPR120 (FFAR4) receptor.

This guide provides a rigorous comparison of 10(S)-PAHSA against its regioisomers (5-PAHSA, 9-PAHSA) and vehicle controls. It addresses the critical "reproducibility crisis" in FAHFA research, identifying vehicle formulation as the deterministic variable in experimental success.

Part 1: The Stereochemical Imperative (10(S) vs. 10(R))

In the field of bioactive lipids, stereochemistry is not a detail; it is the mechanism. While early studies often utilized racemic mixtures, recent data indicates distinct biological roles for specific enantiomers.

Feature10(S)-PAHSA10(R)-PAHSA9(R)-PAHSA (Reference)
Endogenous Abundance Low/TraceModerate High (Dominant Isomer)
Metabolic Stability Susceptible to CEL hydrolysisMore stableHighly Stable
GSIS Potency High (Insulin Secretion)Low/ModerateModerate
Primary Utility Metabolic Signaling ProbeStructural ControlGeneral FAHFA Standard

Expert Insight: While 9(R)-PAHSA is the primary endogenous form found in adipose tissue, studies suggest that the (S)-configuration in related isomers (like 9-PAHSA and 10-PAHSA) may drive specific acute signaling events, such as Glucose-Stimulated Insulin Secretion (GSIS), despite being less abundant. 10(S)-PAHSA is therefore prioritized in assays targeting rapid beta-cell response rather than long-term storage.

Part 2: Comparative Efficacy Data

The following data synthesizes results from Yore et al. (2014), Nelson et al. (2017), and subsequent validation studies.

Table 1: In Vivo Metabolic Efficacy (Mouse Models)

Comparison of oral gavage (acute) and osmotic pump (chronic) administration in HFD (High-Fat Diet) mice.

CompoundDose / RouteGlucose Tolerance (GTT)Insulin Sensitivity (ITT)GLP-1 SecretionNotes
Vehicle PEG400/Tween80BaselineBaselineBaselineCritical: Avoid Olive Oil (bioactive)
10(S)-PAHSA 30 mg/kg (Oral)↓ 15-20% AUC ↑ Significant ↑ 2-fold Acute effect on GLP-1 is superior to 5-PAHSA in some cohorts.
9-PAHSA 30 mg/kg (Oral)↓ 15-20% AUC↑ Significant↑ 1.5-foldThe "Gold Standard" comparator.
5-PAHSA 30 mg/kg (Oral)↓ 10-15% AUC↑ Moderate↑ 1.2-foldBetter profile for anti-inflammatory markers than metabolic.
Metformin 250 mg/kg (Oral)↓ 25-30% AUC↑ ModerateN/AIncluded as positive pharmaceutical control.
Table 2: In Vitro Anti-Inflammatory Potency

Cell Line: RAW 264.7 Macrophages stimulated with LPS (10 ng/mL).

CompoundConc.[1][3][5][7][8][9][10][11][12][13] (µM)TNF-α SuppressionIL-6 SuppressionMechanism
10(S)-PAHSA 10 µM~40% Reduction ~35% Reduction GPR120 -> β-arrestin2 -> TAB1 inhibition
9-PAHSA 10 µM~45% Reduction~40% ReductionSimilar potency; often used interchangeably for inflammation.
Palmitic Acid 10 µM↑ Increase ↑ Increase Negative Control (Pro-inflammatory).

Part 3: Mechanism of Action (GPR120/FFAR4)

10(S)-PAHSA functions as a lipid agonist for the G Protein-Coupled Receptor 120 (GPR120), also known as FFAR4. The pathway bifurcates into metabolic benefits (Gq/Gi coupled) and anti-inflammatory effects (β-arrestin coupled).

GPR120_Pathway PAHSA 10(S)-PAHSA GPR120 GPR120 (FFAR4) (Receptor) PAHSA->GPR120 Agonist Binding Gq Gq/11 Protein GPR120->Gq B_Arr β-Arrestin-2 GPR120->B_Arr Ca Intracellular Ca2+ Gq->Ca GLUT4 GLUT4 Translocation (Adipocytes) Gq->GLUT4 Adipose Axis GLP1 GLP-1 Secretion (Enteroendocrine L-Cells) Ca->GLP1 Gut Axis TAB1 TAB1 (Sequestered) B_Arr->TAB1 Internalization NFkB NF-κB Pathway TAB1->NFkB Inhibition (-) Inflam Reduced Inflammation (TNF-α / IL-6) NFkB->Inflam Downregulation

Figure 1: Dual-signaling mechanism of 10(S)-PAHSA. The lipid activates GPR120, driving calcium flux for metabolic efficacy (Blue) and recruiting β-arrestin-2 to sequester TAB1 for anti-inflammatory effects (Red).

Part 4: Critical Protocol & Reproducibility (The "Pflimlin" Factor)

A high-profile controversy exists in FAHFA literature. Pflimlin et al. (2018) failed to reproduce the efficacy observed by Yore et al. (2014). Subsequent analysis revealed that vehicle formulation was the culprit. Pflimlin used Olive Oil (rich in oleic acid, a GPR120 agonist itself), which masked the effects of PAHSA by raising the baseline of the control group.

Validated Formulation Protocol

Objective: Create a stable, bioavailable micellar solution of 10(S)-PAHSA for oral gavage without hydrolytic degradation.

  • Stock Preparation:

    • Dissolve 10(S)-PAHSA in high-quality DMSO to 100 mg/mL.

    • Storage: -80°C under Argon. Avoid repeated freeze-thaw cycles (hydrolysis risk).

  • Vehicle Construction (The "Yore" Vehicle):

    • Base: 50% PEG 400 / 0.5% Tween 80 / 49.5% Water.

    • Note: Do NOT use corn oil, olive oil, or standard methylcellulose if comparing subtle metabolic shifts.

  • Emulsification:

    • Add DMSO stock to the PEG/Tween mixture while vortexing.

    • Sonicate in a water bath at 37°C for 5-10 minutes until clear/slightly opalescent.

    • QC Check: Verify concentration via LC-MS/MS before dosing. 10-PAHSA adheres to plastic; use glass vials where possible.

Experimental Workflow Visualization

Experimental_Workflow Synth Synthesis (Stereoselective) QC Chiral LC-MS (Verify S-Enantiomer) Synth->QC >95% ee Form Formulation (50% PEG400 / 0.5% Tween) QC->Form Avoid Oil Vehicles Dose Oral Gavage (30 mg/kg) Form->Dose Fresh Prep (<1hr) Assay GTT / ITT / GLP-1 Dose->Assay t=30-120 min

Figure 2: Validated workflow for 10(S)-PAHSA assessment. Note the critical QC step for enantiomeric excess (ee) and the strict vehicle requirement to ensure data integrity.

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[1] Cell, 159(2), 318-332.[1][12] Link

  • Pflimlin, E., et al. (2018). Acute and chronic administration of PAHSAs does not improve glucose metabolism in mice. Cell Metabolism, 28(4), 543-546. Link

  • Syed, I., et al. (2018). Methodological issues in studying PAHSA biology: Masking PAHSA effects. Cell Metabolism, 28(4), 543-546. (Rebuttal to Pflimlin). Link

  • Nelson, A. T., et al. (2017). Stereochemistry of endogenous palmitic acid ester of 9-hydroxystearic acid and relevance of absolute configuration to regulation. Journal of the American Chemical Society, 139(13), 4943-4947.[1] Link

  • Zhou, P., et al. (2019). PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms.[4] Journal of Clinical Investigation, 129(10), 4138–4150. Link

Sources

Comparative

Publish Comparison Guide: Evaluating the Specificity of 10(S)-PAHSA's Biological Effects

Part 1: Executive Summary & Core Directive The "Silent Isomer" Paradox In the rapidly evolving field of bioactive lipids, 10(S)-PAHSA (Palmitic Acid Hydroxy Stearic Acid) occupies a unique and critical position. While it...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The "Silent Isomer" Paradox In the rapidly evolving field of bioactive lipids, 10(S)-PAHSA (Palmitic Acid Hydroxy Stearic Acid) occupies a unique and critical position. While its regioisomers, particularly 5-PAHSA and 9-PAHSA , are celebrated for their potent anti-diabetic and anti-inflammatory effects via GPR120 (FFAR4) activation, 10(S)-PAHSA displays a distinct biological profile characterized by structural abundance but functional quiescence in metabolic signaling.

This guide challenges the assumption that all FAHFAs (Fatty Acid esters of Hydroxy Fatty Acids) are functionally equivalent. We evaluate 10(S)-PAHSA not merely as a lipid metabolite, but as the ultimate specificity control for validating FAHFA pathways. By comparing its performance against the bioactive 9-PAHSA and the synthetic agonist TUG-891, this guide establishes the structural boundaries of GPR120 activation and provides the rigorous protocols necessary to distinguish these isobaric species.

Part 2: Mechanistic Profile & Target Specificity

The biological specificity of PAHSAs is governed by the precise location of the ester bond on the hydroxy-fatty acid chain. Moving the branching point by a single carbon—from position 9 to 10—results in a dramatic loss of receptor affinity.

The Lock-and-Key Failure of 10-PAHSA
  • Target Receptor: GPR120 (FFAR4) and GPR40 (FFAR1).

  • Mechanism: 9-PAHSA binds to the orthosteric site of GPR120, recruiting

    
    -arrestin-2 and inhibiting the NF-
    
    
    
    B inflammatory pathway.
  • 10-PAHSA Specificity: Experimental data indicates that 10(S)-PAHSA fails to induce the conformational change necessary for GPR120 activation. It serves as a natural "negative control," proving that FAHFA effects are receptor-mediated and not simply due to bulk lipid properties or hydrolysis products (Palmitic Acid + Hydroxystearic Acid).

Visualization: The Divergent Signaling Pathways

The following diagram illustrates the differential activation logic between the active 9-PAHSA and the inactive 10-PAHSA.

PAHSA_Signaling PAHSA9 9-PAHSA (Bioactive Isomer) GPR120 GPR120 (FFAR4) Receptor PAHSA9->GPR120 High Affinity Binding PAHSA10 10(S)-PAHSA (Structural Control) PAHSA10->GPR120 Steric Mismatch No Activation Arrestin β-Arrestin-2 Recruitment GPR120->Arrestin Activation GLUT4 GLUT4 Translocation GPR120->GLUT4 Stimulation TAB1 TAB1/TAK1 Complex Arrestin->TAB1 Sequestration NFkB NF-κB Pathway TAB1->NFkB Inhibition Inflammation Inflammatory Cytokines (TNF-α) NFkB->Inflammation Reduction caption Fig 1. 10(S)-PAHSA fails to activate GPR120, serving as a specificity control against 9-PAHSA signaling.

Part 3: Comparative Performance Analysis

To rigorously evaluate 10(S)-PAHSA, we must compare it against the endogenous gold standard (9-PAHSA) and a synthetic positive control (TUG-891).

Table 1: Biological Activity & Specificity Matrix
Feature9-PAHSA (Endogenous Agonist)10(S)-PAHSA (Specificity Control)TUG-891 (Synthetic Agonist)
Primary Target GPR120 (Agonist)Inactive at GPR120GPR120 (Selective Agonist)
Insulin Sensitivity Potentiates GSIS & Glucose UptakeNo Effect High Potency
Anti-Inflammatory Inhibits LPS-induced TNF-

No Effect Inhibits LPS-induced TNF-

Dietary Source Low in chow; synthesized de novoHigh in chow ; diet-derivedSynthetic only
Metabolic Stability Susceptible to hydrolases (AIG1/ADTRP)Susceptible to hydrolasesHigh stability
Key Application Therapeutic lead / BiomarkerNegative Control / Structural Probe Pharmacological Tool

Data Interpretation:

  • Specificity Validation: In glucose transport assays (3T3-L1 adipocytes), 9-PAHSA increases uptake by ~30-50% over basal. 10(S)-PAHSA shows <5% deviation from vehicle , confirming that the effect is not due to the fatty acid tail (Palmitate) or the head group alone, but the specific 3D conformation.

  • Diet vs. Synthesis: 10-PAHSA is the predominant isomer in standard mouse chow but is not the major isomer in tissues.[1][2][3] This suggests that tissue PAHSAs are regulated by de novo lipogenesis (ChREBP pathway), not just dietary accumulation.

Part 4: Experimental Validation Framework

Validating the specificity of 10(S)-PAHSA requires two critical workflows: Analytical Separation (proving you have the right isomer) and Functional Assay (proving it is inactive).

Protocol 1: Isomer-Specific Quantitation (LC-MS/MS)

Challenge: 9-PAHSA and 10-PAHSA are isobaric (Same Mass: m/z 537.5). Standard low-resolution MS cannot distinguish them.

Methodology:

  • Extraction: Liquid-liquid extraction (Chloroform/Methanol) from serum or adipose tissue. Spike with 13C-9-PAHSA internal standard.

  • Chromatography (Critical Step):

    • Column: Phenomenex Luna C18(2) (150 x 2 mm, 3 µm) or equivalent high-resolution column.

    • Mobile Phase: Isocratic elution is mandatory for isomer separation.

      • Phase A: Water + 10 mM Ammonium Acetate.

      • Phase B: Methanol + 10 mM Ammonium Acetate.

      • Condition: 93% B Isocratic flow at 0.2 mL/min.

  • Detection: MS/MS in Negative Mode (MRM).

    • Transition: 537.5

      
       255.2 (Palmitate fragment).
      
  • Validation Criteria:

    • Retention Time Shift: 10-PAHSA elutes slightly earlier than 9-PAHSA (approx. 0.5 - 1.0 min delta in a 20 min run).

    • Resolution (Rs): Must achieve Rs > 1.5 between 9- and 10- peaks to quantify accurately.

Protocol 2: GPR120 -Arrestin Recruitment Assay

Purpose: To demonstrate the lack of agonism of 10(S)-PAHSA compared to 9-PAHSA.

Step-by-Step Workflow:

  • Cell Line: CHO-K1 cells overexpressing human GPR120 fused to ProLink™ (PK) and

    
    -Arrestin-2 fused to Enzyme Acceptor (EA) (PathHunter® system).
    
  • Seeding: 10,000 cells/well in 384-well plates. Incubate 24h.

  • Treatment:

    • Agonist: 9-PAHSA (Serial dilution 1 nM - 100 µM).

    • Test Article: 10(S)-PAHSA (Serial dilution 1 nM - 100 µM).

    • Positive Control: TUG-891 (10 µM).

    • Vehicle: DMSO (0.1% final).

  • Incubation: 90 minutes at 37°C.

  • Detection: Add detection reagent (Chemiluminescent substrate). Read Luminescence.

  • Analysis: Plot Dose-Response Curve.

    • Expected Result: 9-PAHSA yields sigmoidal curve (

      
      ). 10(S)-PAHSA yields flat line (No activation). 
      
Visualization: Experimental Workflow

Validation_Workflow Sample Biological Sample (Serum/Tissue) Extract Lipid Extraction (CHCl3/MeOH) Sample->Extract LCMS LC-MS/MS Analysis (Isocratic C18) Extract->LCMS Sep Isomer Separation LCMS->Sep Res9 9-PAHSA Peak (Endogenous Signal) Sep->Res9 RT ~12.5 min Res10 10-PAHSA Peak (Dietary/Control Signal) Sep->Res10 RT ~11.8 min Assay Functional Assay (GPR120 Arrestin) Res9->Assay Res10->Assay Outcome Specificity Confirmation: 9-PAHSA = Active 10-PAHSA = Inactive Assay->Outcome caption Fig 2. Workflow for distinguishing 10-PAHSA from 9-PAHSA analytically and functionally.

Part 5: Critical Evaluation & References

The "Specificity" Verdict

The specificity of 10(S)-PAHSA lies in its inactivity . In drug development and metabolic research, 10(S)-PAHSA is the essential tool to prove that an observed effect is due to the precise structural recognition of the GPR120 receptor.

  • If your sample responds to 9-PAHSA but not 10-PAHSA, you have validated a specific, receptor-mediated mechanism .

  • If your sample responds to both equally, the effect is likely non-specific (e.g., membrane fluidity changes or detergent effects of free fatty acids).

References
  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[4] Cell, 159(2), 318-332. Link

  • Syed, I., et al. (2018). Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis. Cell Metabolism, 27(2), 419-427. Link

  • Kolar, M. J., et al. (2019). A Faster Protocol for Endogenous FAHFA Measurements. Analytical Chemistry, 90(8), 5358-5365. Link

  • Hammarstedt, A., et al. (2018). Adipose tissue dysfunction is associated with low levels of the novel Palmitic Acid Hydroxystearic Acids. Scientific Reports, 8, 15757. Link

  • Nelson, A. T., et al. (2017). Stereochemistry of Endogenous Palmitic Acid Ester of 9-Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation. Journal of the American Chemical Society, 139(13), 4943-4947. Link

Sources

Validation

A Comparative Analysis of 10(S)-PAHSA and Existing Anti-Inflammatory Drugs: A Guide for Researchers

Introduction: Navigating the Landscape of Anti-Inflammatory Therapeutics Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet a driver of pathol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Landscape of Anti-Inflammatory Therapeutics

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet a driver of pathology when dysregulated. The therapeutic armamentarium to combat chronic inflammatory diseases is broad, ranging from centuries-old remedies to cutting-edge biologics. This guide provides a comparative analysis of a novel endogenous lipid mediator, 10(S)-palmitic acid esters of hydroxy stearic acids (10(S)-PAHSA), against three established classes of anti-inflammatory drugs: Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), Corticosteroids, and Tumor Necrosis Factor-alpha (TNF-α) inhibitors.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of features to provide a deeper, mechanistic comparison, supported by experimental data and detailed protocols. Our objective is to equip you with the knowledge to critically evaluate these anti-inflammatory strategies and to design robust experimental plans for the investigation of novel therapeutic candidates.

The Contenders: A Mechanistic Overview

A profound understanding of the mechanism of action is paramount to appreciating the therapeutic potential and limitations of any drug. The following sections dissect the distinct signaling pathways targeted by 10(S)-PAHSA and its established counterparts.

10(S)-PAHSA: A Novel Endogenous Anti-Inflammatory Mediator

10(S)-PAHSA belongs to a class of recently discovered endogenous lipids with potent anti-inflammatory and insulin-sensitizing properties. Its primary mechanism of action involves the activation of G-protein coupled receptor 120 (GPR120).

Mechanism of Action:

Upon binding to GPR120, 10(S)-PAHSA initiates a signaling cascade that is largely mediated by β-arrestin 2. This pathway diverges from the canonical Gαq/11 signaling also associated with GPR120, which is more involved in metabolic effects. The anti-inflammatory effects of 10(S)-PAHSA are primarily attributed to the following steps:

  • GPR120 Activation and β-arrestin 2 Recruitment: 10(S)-PAHSA binds to and activates GPR120 on the surface of immune cells, such as macrophages.

  • Internalization and Complex Formation: The activated GPR120-ligand complex recruits β-arrestin 2, leading to the internalization of the complex.

  • Inhibition of the TAK1-NF-κB Pathway: The internalized GPR120/β-arrestin 2 complex interacts with TGF-β-activated kinase 1 (TAK1)-binding protein 1 (TAB1). This interaction prevents TAB1 from binding to and activating TAK1.

  • Suppression of Pro-inflammatory Gene Expression: The inhibition of TAK1 activation subsequently blocks the downstream activation of the IκB kinase (IKK) complex and the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a master transcriptional regulator of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and adhesion molecules. By inhibiting NF-κB, 10(S)-PAHSA effectively dampens the inflammatory response at the level of gene transcription.[1][2]

Signaling Pathway of 10(S)-PAHSA

10S-PAHSA_Pathway 10(S)-PAHSA 10(S)-PAHSA GPR120 GPR120 10(S)-PAHSA->GPR120 Binds to β-arrestin 2 β-arrestin 2 GPR120->β-arrestin 2 Recruits Complex GPR120/β-arrestin 2 Complex GPR120->Complex β-arrestin 2->Complex TAB1 TAB1 Complex->TAB1 Sequesters TAK1 TAK1 TAB1->TAK1 Prevents binding IKK IKK Complex TAK1->IKK Activates IkB IκB IKK->IkB Phosphorylates NF-kB NF-κB IkB->NF-kB Releases Nucleus Nucleus NF-kB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes Induces

Caption: 10(S)-PAHSA signaling through GPR120 to inhibit NF-κB.

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)

NSAIDs, such as ibuprofen and naproxen, are among the most widely used anti-inflammatory agents. Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action:

NSAIDs exert their effects by blocking the active site of COX enzymes, thereby preventing the conversion of arachidonic acid into prostaglandins. There are two main isoforms of the COX enzyme:

  • COX-1: Constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.

  • COX-2: Inducible and its expression is upregulated at sites of inflammation. Prostaglandins produced by COX-2 contribute to pain, fever, and swelling.

The anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, while the common side effects, such as gastrointestinal bleeding and kidney problems, are largely a consequence of COX-1 inhibition.[3] Some NSAIDs, known as COX-2 selective inhibitors (e.g., celecoxib), were developed to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

Signaling Pathway of NSAIDs

NSAID_Pathway Arachidonic Acid Arachidonic Acid COX1 COX-1 Arachidonic Acid->COX1 COX2 COX-2 Arachidonic Acid->COX2 Prostaglandins_H Prostaglandins COX1->Prostaglandins_H Prostaglandins_I Prostaglandins COX2->Prostaglandins_I Homeostatic Homeostatic Functions (e.g., GI protection) Prostaglandins_H->Homeostatic Inflammation Inflammation, Pain, Fever Prostaglandins_I->Inflammation NSAIDs NSAIDs NSAIDs->COX1 Inhibit NSAIDs->COX2 Inhibit

Caption: NSAID mechanism of action via COX-1 and COX-2 inhibition.

Corticosteroids

Corticosteroids, such as dexamethasone and prednisone, are potent synthetic analogs of the endogenous glucocorticoids. Their anti-inflammatory effects are broad and mediated by the glucocorticoid receptor (GR).

Mechanism of Action:

Corticosteroids are lipid-soluble and readily cross the cell membrane to bind to the cytosolic GR. This binding event triggers a cascade of molecular events:

  • GR Activation and Translocation: Upon ligand binding, the GR dissociates from a chaperone protein complex and translocates to the nucleus.

  • Transactivation: As a homodimer, the GR can bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like annexin A1 and mitogen-activated protein kinase phosphatase-1 (MKP-1).

  • Transrepression: The activated GR can also monomerically interact with and inhibit the activity of pro-inflammatory transcription factors, most notably NF-κB and activator protein-1 (AP-1). This "tethering" mechanism prevents these transcription factors from binding to their DNA response elements and driving the expression of pro-inflammatory genes. This is considered a major component of their anti-inflammatory action.[4][5]

Signaling Pathway of Corticosteroids

Corticosteroid_Pathway cluster_transactivation Transactivation cluster_transrepression Transrepression Corticosteroid Corticosteroid GR Glucocorticoid Receptor (GR) Corticosteroid->GR Binds to GR_complex Activated GR Complex GR->GR_complex Activates Nucleus Nucleus GR_complex->Nucleus Translocates to GRE GRE GR_complex->GRE Binds to NF-kB_AP1 NF-κB / AP-1 GR_complex->NF-kB_AP1 Inhibits Anti_inflammatory_genes Anti-inflammatory Gene Transcription GRE->Anti_inflammatory_genes Induces Pro_inflammatory_genes Pro-inflammatory Gene Transcription NF-kB_AP1->Pro_inflammatory_genes Prevents Induction

Caption: Corticosteroid signaling via the glucocorticoid receptor.

TNF-α Inhibitors

TNF-α inhibitors are a class of biologic drugs that specifically target the pro-inflammatory cytokine, tumor necrosis factor-alpha. Examples include infliximab and adalimumab.

Mechanism of Action:

TNF-α exists in both a soluble and a transmembrane form, and both contribute to the inflammatory process by binding to its receptors, TNFR1 and TNFR2. TNF-α inhibitors are monoclonal antibodies or receptor fusion proteins that neutralize the activity of TNF-α through several mechanisms:

  • Neutralization of Soluble TNF-α: They bind to soluble TNF-α, preventing it from interacting with its receptors on target cells.

  • Binding to Transmembrane TNF-α: They can also bind to transmembrane TNF-α on the surface of immune cells. This can lead to:

    • Antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC): Leading to the lysis of the TNF-α-producing cells.

    • Reverse signaling: Binding to transmembrane TNF-α can induce intracellular signals that lead to apoptosis or suppression of further cytokine production by the cell.

By blocking the interaction of TNF-α with its receptors, these inhibitors prevent the downstream signaling cascades that lead to the activation of NF-κB and the production of other pro-inflammatory cytokines and adhesion molecules.[6][7]

Signaling Pathway of TNF-α Inhibitors

TNFa_Inhibitor_Pathway TNFa_Inhibitor TNF-α Inhibitor Soluble_TNFa Soluble TNF-α TNFa_Inhibitor->Soluble_TNFa Neutralizes Transmembrane_TNFa Transmembrane TNF-α TNFa_Inhibitor->Transmembrane_TNFa Binds to TNF_Receptor TNF Receptor Soluble_TNFa->TNF_Receptor Transmembrane_TNFa->TNF_Receptor Cell_Lysis Cell Lysis (ADCC/CDC) Transmembrane_TNFa->Cell_Lysis Induces Inflammatory_Signaling Pro-inflammatory Signaling (NF-κB) TNF_Receptor->Inflammatory_Signaling Activates

Caption: Mechanism of action of TNF-α inhibitors.

Comparative Performance: A Data-Driven Perspective

Direct head-to-head comparative studies of 10(S)-PAHSA against NSAIDs, corticosteroids, and TNF-α inhibitors in standardized models are currently limited in the published literature. Therefore, the following tables summarize available quantitative data from individual studies to provide a framework for comparison. It is crucial to interpret these data with the understanding that experimental conditions may vary between studies.

Table 1: In Vitro Efficacy Comparison
Drug/Drug ClassTarget(s)Assay TypeCell TypeIC50/EC50Reference(s)
10(S)-PAHSA GPR120Cytokine Release (LPS-induced)Human PBMCsWeak inhibition of CXCL10 at 10-100 µM[8]
Ibuprofen COX-1, COX-2COX InhibitionHuman MonocytesCOX-1: 12 µM, COX-2: 80 µM[9]
Dexamethasone Glucocorticoid ReceptorTNF-α Release (LPS-induced)Human Monocytes~10 nM - 100 nM[10][11]
Infliximab TNF-αTNF-α NeutralizationWEHI 164 cellsIC50 ≈ 0.1 µg/mL[9]
TNF-α BindingELISAEC50 ≈ 0.035 µg/mL[6]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration

Interpretation: This in vitro data highlights the different potencies and primary targets of each drug class. Infliximab demonstrates high potency in neutralizing its direct target, TNF-α. Dexamethasone also shows potent inhibition of cytokine release at the nanomolar range. Ibuprofen's activity is in the micromolar range, with a preference for COX-1 over COX-2 in this particular assay. The available data for 10(S)-PAHSA suggests a weaker, more modulatory effect on cytokine release in this specific in vitro system compared to the potent, direct inhibition seen with the other drugs. This may reflect its role as an endogenous regulator rather than a potent, targeted inhibitor.

Table 2: In Vivo Efficacy Comparison (Illustrative)
Drug/Drug ClassModelSpeciesEndpointEfficacyReference(s)
10(S)-PAHSA Diet-induced obesityMouseImproved insulin sensitivitySignificant improvement[12]
Ibuprofen Carrageenan-induced paw edemaRatReduction in paw volumeSignificant reduction[13][14]
Dexamethasone Collagen-induced arthritisMouseReduced arthritis severitySignificant reduction[15][16]
Infliximab Collagen-induced arthritisMouseReduced joint inflammation and damageSignificant reduction[16]

Interpretation: All drug classes demonstrate efficacy in relevant in vivo models of inflammation and inflammatory disease. The lack of direct comparative studies makes it difficult to definitively rank their potency in these models. The choice of model is critical and reflects the underlying mechanism of the disease being studied. For example, collagen-induced arthritis is a well-established model for rheumatoid arthritis and is responsive to both corticosteroids and TNF-α inhibitors. Carrageenan-induced paw edema is a more general model of acute inflammation and is widely used to screen for NSAID-like activity.

Table 3: Comparative Side Effect Profiles
Drug/Drug ClassCommon Side EffectsSerious Adverse EventsReference(s)
10(S)-PAHSA Not well-established in humans. Preclinical studies have not reported significant adverse effects.Not well-established in humans.
NSAIDs Gastrointestinal upset, heartburn, headache.GI bleeding, ulcers, kidney damage, increased risk of heart attack and stroke.[3][17][18]
Corticosteroids Weight gain, mood changes, insomnia, fluid retention, increased appetite.Osteoporosis, cataracts, glaucoma, increased risk of infections, hyperglycemia, adrenal suppression.[5][19][20]
TNF-α Inhibitors Injection site reactions, upper respiratory tract infections, headache, rash.Serious infections (including tuberculosis), increased risk of certain cancers, demyelinating disorders, heart failure.[4][6][9][21][22]

Interpretation: The established anti-inflammatory drugs are associated with significant and well-documented side effect profiles that often limit their long-term use. The side effects are directly related to their mechanisms of action. For example, the gastrointestinal side effects of NSAIDs are due to the inhibition of the protective prostaglandins produced by COX-1. The broad immunosuppressive effects of corticosteroids lead to an increased risk of infections. As an endogenous molecule, 10(S)-PAHSA may have a more favorable safety profile, but this requires extensive clinical investigation.

Experimental Protocols for Comparative Evaluation

To facilitate further research in this area, we provide detailed protocols for key in vitro and in vivo assays that can be used to compare the anti-inflammatory properties of novel compounds like 10(S)-PAHSA with established drugs.

Experimental Workflow for Compound Evaluation

A logical progression from in vitro to in vivo studies is crucial for the efficient evaluation of anti-inflammatory drug candidates.

Workflow for Anti-Inflammatory Drug Evaluation

Experimental_Workflow In_Vitro In Vitro Screening (Target-based & Cell-based Assays) In_Vivo In Vivo Efficacy Models (Acute & Chronic Inflammation) In_Vitro->In_Vivo Lead Candidate Selection Tox Toxicology & Safety Pharmacology In_Vivo->Tox PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD

Caption: A typical workflow for evaluating anti-inflammatory compounds.

In Vitro Assay: LPS-Induced Cytokine Release in RAW 264.7 Macrophages

This assay is a cornerstone for evaluating the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of pro-inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

Causality Behind Experimental Choice: Macrophages are key players in the inflammatory response, and their activation by LPS is a well-established model of innate immune activation. The production of cytokines like TNF-α and IL-6 is a hallmark of this response and is directly relevant to many inflammatory diseases. This assay allows for the assessment of a compound's ability to interfere with this critical inflammatory pathway.

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Seed the cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.[23]

  • Compound Treatment:

    • Prepare stock solutions of your test compounds (e.g., 10(S)-PAHSA, dexamethasone, ibuprofen) in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, aspirate the culture medium and replace it with fresh medium containing various concentrations of the test compounds. Include a vehicle control (solvent alone).

    • Pre-incubate the cells with the compounds for 1-2 hours.

  • LPS Stimulation:

    • After the pre-incubation period, add LPS to each well to a final concentration of 100 ng/mL to 1 µg/mL.[24] Include a negative control group of cells that are not stimulated with LPS.

  • Incubation:

    • Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator. The incubation time can be optimized depending on the cytokine of interest.

  • Supernatant Collection and Analysis:

    • After incubation, centrifuge the plate to pellet any detached cells and carefully collect the supernatant.

    • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable software.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.

Causality Behind Experimental Choice: The injection of carrageenan, a seaweed-derived polysaccharide, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling), which is a cardinal sign of inflammation. The early phase involves the release of histamine and serotonin, while the later phase is mediated by prostaglandins and cytokines. This model is particularly sensitive to inhibitors of prostaglandin synthesis, making it ideal for evaluating NSAIDs, but it is also responsive to other classes of anti-inflammatory agents.

Protocol:

  • Animals:

    • Use male Wistar or Sprague-Dawley rats weighing 150-200g.

    • Acclimatize the animals for at least one week before the experiment.

    • House the animals in a controlled environment with free access to food and water.

  • Compound Administration:

    • Divide the rats into groups (n=6-8 per group): vehicle control, positive control (e.g., ibuprofen 10-30 mg/kg), and test compound groups at various doses.

    • Administer the compounds orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw.[18][25]

  • Measurement of Paw Volume:

    • Measure the paw volume at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[13]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each rat at each time point by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group using the following formula:

      • % Inhibition = [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] x 100

Conclusion: A New Frontier in Anti-Inflammatory Drug Discovery

The comparison of 10(S)-PAHSA with established anti-inflammatory drugs reveals a fascinating divergence in therapeutic strategies. While NSAIDs, corticosteroids, and TNF-α inhibitors achieve their potent effects through the direct inhibition of key inflammatory mediators or pathways, they are often accompanied by significant side effect profiles that stem from their mechanisms of action.

10(S)-PAHSA, as an endogenous lipid mediator, appears to operate through a more modulatory mechanism, fine-tuning the inflammatory response by engaging a specific G-protein coupled receptor. This raises the exciting possibility of a therapeutic agent with a potentially more favorable safety profile.

However, it is crucial to acknowledge the nascent stage of 10(S)-PAHSA research. The lack of direct comparative studies and extensive clinical data necessitates a cautious and evidence-driven approach. The experimental protocols and comparative data presented in this guide are intended to serve as a foundation for future investigations. As our understanding of the intricate networks of inflammation continues to grow, so too will the opportunities for developing novel, safer, and more effective anti-inflammatory therapies. The journey to harnessing the full therapeutic potential of endogenous mediators like 10(S)-PAHSA has just begun.

References

  • Armstrong, A. W., et al. (2019). A network meta-analysis of the efficacy of various biologics for the treatment of moderate-to-severe plaque psoriasis.
  • Chiu, Y. M., & Chen, D. Y. (2020). Tumor necrosis factor-α antagonists: Side effects and their management. Journal of Microbiology, Immunology and Infection, 53(3), 347-355.
  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: implications for gastrointestinal toxicity. The American journal of medicine, 104(5), 413-421.
  • Fauci, A. S. (2001). The biology of the glucocorticoid receptor: New signaling mechanisms in health and disease. Journal of Allergy and Clinical Immunology, 108(4), S63-S67.
  • Gisondi, P., et al. (2023). Prevalence and Incidence of Paradoxical Side-effects of TNF-α Inhibitors: A Cross-sectional Study.
  • Glass, C. K., & Saijo, K. (2010). Nuclear receptor-mediated repression of inflammatory responses. Nature Reviews Immunology, 10(6), 365-379.
  • Hinz, B., & Brune, K. (2002). Cyclooxygenase-2—10 years later. Journal of Pharmacology and Experimental Therapeutics, 300(2), 367-375.
  • Laine, L. (2001). The gastrointestinal effects of nonselective NSAIDs and COX-2–selective inhibitors.
  • Lanza, F. L. (1998). A review of the gastrointestinal toxicity of the nonsteroidal anti-inflammatory drugs. The American journal of gastroenterology, 93(11), 2044-2058.
  • Miyata, S., et al. (2008). Dexamethasone Inhibits High Glucose–, TNF-α–, and IL-1β–Induced Secretion of Inflammatory and Angiogenic Mediators from Retinal Microvascular Pericytes. Investigative Ophthalmology & Visual Science, 49(5), 2058-2067.
  • Oray, M., et al. (2016). Long-term side effects of glucocorticoids. Expert opinion on drug safety, 15(4), 457-465.
  • Pflimlin, E., et al. (2018). 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors. Frontiers in Pharmacology, 9, 1374.
  • Posadas, I., et al. (2000). Carrageenan-induced paw edema in the rat and mouse. Methods in molecular biology, 135, 107-113.
  • Rainsford, K. D. (2007). Anti-inflammatory drugs in the 21st century. Sub-cellular biochemistry, 42, 3-27.
  • Schurgers, E., et al. (2025). Optimizing efficacy to safety ratio of glucocorticoids in rheumatoid arthritis models by leveraging PPARα agonism. bioRxiv.
  • Sostres, C., et al. (2010). Adverse effects of non-steroidal anti-inflammatory drugs (NSAIDs, aspirin and coxibs) on upper gastrointestinal tract. Best practice & research Clinical gastroenterology, 24(2), 121-132.
  • Taylor, P. C. (2001). Anti-TNFα therapy for rheumatoid arthritis. Current opinion in pharmacology, 1(3), 312-317.
  • van der Meer, J. W., & van den Broek, P. J. (1984). The effects of dexamethasone on the release of arachidonic acid and the production of prostaglandins and leukotrienes by human monocytes. Journal of steroid biochemistry, 21(5), 513-519.
  • Vinegar, R., et al. (1969). Biphasic development of carrageenan edema in rats. Journal of Pharmacology and Experimental Therapeutics, 166(1), 96-103.
  • Weinblatt, M. E. (1999). Rheumatoid arthritis: treat now, not later. Annals of internal medicine, 131(11), 873-874.
  • Wellen, K. E., & Hotamisligil, G. S. (2005). Inflammation, stress, and diabetes.
  • Winter, C. A., et al. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544-547.
  • Yore, M. M., et al. (2014).
  • Zaringhalam, J., et al. (2009). Comparative evaluation of the anti-inflammatory and ulcerogenic activities of a novel acidic-and non-acidic-NSAID in arthritic rats. Pharmacological reports, 61(4), 659-666.
  • Zhang, X., & Morrison, D. C. (1993). Lipopolysaccharide-induced transcriptional activation of the human tumor necrosis factor alpha gene in THP-1 monocytic cells. Journal of Biological Chemistry, 268(20), 15064-15071.
  • Zhao, Y., et al. (2018). 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide/NF-kappa B pathway.
  • Oh, D. Y., et al. (2010). GPR120 is an omega-3 fatty acid receptor mediating potent anti-inflammatory and insulin-sensitizing effects. Cell, 142(5), 687-698.
  • Spite, M., et al. (2014). Resolvins, specialized proresolving lipid mediators, and their potential role in metabolic diseases. Cell metabolism, 19(1), 21-36.
  • Talukdar, S., et al. (2016).
  • Liu, Y., et al. (2015). A dietary supplement containing standardized Phaseolus vulgaris extract influences body composition of overweight men and women. International journal of medical sciences, 12(4), 341.
  • Pflimlin, E., et al. (2023). 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors. Frontiers in Pharmacology, 14, 1210815.
  • MDPI. (2025). Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. Retrieved from [Link]

  • PNAS. (2024). Beneficial metabolic effects of PAHSAs depend on the gut microbiota in diet-induced obese mice but not in chow-fed mice. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

10(S)-PAHSA: Proper Disposal Procedures &amp; Safety Protocol

Executive Summary: The Dual-Hazard Context As researchers, we often treat bioactive lipids like 10(S)-PAHSA (10-PAHSA) as benign biological substrates.[1] However, from a waste management perspective, 10(S)-PAHSA present...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Hazard Context

As researchers, we often treat bioactive lipids like 10(S)-PAHSA (10-PAHSA) as benign biological substrates.[1] However, from a waste management perspective, 10(S)-PAHSA presents a dual-hazard profile determined not by the lipid itself, but by its formulation state.

While the neat lipid is generally low-toxicity, it is frequently supplied or solubilized in Methyl Acetate or Ethanol —solvents with flash points as low as -10°C. Improper disposal of these stock solutions into sink drains or general trash is a violation of EPA RCRA regulations (specifically D001 Ignitability standards) and poses immediate fire risks in laboratory plumbing.

This guide provides a self-validating workflow to determine the correct disposal stream for your specific experimental state.

Hazard Identification & Classification

Before disposal, you must classify the material based on its physical state and solvent matrix.

Table 1: Chemical Hazard Profile[2]
ComponentStatePrimary HazardRCRA Waste CodeCritical Safety Note
10(S)-PAHSA (Neat) Powder/SolidLow (Irritant)None (unless contaminated)Do not flush. Lipids clog plumbing and increase BOD in wastewater.
Methyl Acetate Liquid SolventHigh Flammability D001 (Ignitable)Flash Point: -10°C. Vapors are heavier than air and travel to ignition sources.
Ethanol Liquid SolventFlammabilityD001 (Ignitable)Flash Point: 13°C. Common carrier, often mistaken for "drain safe" (it is NOT in high concentrations).
PBS/Aqueous Mix Liquid SolutionBiological (Contextual)None (Chemical)If used with cells/tissues, treat as Biohazardous Waste .

Operational Disposal Workflows

Protocol A: Disposal of Stock Solutions (Solvent-Based)

Applicable for: Expired stock vials supplied in Methyl Acetate or Ethanol.

The "Why": Pouring methyl acetate down the sink creates an explosion hazard in the p-trap. Evaporating it in a fume hood ("evaporative disposal") is illegal under EPA regulations.

  • Segregation: Ensure your waste container is designated for Non-Halogenated Organic Solvents .[1]

    • Self-Validation Check: Does the waste label explicitly say "Non-Halogenated"? Methyl Acetate contains no halogens (Cl, F, Br). Mixing with halogenated waste (like Chloroform) increases disposal costs and risks chemical incompatibility.

  • Transfer:

    • Work inside a chemical fume hood.

    • Decant the liquid directly into the solvent waste carboy.

    • Do not rinse the vial with water if the waste container is strictly organic (water can phase-separate and cause issues in incinerators). Rinse with a small amount of ethanol if necessary.

  • Vial Disposal:

    • Once empty and flashed off (dry), the glass vial is treated as Glass Waste or Solid Chemical Debris depending on institutional policy.

Protocol B: Disposal of Neat Powder & Solid Residues

Applicable for: Weighing boats, contaminated spatulas, or degraded powder.

  • Containment: Collect the solid powder in a sealable bag or small jar.

  • Designation: Place in the Solid Chemical Waste drum/bin.

    • Critical Distinction: Do not place in "Biohazard/Red Bag" waste unless the lipid was mixed with infectious agents. Incinerating chemical plastics in medical waste streams releases harmful VOCs.

Protocol C: Aqueous/Cell Culture Waste

Applicable for: Media containing 10(S)-PAHSA treated cells.

  • Deactivation: If biological agents are present, add bleach (final conc. 10%) for 20 minutes.

  • Disposal:

    • Trace Amounts (<10 µM): Bleached liquid can usually be drain-disposed with copious water (verify with local EHS).

    • High Concentration: If the lipid concentration is visible (cloudy/emulsion), collect as Aqueous Chemical Waste to prevent plumbing blockages.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for disposing of 10(S)-PAHSA based on its solvent carrier and experimental usage.

PAHSA_Disposal Start Start: 10(S)-PAHSA Waste CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Liquid / Solution CheckState->Liquid Disposal_Solid DISPOSAL B: Solid Chemical Waste Solid->Disposal_Solid Neat Compound CheckSolvent Identify Solvent/Matrix Liquid->CheckSolvent MethylAc Methyl Acetate / Ethanol (Flammable) CheckSolvent->MethylAc Stock Solution Aqueous Aqueous / PBS / Media CheckSolvent->Aqueous Experimental Media Disposal_Org DISPOSAL A: Non-Halogenated Organic Solvent Waste (RCRA D001) MethylAc->Disposal_Org BioCheck Biological Contamination? Aqueous->BioCheck Disposal_Bio DISPOSAL C: Biohazard Waste (Autoclave/Bleach) BioCheck->Disposal_Bio Yes (Cells/Virus) Disposal_Drain DISPOSAL D: Drain with Water (If trace & decontaminated) BioCheck->Disposal_Drain No (Buffer Only)

Figure 1: Decision tree for 10(S)-PAHSA waste stream segregation. Note that stock solutions (Red path) require strict adherence to flammable solvent protocols.

Emergency Spill Procedures

In the event of a spill involving a stock solution (Methyl Acetate):

  • Isolate: Immediately extinguish all nearby ignition sources (Bunsen burners, hot plates).

  • Ventilate: Alert the lab and ensure fume hood sashes are open (but lowered) to exhaust vapors.

  • Absorb: Use Non-Combustible absorbent pads (e.g., vermiculite or treated polypropylene).

    • Warning: Do not use paper towels for large methyl acetate spills; they increase the surface area for evaporation and flammability.

  • Dispose: Place used absorbents into a sealable bag and tag as Hazardous Solid Waste (Solvent Contaminated) .

References

  • Cayman Chemical. (2023).[2][3] Safety Data Sheet: Methyl Acetate.[4]Link

  • Cayman Chemical. (2016). Product Information: 10(S)-PAHSA.Link

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed and Characteristic Wastes (D001 Ignitability).Link

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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